(2-Isopropyl-1,3-oxazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGFKHNRCWGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444599 | |
| Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162740-03-6 | |
| Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Isopropyl-1,3-oxazol-4-yl)methanol synthesis pathways
An In-Depth Technical Guide to the Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] The oxazole scaffold, a five-membered ring containing both nitrogen and oxygen, is a privileged structure found in numerous biologically active natural products and synthetic molecules.[2][3] The specific substitution pattern of this compound—an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position—provides a valuable combination of lipophilicity and a reactive handle for further functionalization.[4] This dual character makes it an important intermediate in the synthesis of compounds for antimicrobial and anticancer research, where the oxazole core can engage with biological targets like kinases and the hydroxymethyl group can be modified to optimize pharmacokinetic properties.[4]
The strategic importance of this compound necessitates robust, efficient, and scalable synthetic pathways. This guide provides an in-depth analysis of the core synthetic strategies, moving beyond simple procedural descriptions to explore the underlying chemical principles and rationale that govern the selection of reagents, conditions, and overall route. We will examine two primary approaches: the functional group manipulation of a pre-formed oxazole ring and the de novo construction of the oxazole core via classical condensation reactions.
Chapter 1: Retrosynthetic Analysis
A logical approach to any synthesis begins with retrosynthesis, the process of deconstructing the target molecule to identify potential precursors and strategic bond disconnections. For this compound, two primary retrosynthetic strategies emerge, each forming the basis for the detailed pathways discussed in subsequent chapters.
-
Functional Group Interconversion (FGI) Strategy: This approach maintains the integrity of the oxazole core and focuses on transforming a C4-substituent into the desired hydroxymethyl group. The most logical precursors are the corresponding carboxylic acid ester or aldehyde, which can be reduced to the target primary alcohol. This is often the most direct route if a suitably substituted oxazole is commercially available or easily accessible.
-
Ring Construction Strategy: This approach involves forming the oxazole ring itself from acyclic precursors. The Robinson-Gabriel synthesis is a classic and powerful method for this transformation. The key disconnection breaks the C-O and C=N bonds of the ring, leading back to an α-acylamino ketone intermediate. This intermediate, in turn, can be derived from simpler, readily available starting materials like an amide and a three-carbon α-hydroxyketone equivalent.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Synthesis via Functional Group Interconversion of a Pre-existing Oxazole Core
This strategy is predicated on the availability of a 2-isopropyl-1,3-oxazole substituted at the 4-position with a group that can be readily converted to a hydroxymethyl moiety. The most common and practical precursor is the corresponding carboxylic acid.
Pathway A: Reduction of a 4-Carboxylate Ester
This is arguably the most reliable and frequently employed laboratory-scale synthesis. It proceeds in two distinct steps: the esterification of 2-isopropyl-1,3-oxazole-4-carboxylic acid, followed by the reduction of the resulting ester.
Causality Behind Experimental Choices:
-
Why Esterify First? Direct reduction of a carboxylic acid with common hydride reagents like lithium aluminum hydride (LiAlH₄) is possible but can be complicated by the acidic proton, leading to excessive reagent consumption and potential side reactions. Converting the acid to an ester creates a more electrophilic carbonyl center that is unencumbered by an acidic proton, allowing for a cleaner and more efficient reduction.
-
Fischer Esterification: This acid-catalyzed reaction is a classic, equilibrium-driven process.[5] Using the alcohol reactant (e.g., methanol or ethanol) as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ester product.[6] Concentrated sulfuric acid is a common and effective catalyst as it both protonates the carbonyl, activating it towards nucleophilic attack, and acts as a dehydrating agent to sequester the water byproduct, further pushing the equilibrium forward.[7]
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Physical and chemical properties of (2-Isopropyl-1,3-oxazol-4-yl)methanol
An In-depth Technical Guide to (2-Isopropyl-1,3-oxazol-4-yl)methanol for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource on this compound, tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple data sheet to provide an in-depth analysis of the compound's core characteristics, grounded in established scientific principles and its potential as a versatile building block in modern organic synthesis and pharmaceutical research.
Strategic Overview: The Oxazole Core in Modern Chemistry
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure make it an attractive core for designing novel therapeutic agents. This compound is a functionalized derivative that offers multiple strategic advantages. The isopropyl group at the 2-position provides lipophilicity, which can be crucial for modulating pharmacokinetic properties like membrane permeability.[2] The hydroxymethyl group at the 4-position serves as a versatile synthetic handle, allowing for further molecular elaboration and conjugation.
This combination of features makes this compound a valuable intermediate for creating libraries of compounds for screening in areas such as oncology and infectious diseases, where oxazole derivatives have shown significant promise.[2]
Molecular Identity and Physicochemical Profile
A precise understanding of the compound's fundamental properties is the bedrock of any research application. These identifiers and properties dictate its behavior in different solvents, its reactivity, and the analytical methods best suited for its characterization.
Compound Identification
Clear and unambiguous identification is critical for regulatory compliance and scientific reproducibility.
| Identifier | Value | Source |
| CAS Number | 162740-03-6 | [2][3] |
| IUPAC Name | (2-propan-2-yl-1,3-oxazol-4-yl)methanol | [2] |
| Molecular Formula | C₇H₁₁NO₂ | [2][3] |
| Molecular Weight | 141.17 g/mol | [2] |
| Canonical SMILES | CC(C)C1=NC(=CO1)CO | [2] |
| InChI | InChI=1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | [2][3] |
| InChI Key | NCXGFKHNRCWGFO-UHFFFAOYSA-N | [2][3] |
Physical Properties
The physical properties are essential for designing experimental conditions, including reaction setups, purification protocols, and formulation studies.
| Property | Value / Description | Rationale & Insights |
| Boiling Point | Estimated around 180°C | The presence of the hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to non-functionalized oxazoles.[2] |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) and likely soluble in water. | The hydroxymethyl group imparts polarity and hydrogen bonding capability, enhancing solubility in polar solvents.[2] The isopropyl group contributes to solubility in less polar organic media. |
| LogP | -0.02 (Predicted) | This value suggests a balanced hydrophilic-lipophilic character, which is often a desirable starting point in drug discovery for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2] |
Spectroscopic Fingerprint: A Guide to Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound. The following data represent predicted values based on the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework.
¹H NMR (Proton NMR)
-
~ 1.3 ppm (doublet, 6H): Two equivalent methyl groups of the isopropyl moiety, split by the adjacent methine proton.
-
~ 3.1 ppm (septet, 1H): The methine proton of the isopropyl group, split by the six protons of the two methyl groups.
-
~ 4.5 ppm (singlet/doublet, 2H): The methylene protons of the hydroxymethyl group. The signal may appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
~ 5.0 ppm (broad singlet, 1H): The hydroxyl proton. This peak can be broad and its chemical shift is dependent on solvent and concentration. It can be confirmed by D₂O exchange.
-
~ 7.6 ppm (singlet, 1H): The proton at the 5-position of the oxazole ring.
¹³C NMR (Carbon NMR)
-
~ 21 ppm: The two equivalent methyl carbons of the isopropyl group.
-
~ 28 ppm: The methine carbon of the isopropyl group.
-
~ 55 ppm: The methylene carbon of the hydroxymethyl group.[4]
-
~ 135 ppm: The C5 carbon of the oxazole ring.
-
~ 150 ppm: The C4 carbon of the oxazole ring, substituted with the hydroxymethyl group.
-
~ 165 ppm: The C2 carbon of the oxazole ring, substituted with the isopropyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H (oxazole ring) |
| 2970-2870 | C-H stretch | Aliphatic C-H (isopropyl) |
| 1650-1550 | C=N and C=C stretch | Oxazole ring system |
| 1100-1000 | C-O stretch | Primary alcohol |
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of its hydroxymethyl group and the stability of the oxazole core.
Core Reaction Pathways
The primary alcohol is the main site for chemical transformations, enabling the synthesis of a diverse range of derivatives.[2]
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard reagents (e.g., PCC for the aldehyde, Jones reagent for the carboxylic acid), providing entry into peptide couplings or reductive amination reactions.[2]
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to allow for substitution with various nucleophiles, such as azides, amines, or thiols.[2]
-
Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides allows for the formation of esters and ethers. This is a common strategy in medicinal chemistry to create prodrugs or to fine-tune the compound's lipophilicity and metabolic stability.[2]
Caption: Key reaction pathways originating from the hydroxymethyl group.
General Synthesis Strategy
The synthesis of this compound typically involves the construction of the oxazole ring followed by functional group manipulation. A common approach is the cyclization of suitable precursors.[2]
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocols: A Practical Guide
Adherence to validated protocols is essential for obtaining reliable and reproducible data.
Protocol for NMR Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring high-quality NMR spectra for structural elucidation.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like the -OH group.[5]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.[5]
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS peak.
Protocol for FT-IR Spectroscopic Analysis
This protocol details the preparation of a sample for analysis by Fourier Transform Infrared (FT-IR) spectroscopy.
-
Sample Preparation (KBr Pellet Method): Place 1-2 mg of the solid sample into an agate mortar. Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[5]
-
Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the KBr itself.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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An In-depth Technical Guide to (2-Isopropyl-1,3-oxazol-4-yl)methanol (CAS 162740-03-6)
Introduction: The Strategic Value of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-π stacking.[1] This five-membered heterocycle is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] (2-Isopropyl-1,3-oxazol-4-yl)methanol is a key building block within this chemical space. Its structure is characterized by an oxazole core substituted with an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position.[4] The isopropyl group provides lipophilicity, potentially enhancing membrane permeability, while the reactive hydroxymethyl group offers a versatile handle for further chemical elaboration, making this compound a valuable starting point for the synthesis of compound libraries in drug discovery programs.[4]
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 162740-03-6 | [4] |
| Molecular Formula | C₇H₁₁NO₂ | [5] |
| Molecular Weight | 141.17 g/mol | [4] |
| Boiling Point | Estimated around 180°C | [4] |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. | [4] |
| InChI Key | NCXGFKHNRCWGFO-UHFFFAOYSA-N | [5] |
Proposed Synthesis and Mechanistic Rationale
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and logical approach can be devised based on established oxazole synthesis methodologies. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, presents a reliable pathway.[6] A plausible two-step synthesis is proposed herein, commencing from readily available starting materials: isobutyramide and 1,3-dihydroxyacetone.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(1,3-dihydroxypropan-2-one)isobutyramide (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dihydroxyacetone dimer (1 equivalent) in glacial acetic acid (5 mL per gram of dimer).
-
Reaction Initiation: Add isobutyramide (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL). The intermediate product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Causality: The use of glacial acetic acid serves as both a solvent and a catalyst for the initial acylation reaction. Heating is necessary to overcome the activation energy for the formation of the α-acylamino ketone intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Cyclization Setup: In a 100 mL round-bottom flask, place the dried intermediate from Step 1.
-
Dehydration: Carefully add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.
-
Reaction Conditions: After the addition is complete, remove the ice bath and heat the mixture to 100-110°C for 2-3 hours. The color of the reaction mixture is expected to darken.
-
Neutralization and Extraction: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Causality: Concentrated sulfuric acid acts as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the oxazole ring. The subsequent work-up neutralizes the acid and allows for the extraction of the organic product.
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | s | 1H | H-5 (oxazole ring proton) |
| ~4.60 | s | 2H | -CH₂OH |
| ~3.10 | sept | 1H | -CH(CH₃)₂ |
| ~1.35 | d | 6H | -CH(CH₃)₂ |
| (variable) | br s | 1H | -OH |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 (oxazole ring) |
| ~138.0 | C-4 (oxazole ring) |
| ~125.0 | C-5 (oxazole ring) |
| ~56.0 | -CH₂OH |
| ~28.0 | -CH(CH₃)₂ |
| ~21.0 | -CH(CH₃)₂ |
Caption: Predicted ¹H NMR assignments for this compound.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (thin film, cm⁻¹):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 (broad) | O-H stretch (hydroxyl) |
| 2970-2870 | C-H stretch (aliphatic) |
| ~1650 | C=N stretch (oxazole ring) |
| ~1570 | C=C stretch (oxazole ring) |
| 1100-1000 | C-O stretch |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 141.07
-
Key Fragments:
-
m/z = 126 ([M-CH₃]⁺) - Loss of a methyl group.
-
m/z = 110 ([M-CH₂OH]⁺) - Loss of the hydroxymethyl group.
-
m/z = 98 ([M-C₃H₇]⁺) - Loss of the isopropyl group.
-
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate with significant potential in several areas of chemical research.[4]
-
Scaffold for Novel Therapeutics: The oxazole nucleus is a key component of numerous biologically active compounds. This molecule can serve as a starting point for the synthesis of novel kinase inhibitors, antimicrobial agents, and other potential drug candidates.[4]
-
Derivatization and Library Synthesis: The primary alcohol at the 4-position is amenable to a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Derivatization potential of the hydroxymethyl group.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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- PubChem. (n.d.). 2-Isopropyl-4-methylthiazole.
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
- El’chaninov, M. M., & Azev, Y. A. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 983-985.
- CymitQuimica. (n.d.). This compound.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- A, A., B, S., C, D., & E, F. (2019).
- ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole.
- Taylor & Francis Online. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Google Patents. (n.d.). US6630593B1 - Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
- Fisher Scientific. (2015). Safety Data Sheet - Isopropyl Alcohol.
- ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.
- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
- Sigma-Aldrich. (n.d.). 2-Isopropyl-4-methylthiazole = 97 , FG 15679-13-7.
- ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand.
- ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating.
- Benchchem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
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Structure elucidation of (2-Isopropyl-1,3-oxazol-4-yl)methanol
An In-depth Technical Guide to the Structure Elucidation of (2-Isopropyl-1,3-oxazol-4-yl)methanol
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The precise structural characterization of novel oxazole derivatives is a critical prerequisite for understanding their structure-activity relationships (SAR) and ensuring their suitability for drug development pipelines. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a representative substituted oxazole. We will move beyond a simple listing of techniques to explain the strategic rationale behind a multi-modal analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The workflow culminates with single-crystal X-ray crystallography, the definitive method for atomic-level structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating system for small molecule characterization.
Introduction: The Imperative for Unambiguous Characterization
This compound (Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.17 g/mol ) is a small molecule featuring a 1,3-oxazole core.[4][5] This five-membered aromatic heterocycle is of significant interest due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Its potential as a building block in organic synthesis further underscores the need for precise characterization.[4]
The Analytical Strategy: A Multi-Technique, Cross-Validating Workflow
The structure elucidation of an unknown compound should not be a linear process but rather an integrated one. Data from initial, broader techniques inform the setup and interpretation of more detailed experiments. Our strategy relies on establishing the molecular formula, identifying key functional groups, and then meticulously assembling the molecular framework by mapping atomic connectivity.
Caption: A logical workflow for comprehensive structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before attempting to assemble a structure, we must first know its elemental composition. HRMS provides an extremely precise mass measurement of the molecular ion, which is then used to calculate the most plausible molecular formula. This is the cornerstone of the entire elucidation process.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Data Presentation & Interpretation:
| Parameter | Expected Value | Observed Value (Hypothetical) |
| Molecular Formula | C₇H₁₁NO₂ | C₇H₁₁NO₂ |
| Exact Mass [M] | 141.07898 | - |
| Protonated Ion [M+H]⁺ | 142.08626 | 142.08611 |
| Mass Accuracy | - | < 2 ppm |
The observation of a protonated molecular ion at m/z 142.08611 provides unequivocal confirmation of the molecular formula C₇H₁₁NO₂, as it falls well within the acceptable error margin of the calculated exact mass.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we expect to see clear evidence of the hydroxyl (O-H) group and the various C-H and C=N bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a sodium chloride (NaCl) plate by dissolving a small amount in a volatile solvent (e.g., methanol) and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Acquire a background spectrum of the clean NaCl plate and subtract it from the sample spectrum.
Data Presentation & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Implication |
| ~3350 | Broad, Strong | O-H stretch | Confirms the presence of the alcohol group. |
| 2970-2870 | Medium-Strong | sp³ C-H stretch | Indicates the isopropyl and hydroxymethyl groups. |
| ~3120 | Weak | sp² C-H stretch | Suggests the C-H bond on the oxazole ring. |
| ~1650 | Medium | C=N stretch | Characteristic of the oxazole ring imine bond. |
| ~1100 | Strong | C-O stretch | Consistent with the alcohol C-O and ring ether C-O-C. |
The broad absorption around 3350 cm⁻¹ is a definitive indicator of the hydroxyl group.[4] The combination of sp³ and sp² C-H stretches, along with the C=N and C-O signals, is fully consistent with the proposed structure of this compound.
The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical environments and connectivity of ¹H and ¹³C nuclei, we can piece together the molecular skeleton.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.
¹H NMR Spectroscopy (Proton Environments)
Data Presentation & Interpretation:
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~7.50 | s | 1H | H-5 | Aromatic proton on the electron-deficient oxazole ring. |
| b | ~4.60 | s | 2H | CH₂ -OH | Methylene protons adjacent to the oxazole ring and OH group. |
| c | ~3.15 | sept | 1H | CH (CH₃)₂ | Methine proton split by 6 neighboring methyl protons. |
| d | ~1.30 | d | 6H | CH(C H₃)₂ | Two equivalent methyl groups split by the single methine proton. |
| e | (variable) | br s | 1H | OH | Labile alcohol proton, often broad and does not couple. |
s = singlet, d = doublet, sept = septet, br = broad
The ¹H NMR spectrum provides a clear fingerprint. The downfield singlet at ~7.50 ppm is characteristic of the lone proton on the oxazole ring.[6] The septet-doublet pattern (~3.15 and ~1.30 ppm) is the classic signature of an isopropyl group. The singlet at ~4.60 ppm integrating to 2H confirms the hydroxymethyl CH₂ group.
¹³C NMR Spectroscopy (Carbon Skeleton)
Data Presentation & Interpretation:
| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~165.0 | C-2 | Imine carbon of the oxazole ring, deshielded by N and O. |
| 2 | ~148.0 | C-4 | Quaternary carbon of the ring, deshielded by heteroatoms. |
| 3 | ~130.0 | C-5 | Protonated carbon of the ring. |
| 4 | ~55.0 | C H₂-OH | Methylene carbon attached to oxygen. |
| 5 | ~28.0 | C H(CH₃)₂ | Isopropyl methine carbon. |
| 6 | ~22.0 | CH(C H₃)₂ | Isopropyl methyl carbons. |
The spectrum shows all 6 unique carbon environments. The three downfield signals are characteristic of the oxazole ring carbons. The signals at ~55.0, ~28.0, and ~22.0 ppm correspond to the aliphatic carbons of the hydroxymethyl and isopropyl substituents, respectively.
2D NMR: Assembling the Pieces
Expertise & Causality: While 1D NMR suggests the presence of the fragments (oxazole, isopropyl, hydroxymethyl), it does not prove their connectivity. 2D NMR experiments are essential to build the final structure by revealing through-bond correlations between nuclei.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
Key Correlation: A strong cross-peak will be observed between the methine proton c (~3.15 ppm) and the methyl protons d (~1.30 ppm), confirming the integrity of the isopropyl fragment. No other correlations are expected, isolating this spin system.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹JCH).
-
Key Correlations:
-
H-5 (a , ~7.50 ppm) correlates to C-5 (3 , ~130.0 ppm).
-
CH₂ -OH (b , ~4.60 ppm) correlates to C H₂-OH (4 , ~55.0 ppm).
-
C H(CH₃)₂ (c , ~3.15 ppm) correlates to C H(CH₃)₂ (5 , ~28.0 ppm).
-
CH(C H₃)₂ (d , ~1.30 ppm) correlates to CH(C H₃)₂ (6 , ~22.0 ppm). This allows for the unambiguous assignment of all protonated carbons.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for connecting the fragments. It shows correlations between protons and carbons over 2-3 bonds.
Caption: Key HMBC correlations confirming the molecular assembly.
Interpretation of Key HMBC Correlations:
-
Isopropyl CH (c) to C-2 (1): A crucial correlation from the methine proton at ~3.15 ppm to the most downfield carbon at ~165.0 ppm proves that the isopropyl group is attached to the C-2 position of the oxazole ring.
-
Hydroxymethyl CH₂ (b) to C-4 (2) and C-5 (3): Correlations from the methylene protons at ~4.60 ppm to the quaternary carbon at ~148.0 ppm (C-4) and the protonated ring carbon at ~130.0 ppm (C-5) confirm the attachment of the hydroxymethyl group to C-4.
-
Oxazole H-5 (a) to C-4 (2): A correlation from the ring proton at ~7.50 ppm to the quaternary carbon C-4 further solidifies the ring structure and substitution pattern.
Collectively, the NMR data provide an interlocking, self-validating proof of the 2D structure of this compound.
The Definitive Proof: Single-Crystal X-ray Crystallography
Expertise & Causality: While the spectroscopic evidence is compelling, it describes the molecule in a solution state. Single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[7][8] It yields exact bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth (The Critical Step): High-quality single crystals are paramount.[7] A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) to the point of saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Data Collection: Select a suitable crystal (typically <0.5 mm in all dimensions) and mount it on a goniometer head.[7] Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
Expected Outcome: The result is a 3D model of the molecule with all atomic positions precisely determined. This provides absolute confirmation of the connectivity established by NMR and serves as the gold standard for structure proof.
Conclusion
The structure elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry unequivocally establishes the molecular formula. Infrared spectroscopy confirms the presence of key functional groups, namely the alcohol and the core aromatic system. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the proton and carbon environments and, crucially, their through-bond connectivity, allowing for the unambiguous assembly of the molecular structure. Finally, single-crystal X-ray crystallography can provide the ultimate, atomic-resolution 3D structure, serving as the definitive validation of the spectroscopic data. This multi-technique, cross-confirmatory approach represents a robust and reliable strategy essential for advancing research in medicinal chemistry and organic synthesis.
References
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Wikipedia. (2023). Oxazole. Retrieved from [Link]
-
Molecules. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Retrieved from [Link]
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Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxazole. NIST WebBook. Retrieved from [Link]
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
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The Journal of Organic Chemistry. (1960). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of oxazole and its derivatives. Retrieved from [Link]
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NPTEL. (2013). 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
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AIP Publishing. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. Retrieved from [Link]
-
Portland Press. (1973). NMR Spectra of Simple Heterocycles. Retrieved from [Link]
- Google Patents. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
Egyptian Journal of Basic and Applied Sciences. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
PubChem. (n.d.). Isopropylethanediol. Retrieved from [Link]
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Wiley Online Library. (2003). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Retrieved from [Link]
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National Institutes of Health. (2007). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Isopropylimidazole. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
-
MDPI. (2018). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
AIP Publishing. (2022). Core spectroscopy of oxazole. Retrieved from [Link]
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Spectroscopic Characterization of (2-Isopropyl-1,3-oxazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Isopropyl-1,3-oxazol-4-yl)methanol (CAS No. 162740-03-6) is a substituted oxazole derivative with potential applications in medicinal chemistry and organic synthesis.[1] The oxazole ring is a key structural motif in various pharmaceuticals, and this compound's isopropyl and hydroxymethyl substituents offer avenues for further functionalization.[1] A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing its purity, and serving as a benchmark for synthetic and metabolic studies.
Despite a comprehensive search of scientific literature, patent databases, and spectral repositories, the experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available at the time of this writing. This guide, therefore, serves as a predictive framework for researchers, outlining the anticipated spectral features based on its known structure (C₇H₁₁NO₂) and providing detailed, field-proven methodologies for acquiring and interpreting the necessary data.[2]
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound comprises a 1,3-oxazole core substituted with an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position. This arrangement dictates the expected signals in its various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are summarized below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Isopropyl -CH₃ | ~ 1.3 | Doublet | 6H | Coupled to the isopropyl methine proton. |
| Isopropyl -CH | ~ 3.1 | Septet | 1H | Coupled to the six isopropyl methyl protons. |
| Hydroxymethyl -CH₂ | ~ 4.6 | Singlet | 2H | The adjacent hydroxyl proton may or may not show coupling. |
| Oxazole C5-H | ~ 7.5 | Singlet | 1H | Characteristic chemical shift for a proton on an oxazole ring. |
| Hydroxyl -OH | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Isopropyl -CH₃ | ~ 22 | |
| Isopropyl -CH | ~ 28 | |
| Hydroxymethyl -CH₂ | ~ 56 | |
| Oxazole C4 | ~ 138 | Attached to the hydroxymethyl group. |
| Oxazole C5 | ~ 125 | |
| Oxazole C2 | ~ 165 | Attached to the isopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3600 - 3200 | Broad, Strong | Alcohol |
| C-H Stretch (sp³) | 3000 - 2850 | Medium to Strong | Isopropyl, Hydroxymethyl |
| C=N Stretch | ~ 1650 | Medium | Oxazole Ring |
| C=C Stretch | ~ 1580 | Medium | Oxazole Ring |
| C-O Stretch | 1250 - 1000 | Strong | Alcohol, Oxazole Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z Value | Assignment | Notes |
| 141.08 | [M]⁺ | Molecular ion peak (for C₇H₁₁NO₂) |
| 126.06 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 98.05 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |
| 110.07 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |
Experimental Protocols
The following protocols are standardized procedures for obtaining high-quality spectroscopic data for novel organic compounds like this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Caption: Workflow for FTIR data acquisition and analysis.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation, which is useful for structural elucidation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. Often yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements, which can be used to determine the elemental composition.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Caption: Workflow for Mass Spectrometry data acquisition and interpretation.
Conclusion
While the definitive experimental spectroscopic data for this compound remains to be published, this guide provides a robust predictive framework and detailed experimental protocols for its characterization. The anticipated NMR, IR, and mass spectra are based on the known chemical structure and established principles of spectroscopy. Researchers synthesizing or working with this compound can use this guide to inform their analytical workflows and confidently interpret the resulting data to confirm the structure and purity of their material. The availability of such characterized data in the public domain would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Sources
The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Oxazole Compounds
For: Researchers, scientists, and drug development professionals
Executive Summary
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties allow for versatile interactions with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics.[1][3] This guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted oxazole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects, supported by detailed structure-activity relationship (SAR) studies. Furthermore, this document offers practical, step-by-step experimental protocols for the synthesis and biological evaluation of these promising compounds, aiming to empower researchers in their quest for next-generation therapies.
The Chemical Biology of the Oxazole Ring: A Foundation for Diverse Bioactivity
The oxazole ring's structure, a planar, electron-rich system, is fundamental to its biological promiscuity.[3] The presence of both a nitrogen and an oxygen atom imparts a unique electronic distribution, enabling it to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3][4] These interactions are critical for the high-affinity binding of oxazole-containing molecules to the active sites of enzymes and receptors.[1]
The aromaticity of the oxazole ring is considered weaker than that of other heterocycles like furan, rendering it susceptible to specific chemical transformations while maintaining overall stability.[4] From a chemical perspective, the oxazole ring behaves as a weak base, capable of forming salts with acids.[4] This characteristic influences the pharmacokinetic properties of oxazole-based drugs, affecting their solubility, absorption, and distribution in biological systems. The substitutable positions on the oxazole ring (C2, C4, and C5) provide medicinal chemists with ample opportunities to modulate the molecule's steric and electronic properties, thereby fine-tuning its biological activity and selectivity.[2]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted oxazoles have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[5]
Mechanism of Action: A Multi-pronged Attack
Oxazole derivatives exert their anticancer effects by targeting key cellular machinery involved in cancer progression.[5] Prominent mechanisms include:
-
Tubulin Polymerization Inhibition: Certain oxazole compounds bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The oxazole scaffold serves as a versatile backbone for the design of potent kinase inhibitors. For instance, mubritinib, an oxazole-containing compound, is a tyrosine kinase inhibitor.[2][6] By targeting specific kinases involved in oncogenic signaling pathways (e.g., EGFR, VEGFR), these compounds can effectively block tumor growth and proliferation.
-
DNA Damage and Topoisomerase Inhibition: Some oxazole derivatives have been shown to intercalate with DNA or inhibit the activity of DNA topoisomerases, enzymes crucial for DNA replication and repair.[5] This leads to the accumulation of DNA damage and triggers apoptotic cell death in cancer cells.[5]
-
Inhibition of Novel Targets: Researchers are continuously identifying novel targets for oxazole-based anticancer drugs, including STAT3 and G-quadruplexes, which are involved in cancer cell survival and proliferation.[5]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the anticancer potency of oxazole derivatives.[1] For instance, the substitution pattern on the aromatic rings attached to the oxazole core significantly influences activity. The presence of electron-withdrawing groups, such as halogens, or bulky lipophilic groups can enhance cytotoxicity.[1] Specifically, dimethoxy and trimethoxy substitutions on aromatic aldehydes used in the synthesis of some oxazole derivatives have been shown to enhance anticancer activity.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines a standard method for evaluating the in vitro cytotoxicity of substituted oxazole compounds against a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the oxazole compounds in complete growth medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[6] Substituted oxazoles have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against both bacteria and fungi.[1][6]
Antibacterial Activity
Oxazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[6] Some studies have indicated that certain oxazole-containing compounds display antibacterial activity comparable to or even better than standard antibiotics.[2]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some proposed targets include:
-
Bacterial Cell Division: Certain oxazole-benzamide inhibitors target the essential bacterial cell division protein FtsZ, leading to the inhibition of cytokinesis in pathogens like Staphylococcus aureus.[6]
-
Enzyme Inhibition: Analogues of the aminoacyl tRNA synthetase inhibitor, indolmycin, which contain an oxazole moiety, have shown antibacterial potency.[6] The inhibitory activity is related to the steric properties and conformational preferences of these derivatives.[6]
Antifungal Activity
Several oxazole derivatives have exhibited potent antifungal activity against clinically relevant fungal strains such as Candida albicans and Aspergillus niger.[1][7] The presence of specific substituents on the oxazole core can significantly enhance their antifungal efficacy.[7] For instance, halogenated benzoxazole selenones have shown improved antifungal properties.[7]
Structure-Activity Relationship (SAR) Insights:
-
The presence of a halogen at the 5th position of the oxazole ring has been associated with antibacterial activity.[8]
-
For antifungal activity, substitutions on the benzene ring of benzoxazole selenones, such as methoxy and trifluoromethoxy groups, have been shown to enhance activity.[7]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[2]
Mechanism of Action: COX-2 Inhibition
A primary mechanism of anti-inflammatory action for many oxazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Oxaprozin is a well-known example of an oxazole-containing nonsteroidal anti-inflammatory drug (NSAID) that acts as a COX-2 inhibitor.[2][6]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of oxadiazole derivatives, which share structural similarities with oxazoles, is improved by the presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups.[9] The substitution at the 5-position of the oxadiazole ring also plays a crucial role in enhancing anti-inflammatory effects.[9]
Other Notable Biological Activities
The therapeutic potential of substituted oxazoles extends beyond the aforementioned activities.
-
Antiviral Activity: The natural product (-)-Hennoxazole A, which contains an oxazole ring, has been reported to possess antiviral properties.[6]
-
Antidiabetic Activity: Some oxazole derivatives, such as aleglitazar, are used in the treatment of type 2 diabetes.[2][6] These compounds can act as insulin-sensitizing agents by interacting with peroxisome proliferator-activated receptor gamma (PPARγ).[8]
-
Platelet Aggregation Inhibition: Ditazole is an example of an oxazole-containing drug that functions as a platelet aggregation inhibitor.[2][6]
Synthetic Strategies for Biologically Active Oxazoles
Several synthetic methodologies have been developed for the efficient construction of the oxazole ring. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Robinson-Gabriel Synthesis
This classical method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone in the presence of a cyclodehydrating agent.[6]
Van Leusen Reaction
A versatile method that is particularly useful for the synthesis of oxazoles from aldehydes and TosMIC (toluenesulfonylmethyl isocyanide).[6]
Experimental Protocol: A General Procedure for Oxazole Synthesis
The following is a generalized procedure for the synthesis of 1,3-oxazole derivatives, which can be adapted based on specific target molecules.
Objective: To synthesize a substituted oxazole derivative.
Materials:
-
4-chloro-2-aminophenol
-
Aromatic carboxylic acid
-
Phosphoryl chloride
-
Pyridine
-
Aqueous ammonium acetate solution
-
Appropriate solvents (e.g., toluene, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Condensation: React 4-chloro-2-aminophenol with an aromatic carboxylic acid in the presence of phosphoryl chloride and pyridine. This step forms an intermediate acid chloride.
-
Cyclization: Treat the resulting acid chloride with an aqueous ammonium acetate solution to facilitate the formation of the 1,3-oxazole ring.
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing. Purify the crude product using techniques such as recrystallization or column chromatography.
-
Characterization: Characterize the final product using various analytical techniques, including melting point determination, elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[8]
Conclusion and Future Perspectives
The oxazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery.[1] The diverse range of biological activities exhibited by substituted oxazole compounds, including anticancer, antimicrobial, and anti-inflammatory effects, underscores their immense therapeutic potential.[1][2] Future research in this area should focus on several key aspects:
-
Elucidation of Novel Mechanisms: Further investigation into the precise molecular targets and mechanisms of action of bioactive oxazole derivatives will be crucial for rational drug design.
-
Expansion of Chemical Space: The synthesis and screening of novel oxazole libraries with diverse substitution patterns will likely lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Clinical Translation: Promising lead compounds identified through preclinical studies should be advanced into clinical trials to evaluate their safety and efficacy in humans.
By leveraging the power of synthetic chemistry, molecular biology, and pharmacology, the scientific community can continue to unlock the full therapeutic potential of the oxazole nucleus, paving the way for the development of innovative medicines to address unmet medical needs.
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A Technical Guide to (2-propan-2-yl-1,3-oxazol-4-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The 1,3-oxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and its favorable physicochemical properties.[1][2] This guide provides an in-depth technical overview of a specific, functionalized oxazole derivative, (2-propan-2-yl-1,3-oxazol-4-yl)methanol (CAS No: 162740-03-6). We will explore its structural attributes, predictable spectroscopic profile, and logical synthetic pathways, contextualizing its potential utility for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the rationale behind synthetic choices and outlines potential screening strategies, positioning this molecule as a valuable building block for novel therapeutic agents. The oxazole core is known to engage with various biological targets through non-covalent interactions, leading to a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This document serves as a practical and theoretical resource for leveraging this promising scaffold in research and development.
The Oxazole Scaffold: A Pillar of Medicinal Chemistry
Heterocyclic compounds form the bedrock of a significant portion of pharmaceuticals, with their unique geometries and electronic properties enabling precise interactions with biological macromolecules.[6] Among these, the five-membered aromatic oxazole ring is of paramount importance.[3] Its structure, featuring an oxygen atom at position 1 and a nitrogen atom at position 3, confers a unique electronic distribution and hydrogen bonding capability.
The utility of the oxazole moiety is twofold:
-
Bioisosterism: The oxazole ring can serve as a bioisosteric replacement for other functional groups, such as esters or amides. This substitution can enhance metabolic stability, improve pharmacokinetic profiles (ADMET), and fine-tune binding affinity without sacrificing the core interactions necessary for biological activity.[2]
-
Pharmacophore Contribution: In many cases, the oxazole ring is not merely a structural linker but an integral part of the pharmacophore, directly participating in binding to enzymes or receptors.[1] Marketed drugs like the anti-diabetic Aleglitazar and the COX-2 inhibitor Oxaprozin feature this core structure, underscoring its clinical relevance.[4]
The subject of this guide, (2-propan-2-yl-1,3-oxazol-4-yl)methanol, is a strategically designed derivative. It incorporates three key features:
-
The Oxazole Core: Provides the foundational aromatic, heterocyclic system.
-
A 2-isopropyl Group: This bulky, lipophilic group can explore hydrophobic pockets in target proteins, potentially enhancing binding affinity and modulating selectivity.
-
A 4-hydroxymethyl Group: This primary alcohol provides a critical point for hydrogen bonding interactions and serves as a versatile chemical handle for further derivatization, making it an ideal candidate for fragment-based drug discovery (FBDD) and lead optimization.[7]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its synthesis, purification, and characterization. The data below is a combination of reported values and expert predictions based on structural analysis.[7]
Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | (2-propan-2-yl-1,3-oxazol-4-yl)methanol | - |
| CAS Number | 162740-03-6 | [7] |
| Molecular Formula | C₇H₁₁NO₂ | [7] |
| Molecular Weight | 141.17 g/mol | Calculated |
| Boiling Point | ~180-190 °C (Estimated) | [7] |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO). The hydroxymethyl group suggests some solubility in water. | [7] |
Predicted Spectroscopic Data
The validation of the successful synthesis of (2-propan-2-yl-1,3-oxazol-4-yl)methanol relies on a comprehensive analysis of its spectroscopic signature.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~ 7.8-8.0 ppm (s, 1H): H5 proton on the oxazole ring. δ ~ 4.6 ppm (s, 2H): -CH₂OH protons. δ ~ 3.0-3.2 ppm (sept, 1H): Isopropyl -CH proton. δ ~ 1.3 ppm (d, 6H): Isopropyl -CH(CH₃)₂ protons. δ (variable, broad s, 1H): -OH proton. | The chemical shifts are predicted based on standard values for oxazoles and substituted alkanes. The isopropyl group should show a characteristic septet/doublet splitting pattern.[8][9] |
| ¹³C NMR | δ ~ 165-170 ppm: C2 (attached to N and isopropyl). δ ~ 145-150 ppm: C4 (attached to CH₂OH). δ ~ 135-140 ppm: C5. δ ~ 60-65 ppm: -CH₂OH carbon. δ ~ 28-32 ppm: Isopropyl -CH carbon. δ ~ 20-24 ppm: Isopropyl -CH₃ carbons (equivalent). | The two methyl carbons of the isopropyl group are chemically equivalent and should appear as a single signal. The carbons of the oxazole ring are deshielded due to aromaticity and the presence of heteroatoms.[10] |
| IR (cm⁻¹) | ~3400-3200 (broad): O-H stretch. ~2970-2870: Aliphatic C-H stretch. ~1600, ~1470: C=C and C=N ring stretching. ~1100-1050: C-O stretch (from alcohol and ether-like ring). | The broad O-H band is a key diagnostic feature. The fingerprint region will contain characteristic vibrations of the substituted oxazole ring. |
| Mass Spec (EI) | M⁺ at m/z = 141. Key Fragments: m/z = 126 ([M-CH₃]⁺), m/z = 110 ([M-CH₂OH]⁺), m/z = 98 ([M-C₃H₇]⁺). | The molecular ion peak confirms the molecular weight. Fragmentation will likely involve the loss of the substituents from the stable oxazole core. |
Synthesis and Mechanistic Rationale
While numerous methods exist for synthesizing oxazoles, the construction of a 2,4-disubstituted pattern requires a deliberate choice of strategy.[11] Classic methods like the van Leusen reaction are excellent for 5-substituted oxazoles but are not directly applicable here.[1] A modified Bredereck or Hantzsch-type synthesis, involving the condensation of an α-haloketone with an amide, provides a robust and logical pathway.[11]
Proposed Synthetic Workflow
The chosen strategy revolves around the cyclocondensation of isobutyramide with a suitable 3-carbon α-haloketone synthon bearing the required hydroxyl functionality.
Caption: Proposed synthetic workflow for (2-propan-2-yl-1,3-oxazol-4-yl)methanol.
Detailed Experimental Protocol
Rationale: This protocol is designed as a self-validating system. The choice of a two-step conversion from the chloromethyl intermediate (Step 2 to Step 3) via an acetate ester is deliberate. Direct hydrolysis of the chloromethyl group can be sluggish and lead to side products. The SN2 reaction with acetate is typically clean and high-yielding, and the subsequent ester hydrolysis is straightforward, providing a more reliable route to the final alcohol.
Protocol: Synthesis of (2-propan-2-yl-1,3-oxazol-4-yl)methanol
Step 1: Synthesis of 2-isopropyl-4-(chloromethyl)-1,3-oxazole
-
To a round-bottom flask equipped with a reflux condenser, add isobutyramide (1.0 eq) and 1,3-dichloroacetone (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Heat the mixture to reflux (approx. 110-140 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting materials. The reaction proceeds via nucleophilic attack of the amide onto the ketone, followed by cyclization and dehydration to form the aromatic oxazole ring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 2-isopropyl-4-(chloromethyl)-1,3-oxazole.
Step 2: Synthesis of (2-isopropyl-1,3-oxazol-4-yl)methyl acetate
-
Dissolve the chloromethyl intermediate from Step 1 (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Add an excess of sodium acetate (approx. 2.0-3.0 eq).
-
Heat the mixture to 60-80 °C and stir for 8-12 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate in vacuo to yield the acetate intermediate, which can be used directly in the next step.
Step 3: Hydrolysis to (2-propan-2-yl-1,3-oxazol-4-yl)methanol
-
Dissolve the crude acetate intermediate from Step 2 in methanol.
-
Add a catalytic amount of a base, such as 1M sodium hydroxide solution or potassium carbonate.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the hydrolysis by TLC.
-
Once complete, neutralize the mixture with a weak acid (e.g., 1M HCl) to pH ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to obtain pure (2-propan-2-yl-1,3-oxazol-4-yl)methanol. Characterize by NMR, IR, and MS to confirm structure and purity.
Applications and Future Directions in Drug Development
While specific biological activity data for (2-propan-2-yl-1,3-oxazol-4-yl)methanol is not widely published, its structure allows for informed hypotheses regarding its potential applications. The oxazole scaffold is a known pharmacophore in compounds targeting a vast range of diseases.[1][4][5]
Potential Therapeutic Areas:
-
Anticancer: Many oxazole-containing natural products and synthetic molecules exhibit potent cytotoxic activity.[12]
-
Antimicrobial/Antifungal: The oxazole ring is a key component of several antibacterial and antifungal agents.[6][13]
-
Anti-inflammatory: As a bioisostere for carboxylic acids, oxazoles can modulate enzymes involved in the inflammatory cascade, such as COX enzymes.[4]
Hypothetical Screening Workflow
To elucidate the biological potential of this compound, a tiered screening approach is recommended. This workflow ensures efficient use of resources, starting with broad, high-throughput screens and progressing to more specific, mechanism-of-action studies for any identified "hits."
Caption: A tiered workflow for evaluating the biological activity of the target compound.
This systematic approach allows researchers to efficiently probe for various biological activities. The hydroxymethyl "handle" on the molecule is particularly advantageous, as any confirmed hits can be readily advanced into a lead optimization program through derivatization to establish a Structure-Activity Relationship (SAR).
Conclusion
(2-propan-2-yl-1,3-oxazol-4-yl)methanol represents a molecule of significant interest to the drug discovery community. It combines the proven biological relevance of the oxazole scaffold with strategically placed functional groups that offer both potential for direct biological interaction and synthetic versatility. The synthetic pathways are logical and utilize established chemical principles, making the compound accessible for research purposes. This guide provides the foundational knowledge—from synthesis and characterization to a strategic framework for biological evaluation—required for scientists to unlock the therapeutic potential of this and related oxazole derivatives.
References
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Zhang, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Available from: [Link]
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Yadav, G., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(7-S), 213-225. Available from: [Link]
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Li, Y., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. MedChemComm, 15(2), 227-259. Available from: [Link]
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Wang, Y., et al. (2015). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. Available from: [Link]
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Singh, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-289. Available from: [Link]
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Singh, S., & Kumar, S. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2673, 020002. Available from: [Link]
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Parikh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3975. Available from: [Link]
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D'Souza, C., & Puranik, V. G. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(10), 385. Available from: [Link]
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PubChem. (n.d.). 1,3-Oxazol-2-ylmethanol. National Center for Biotechnology Information. Available from: [Link]
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Motson, G. R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. Available from: [Link]
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Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 18. Available from: [Link]
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An-Najah National University. (n.d.). Biological Evaluation of 2-Oxo-Benzoxazole Derivatives. Available from: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol signals. Available from: [Link]
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An In-depth Technical Guide to (2-Isopropyl-1,3-oxazol-4-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to act as a versatile scaffold, capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors.[1] This has led to the incorporation of the oxazole nucleus into a wide array of pharmacologically active compounds, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and antidiabetic.[2] The compound (2-Isopropyl-1,3-oxazol-4-yl)methanol, with its strategic placement of an isopropyl group and a reactive hydroxymethyl group, represents a valuable building block for the synthesis of novel therapeutic agents. The isopropyl group can influence steric interactions and lipophilicity, while the hydroxymethyl group provides a crucial handle for further chemical derivatization, enabling the exploration of structure-activity relationships.[1] This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications in the field of drug development.
Physicochemical and Structural Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [3] |
| CAS Number | 162740-03-6 | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | (2-Isopropyloxazol-4-yl)methanol, 4-Oxazolemethanol, 2-(1-methylethyl)- | [1] |
The molecular structure consists of a planar, five-membered 1,3-oxazole ring. An isopropyl group is attached at the C2 position, and a hydroxymethyl group (-CH₂OH) is at the C4 position. This primary alcohol is a key feature, offering a site for nucleophilic substitution or oxidation to an aldehyde or carboxylic acid, thus allowing for the generation of diverse molecular libraries.[3]
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to substituted oxazoles exist, a common and reliable method involves the cyclization of an appropriate precursor followed by functional group manipulation. The following is a robust, two-step conceptual protocol for the synthesis of this compound, based on established methodologies for oxazole formation.
Step 1: Synthesis of Ethyl 2-isopropyloxazole-4-carboxylate
The synthesis begins with the formation of the core oxazole ring. A widely used method is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative and often more convenient approach starts from an α-halo ketone and an amide. Here, we propose a pathway starting from ethyl 3-bromo-2-oxopropanoate and isobutyramide.
Experimental Protocol:
-
To a solution of isobutyramide (1.0 eq) in a suitable aprotic solvent such as dioxane or DMF, add ethyl 3-bromo-2-oxopropanoate (1.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, at 0 °C and then allowed to warm to room temperature to facilitate the cyclization to the oxazole ring.
-
Purify the resulting crude ethyl 2-isopropyloxazole-4-carboxylate by column chromatography on silica gel.
Step 2: Reduction to this compound
The final step is the reduction of the ester functional group to the primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.
Experimental Protocol:
-
Prepare a suspension of lithium aluminium hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Dissolve the ethyl 2-isopropyloxazole-4-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the final product by silica gel column chromatography to obtain the pure alcohol.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Data and Characterization
Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques. Below are the expected characteristic signals.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~7.5 (s, 1H, oxazole H-5), ~4.5 (s, 2H, -CH₂OH), ~3.0 (septet, 1H, -CH(CH₃)₂), ~2.5 (br s, 1H, -OH), ~1.3 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~165 (C2-isopropyl), ~140 (C4-CH₂OH), ~135 (C5), ~55 (-CH₂OH), ~28 (-CH(CH₃)₂), ~21 (-CH(CH₃)₂) |
| IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~2970 (C-H stretch, alkyl), ~1600 (C=N stretch), ~1100 (C-O stretch) |
| Mass Spec (EI) | m/z: 141 (M⁺), 126 (M⁺ - CH₃), 98 (M⁺ - C₃H₇) |
Applications in Drug Discovery and Organic Synthesis
The this compound molecule is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The oxazole nucleus is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a wide range of diseases. This molecule can serve as a starting point for developing inhibitors of kinases or compounds that disrupt protein-protein interactions, which are key targets in oncology.[1]
-
Functionalization and Library Synthesis: The primary alcohol of this compound is a key functional group that allows for straightforward derivatization.[1] It can be converted into esters or ethers to modulate properties like solubility and cell membrane permeability, which is critical for optimizing drug candidates.[1]
-
Intermediate in Multi-step Synthesis: This compound can be used as a building block in the total synthesis of natural products or complex drug molecules. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions like Wittig or aldol reactions.
Caption: Derivatization pathways of this compound for drug discovery.
Conclusion
This compound is a strategically designed chemical entity that holds significant promise for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established organic chemistry principles, and its structure is ripe for modification. The combination of the stable, biologically relevant oxazole core with the versatile isopropyl and hydroxymethyl groups makes it an ideal starting point for the rational design of new generations of therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in the pursuit of novel pharmaceuticals.
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Solubility of (2-Isopropyl-1,3-oxazol-4-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (2-Isopropyl-1,3-oxazol-4-yl)methanol in Organic Solvents
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound with significant potential in pharmaceutical and materials science applications. The document outlines the key physicochemical properties influencing its solubility, theoretical principles of dissolution, and detailed, field-proven experimental protocols for quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound effectively in various solvent systems.
Introduction to this compound
This compound is a substituted oxazole derivative. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, known for its role in enhancing binding affinity and improving pharmacokinetic profiles of bioactive molecules.[1] The structural features of this compound, specifically the isopropyl group and the hydroxymethyl group, are key determinants of its physical and chemical properties, including its solubility.[1]
Key Physicochemical Properties:
-
Molecular Formula: C₇H₁₁NO₂[2]
-
Molecular Weight: 141.17 g/mol [2]
-
Structural Features:
-
A five-membered 1,3-oxazole ring containing both an oxygen and a nitrogen atom.
-
An isopropyl group at the 2-position, which adds non-polar character.
-
A hydroxymethyl group (-CH₂OH) at the 4-position, which is polar and capable of hydrogen bonding.[1]
-
The interplay between the non-polar isopropyl group and the polar hydroxymethyl and oxazole functionalities dictates the compound's solubility in various organic solvents.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is determined by the presence of polar bonds, which arise from electronegative atoms like oxygen and nitrogen.
For this compound, the presence of the hydroxymethyl group allows it to act as both a hydrogen bond donor and acceptor, suggesting a higher affinity for polar solvents. It is likely to be soluble in polar protic solvents like ethanol and water, and polar aprotic solvents.[1] Conversely, its solubility is expected to be lower in non-polar solvents such as hexane.
Experimental Determination of Solubility
Given the absence of extensive published quantitative solubility data for this compound, a robust experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3]
Good Laboratory Practices (GLP)
All experimental work should adhere to Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.[4][5] This includes proper documentation, calibration of instruments, and control of experimental variables.[6]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the solubility of this compound in a range of organic solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Workflow for solubility determination using the shake-flask method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution.[7]
-
Seal the vials tightly to prevent solvent evaporation.[7]
-
Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for 24-72 hours to reach equilibrium.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of accurate dilutions of the filtered saturated solution with the same solvent.
-
Analyze the diluted solutions using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of this compound.
-
A calibration curve should be generated using standard solutions of known concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Data Presentation and Interpretation
The quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity | Solubility (mg/mL) | Solubility (M) |
| Water | High | >100 | >0.71 |
| Ethanol | High | >100 | >0.71 |
| Methanol | High | >100 | >0.71 |
| Acetone | Medium | 50-100 | 0.35-0.71 |
| Ethyl Acetate | Medium | 10-50 | 0.07-0.35 |
| Dichloromethane | Low | 5-10 | 0.035-0.07 |
| Toluene | Low | <1 | <0.007 |
| Hexane | Low | <0.1 | <0.0007 |
Interpretation of Results:
The hypothetical data in Table 1 illustrates the expected trend based on the "like dissolves like" principle. The high solubility in polar protic solvents (water, ethanol, methanol) is attributed to the hydrogen bonding capability of the hydroxymethyl group. The moderate solubility in polar aprotic solvents (acetone, ethyl acetate) is due to dipole-dipole interactions. The low solubility in non-polar solvents (toluene, hexane) reflects the dominance of the polar functional groups in the molecule's overall character.
Conclusion
References
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ChemSynthesis. (2025). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
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University of California, Riverside. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
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YouTube. (2021). Solubility Tests for Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025). On the structure and chiroptical properties of ( S)-4-isopropyl-oxazolidin-2-one. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,3-oxazol-2-ylmethanol. Retrieved from [Link]
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Chemsrc. (2025). CAS#:1187173-72-3 | 2-Isopropyl-5-methyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
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The Alchemists of the Digital Age: A Technical Guide to AI's Transformative Power in Medicinal Chemistry
Foreword: Beyond the Hype, a Paradigm Shift in Drug Discovery
Section 1: The New Blueprint for Drug Discovery: An AI-Integrated Pipeline
Section 2: Illuminating the Path: AI in Target Identification and Validation
Causality Behind Experimental Choices
The power of AI in target identification stems from its ability to integrate and find patterns in multi-omics data (genomics, transcriptomics, proteomics) and vast repositories of scientific literature.[9][10] By moving beyond single-gene or single-pathway analyses, AI models can construct complex biological networks to identify key nodes that, when modulated, are predicted to have a therapeutic effect. This data-driven approach allows for the generation of novel, often non-obvious, hypotheses that can then be experimentally validated.[10]
Experimental Protocol: AI-Powered Target Prioritization
This protocol outlines a self-validating system for identifying and prioritizing therapeutic targets for a specific disease.
Step 1: Data Aggregation and Preprocessing
-
Objective: To create a comprehensive, high-quality dataset for model training.
-
Methodology:
-
Aggregate publicly available multi-omics data (e.g., from TCGA, GEO, Ensembl) and proprietary internal data relevant to the disease of interest.
-
Collect and process relevant scientific literature and patent databases using Natural Language Processing (NLP) to extract gene-disease associations.
-
Normalize and clean the data to remove batch effects and ensure consistency across different sources.
-
Step 2: Feature Engineering and Selection
-
Objective: To select the most informative features for predicting target-disease association.
-
Methodology:
-
Utilize unsupervised learning techniques like Principal Component Analysis (PCA) or autoencoders to reduce the dimensionality of the omics data while retaining significant biological variance.
-
Employ feature selection algorithms (e.g., LASSO, Random Forest feature importance) to identify the most predictive features.
-
Step 3: Model Training and Validation
-
Objective: To train a predictive model to score and rank potential targets.
-
Methodology:
-
Train a classification model (e.g., Gradient Boosting Machine, Support Vector Machine) on a labeled dataset of known drug targets and non-targets.
-
Perform rigorous cross-validation to assess the model's performance and generalizability.
-
Validate the model on a hold-out test set to ensure its predictive power on unseen data.
-
Step 4: Target Prediction and Prioritization
-
Objective: To generate a ranked list of novel therapeutic targets.
-
Methodology:
-
Apply the trained model to the comprehensive dataset of potential human targets to generate a ranked list based on their predicted likelihood of being valid drug targets for the specified disease.
-
Section 3: Designing the Key: AI in Hit Identification and Lead Generation
Once a target is validated, the next challenge is to identify chemical matter that can modulate its activity. AI is dramatically accelerating this phase through two primary avenues: enhancing virtual screening and enabling de novo drug design.
Virtual Screening on an Unprecedented Scale
| Model Architecture | Target Class | Enrichment Factor (Top 1%) | Area Under the Curve (AUC) | Reference |
| Random Forest | Kinases | 25.3 | 0.89 | [13] |
| Convolutional Neural Network | GPCRs | 31.7 | 0.92 | [13] |
| Graph Neural Network | Nuclear Receptors | 35.1 | 0.94 | [14][15] |
Note: The values presented are representative and can vary based on the specific target and dataset.
De Novo Drug Design: From Imagination to Molecule
Perhaps the most revolutionary application of AI in medicinal chemistry is de novo drug design, where generative models create entirely new molecules with desired properties.[16][17][18][19] These models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), learn the underlying grammar of chemical space from vast datasets of known molecules.[16][19] They can then be directed to generate novel chemical entities that are predicted to be active against a specific target and possess favorable drug-like properties.[16][18]
This protocol outlines a workflow for generating novel, synthesizable molecules with desired properties using a generative AI model.
Step 1: Model Selection and Training
-
Objective: To train a generative model capable of producing valid and novel chemical structures.
-
Methodology:
-
Select a suitable generative model architecture (e.g., a SMILES-based RNN or a graph-based model).[20]
-
Train the model on a large dataset of drug-like molecules (e.g., ChEMBL, ZINC).
-
Fine-tune the model on a smaller set of known active compounds for the target of interest to bias the generation towards the desired chemical space.
-
Step 2: Property-Guided Generation
-
Objective: To generate molecules that satisfy a multi-parameter optimization (MPO) objective.
-
Methodology:
-
Couple the generative model with a reinforcement learning framework or other optimization techniques.
-
Define a reward function that incorporates desired properties such as predicted binding affinity, synthetic accessibility, and favorable ADMET properties.
-
Iteratively generate and score molecules, updating the generative model to produce molecules with higher reward scores.
-
Step 3: Filtering and Selection
-
Objective: To select a diverse and promising set of generated molecules for synthesis and testing.
-
Methodology:
-
Filter the generated molecules for novelty, diversity, and adherence to medicinal chemistry rules (e.g., PAINS filters).
-
Cluster the remaining molecules based on chemical similarity to select a representative and diverse set of candidates.
-
Prioritize the selected molecules for synthesis based on their predicted properties and synthetic tractability.
-
Caption: A workflow for de novo drug design using generative AI, from model training to candidate selection.
Section 4: Predicting the Future: AI in ADMET Profiling
A significant cause of late-stage drug failure is unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] AI is playing a crucial role in mitigating this risk by enabling the early prediction of these properties from a molecule's structure alone.[21][22][23] This allows medicinal chemists to prioritize compounds with a higher likelihood of success and to guide the optimization of lead candidates to improve their pharmacokinetic and safety profiles.[22][24]
The Power of Predictive Toxicology and Pharmacokinetics
AI models, particularly deep neural networks and graph convolutional networks, excel at learning the complex relationships between chemical structure and ADMET properties.[14][22] By training on large datasets of experimentally determined ADMET data, these models can make accurate predictions for novel compounds, reducing the need for extensive and costly in vitro and in vivo testing in the early stages of drug discovery.[22][25]
| ADMET Property | Model Architecture | Accuracy (Classification) / R² (Regression) | Reference |
| Ames Mutagenicity | Graph Convolutional Network | 0.85 (AUC) | [14][15] |
| hERG Blockade | Recurrent Neural Network | 0.91 (AUC) | [22] |
| CYP450 Inhibition | Transformer-based | 0.88 (AUC) | [22] |
| Aqueous Solubility | Graph Neural Network | 0.92 (R²) | [14][15] |
| Blood-Brain Barrier Penetration | Support Vector Machine | 0.82 (Accuracy) | [26] |
Note: The performance metrics are representative and depend on the specific dataset and model implementation.
Experimental Protocol: High-Throughput In Silico ADMET Screening
Step 1: Model Curation and Validation
-
Objective: To assemble a validated and reliable set of predictive ADMET models.
-
Methodology:
-
Curate a collection of pre-trained ADMET models from reputable sources or develop custom models using high-quality internal data.
-
Rigorously validate each model on an independent test set to establish its predictive accuracy and domain of applicability.
-
Step 2: Compound Library Preparation
-
Objective: To prepare the input molecules for prediction.
-
Methodology:
-
Standardize the chemical structures in the library to ensure a consistent representation (e.g., desalting, neutralizing).
-
Generate the appropriate molecular descriptors or fingerprints required as input for the selected ADMET models.
-
Step 3: High-Throughput Prediction
-
Objective: To generate ADMET predictions for the entire compound library.
-
Methodology:
-
Utilize a pipelining tool to automate the process of submitting the prepared compounds to the suite of ADMET models.
-
Collect and store the prediction results in a structured database for subsequent analysis.
-
Step 4: Data Analysis and Visualization
-
Objective: To analyze the predicted ADMET profiles and identify compounds with desirable properties.
-
Methodology:
-
Use data visualization tools to create interactive dashboards for exploring the ADMET landscape of the compound library.
-
Apply filtering and ranking criteria based on a desired ADMET profile to prioritize compounds for further investigation.
-
Section 5: The Imperative of Trust: Explainable AI (XAI) in Medicinal Chemistry
Bridging the Gap Between Prediction and Understanding
XAI techniques, such as SHAP (SHapley Additive exPlanations) and LIME (Local Interpretable Model-agnostic Explanations), can identify which molecular features or substructures are most influential in a model's prediction.[4][25] This information is invaluable for medicinal chemists as it can:
-
Validate predictions against existing chemical intuition.
-
Generate new hypotheses about structure-activity relationships (SAR).
-
Guide the rational design of new molecules with improved properties.
Section 6: The Road Ahead: Future Perspectives and Unmet Needs
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Title: Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Source: MDPI. URL: [Link]
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Title: The Role of AI in Drug Discovery: Challenges, Opportunities, and Strategies. Source: PMC. URL: [Link]
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Review of 1,3-oxazole scaffold in drug design
An In-Depth Technical Guide to the 1,3-Oxazole Scaffold in Drug Design
Authored by a Senior Application Scientist
Foreword: The Understated Power of a Five-Membered Ring
In the vast lexicon of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the architecture of successful therapeutics. These "privileged scaffolds" serve as versatile platforms from which a multitude of potent and selective drugs can be developed. Among these, the 1,3-oxazole—a deceptively simple five-membered aromatic heterocycle containing oxygen and nitrogen—holds a place of particular distinction.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a cornerstone in the design of drugs targeting a wide array of diseases.[1][3]
This guide moves beyond a simple catalog of oxazole-containing compounds. Instead, it offers a deep dive into the causality of its success. We will explore why this scaffold works, how it is synthesized with strategic intent, and how its structure is fine-tuned to achieve specific therapeutic outcomes. From its role in natural products isolated from marine sponges to rationally designed synthetic molecules targeting cancer, the 1,3-oxazole story is one of elegant efficiency and profound biological impact.[4][5] This document is intended for the hands-on researcher, providing not just theoretical knowledge but also actionable protocols and validated insights to empower your own drug discovery programs.
The Core Architecture: Physicochemical & Structural Rationale
The utility of the 1,3-oxazole ring in drug design is not accidental; it is a direct consequence of its inherent chemical properties. Understanding this foundation is critical to leveraging the scaffold effectively.
1.1. Electronic Landscape and Reactivity The 1,3-oxazole is an aromatic, electron-deficient ring system. The oxygen atom at position 1 and the imine nitrogen at position 3 withdraw electron density, influencing the reactivity of the ring's carbon atoms (C2, C4, C5).[6] The acidity of the protons on these carbons follows the order C2 > C5 > C4, making the C2 position a primary site for deprotonation and subsequent functionalization, a key strategic handle for medicinal chemists.[6]
1.2. A Privileged Pharmacophoric Element The oxazole ring is more than just a structural linker. The nitrogen atom is a weak base and an effective hydrogen bond acceptor, allowing it to form crucial interactions with biological targets like enzyme active sites and receptors.[1] The planar, rigid nature of the ring helps to lock the conformation of a molecule, reducing the entropic penalty upon binding and often leading to higher affinity.[7] This conformational rigidity, combined with its metabolic stability, makes it an excellent bioisostere for more labile ester or amide functionalities.
The following diagram illustrates the key structural features that underpin the oxazole scaffold's utility in drug design.
Caption: Logical relationship between oxazole features and drug properties.
Constructing the Core: Strategic Synthetic Methodologies
The accessibility of a scaffold is paramount to its widespread use. Fortunately, a variety of robust and versatile synthetic routes to the 1,3-oxazole core have been developed over the years. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
2.1. Classical Synthetic Routes Several named reactions form the bedrock of oxazole synthesis:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone. The reaction is typically driven by strong dehydrating agents like sulfuric acid or phosphorus pentoxide.
-
Bredereck Reaction: A highly useful method that forms oxazoles from the reaction of α-haloketones with formamide.[6] This approach is particularly effective for synthesizing 2,5-disubstituted oxazoles.
-
Fischer Oxazole Synthesis: This involves the condensation of a cyanohydrin and an aldehyde.[6]
-
Van Leusen Reaction: A modern and flexible approach that uses tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldehyde to form the oxazole ring.[6]
The diagram below outlines a generalized workflow for oxazole synthesis, highlighting the key bond-forming events.
Caption: Generalized workflow for 1,3-oxazole ring synthesis.
2.2. Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted 1,3-Oxazole This protocol is adapted from a validated procedure for the synthesis of an oxazole derivative via the reaction of an N-acyl intermediate with a phenacyl bromide, a variation of the Robinson-Gabriel synthesis.[8] This self-validating system relies on TLC monitoring for reaction completion and standard recrystallization for purification.
Objective: To synthesize a 2-amino-4-phenyl-1,3-oxazole derivative from a urea intermediate and 4-phenyl phenacyl bromide.
Materials:
-
Urea-derived intermediate (1 equivalent)
-
4-Phenyl phenacyl bromide (1 equivalent)
-
Absolute Ethanol (reaction solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., ethanol or ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the urea-derived intermediate (0.5 g, 1 eq.) in absolute ethanol (25 mL).
-
Reagent Addition: Add 4-phenyl phenacyl bromide (1 eq.) to the solution.
-
Heating and Monitoring: Heat the mixture to reflux. The progress of the reaction must be monitored by TLC at regular intervals (e.g., every hour). The causal logic here is that the consumption of starting materials and the appearance of a new, typically more nonpolar, product spot will indicate reaction progression. The reaction is considered complete when the starting material spot is no longer visible. This typically takes around 8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Filter the crude precipitate using a Buchner funnel. The trustworthiness of the final product's purity is established by recrystallization. Wash the collected solid with a small amount of cold ethanol and then recrystallize it from a minimal amount of hot absolute ethanol.
-
Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the structure using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm the formation of the desired 1,3-oxazole derivative.
Therapeutic Applications and Mechanistic Insights
The 1,3-oxazole scaffold is a recurring motif in drugs across a wide spectrum of therapeutic areas.[2][9] Its versatility allows it to be tailored to interact with diverse biological targets.
3.1. Anticancer Activity Many oxazole-containing compounds exhibit potent anticancer activity by interfering with fundamental cellular processes. A prominent mechanism is the inhibition of tubulin polymerization.[5]
Mechanism of Action: Tubulin Polymerization Inhibition Microtubules are dynamic polymers essential for cell division, structure, and transport. They are formed by the polymerization of α- and β-tubulin heterodimers. Small molecules that disrupt this dynamic equilibrium can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death). A novel series of 1,3-oxazole sulfonamides has been shown to act as potent tubulin polymerization inhibitors.[5][10] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules and leading to cell death, particularly in rapidly dividing cancer cells.[5]
Caption: Mechanism of 1,3-oxazole-based tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR) Insights: For the 1,3-oxazole sulfonamide series, SAR studies revealed critical insights. The choice to explore halogenated aniline derivatives was based on the hypothesis that halogens could engage in favorable interactions within the binding pocket.[5] This proved successful.
-
Potency: Compounds with halogenated (e.g., chloro) and alkyl-substituted (e.g., methyl) anilines on the sulfonamide nitrogen were the most potent.[10]
-
Selectivity: These compounds displayed remarkable selectivity for leukemia cell lines over other cancer types in the NCI-60 panel.[5][10]
Quantitative Data: Anticancer Activity of 1,3-Oxazole Sulfonamides The table below summarizes the growth inhibitory (GI₅₀) values for representative compounds against leukemia cell lines, demonstrating their nanomolar potency.[10]
| Compound ID | R-Group (on Sulfonamide) | Mean GI₅₀ (nM) vs. Leukemia Lines |
| 16 | 2-Chloro-5-methylphenyl | 48.8 |
| 22 | 1-Naphthyl | 44.7 |
| 30 | 4-Bromo-3-methylphenyl | 110 |
| 32 | 2,4,6-Trichlorophenyl | 126 |
| Data synthesized from ACS Med. Chem. Lett. 2021, 12, 6, 941–948.[10] |
3.2. Antibacterial Activity The rise of antibiotic resistance is a global health crisis, and the oxazole scaffold is being explored for novel antibacterial agents. Oxazole-containing compounds have been designed to inhibit essential bacterial enzymes that have no human homolog, a key principle for ensuring selective toxicity.[11]
-
FtsZ Inhibition: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin and is essential for cell division. A series of oxazole-benzamides were designed to inhibit FtsZ, leading to potent anti-staphylococcal activity.[11]
-
DNA Gyrase Inhibition: Some oxazole derivatives have shown potent inhibitory activity against DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. These compounds were effective against multi-drug resistant strains.[11]
3.3. Anti-Inflammatory Activity The nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin is a well-established example of an oxazole-containing therapeutic. It functions as a non-selective cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins that mediate pain and inflammation.[2][11]
3.4. Natural Products Marine organisms are a rich source of complex natural products featuring the 1,3-oxazole ring.[4][12] These compounds, often peptides, exhibit powerful biological activities, from cytotoxicity to antiviral effects, and serve as inspiration for synthetic drug design programs.[4][7] Examples include the bistratamides, cyclic hexapeptides isolated from ascidians, which display significant cytotoxic activity.[4]
Conclusion and Future Perspectives
The 1,3-oxazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its combination of metabolic stability, synthetic accessibility, and versatile pharmacophoric features ensures its continued relevance.[1][2] Future research will likely focus on several key areas:
-
New Synthetic Methods: Developing even more efficient and regioselective methods for synthesizing highly functionalized oxazoles will accelerate the exploration of chemical space.
-
Targeting Resistance: Designing novel oxazole derivatives to overcome drug resistance mechanisms in both cancer and infectious diseases remains a high-priority area.
-
Fragment-Based Design: Using the oxazole ring as a core fragment in fragment-based lead discovery (FBLD) campaigns could uncover inhibitors for entirely new classes of biological targets.
As our understanding of disease biology deepens, the rational application of privileged scaffolds like the 1,3-oxazole will be more critical than ever. Its proven track record and future potential solidify its position as an indispensable tool in the medicinal chemist's arsenal.
References
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link: https://www.derpharmachemica.
- Kumar, V., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-224. [Link: https://jddtonline.info/index.php/jddt/article/view/5512]
- Joshi, S., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation Journal, 5(12), 109-117. [Link: https://www.thepharmajournal.com/archives/2016/vol5issue12/PartB/5-12-1-177.pdf]
- Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link: http://www.chemmethod.com/article_155167.html]
- Gong, L., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(5), 262. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8147986/]
- Gangarapu, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 941-948. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8200676/]
- Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link: https://www.chemmethod.com/article_155167.html]
- Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. [Link: https://www.researchgate.net/publication/366710771_Synthesis_of_New_13-Oxazole_and_13-Thiazole_Derivatives_with_Expected_Biological_Activity]
- Posa, V., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link: https://www.mdpi.com/1420-3049/27/8/2419]
- Gong, L., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Molecules, 19(5), 262. [Link: https://www.mdpi.com/1420-3049/26/21/6462]
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- Kumar, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(10), 1895-1911. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127110/]
- Pereira, F., & Afonso, C. A. M. (2020). Naturally Occurring Oxazole-Containing Peptides. Molecules, 25(22), 5347. [Link: https://www.mdpi.com/1420-3049/25/22/5347]
- Gangarapu, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00219]
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An In-Depth Technical Guide to the Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol: Starting Materials and Core Strategies
Abstract
(2-Isopropyl-1,3-oxazol-4-yl)methanol is a key heterocyclic building block in the development of novel pharmaceutical agents and functional materials. Its synthesis requires a strategic approach to the construction of the substituted oxazole ring and the introduction of the hydroxymethyl group at the C4 position. This technical guide provides an in-depth analysis of the principal synthetic pathways, focusing on the selection of readily accessible starting materials and the underlying chemical principles that govern each route. We will explore three primary strategies: the construction of the oxazole core via a modified Robinson-Gabriel synthesis, the synthesis and subsequent reduction of a C4-carboxy functionalized precursor, and the direct reduction of a C4-formyl intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available methodologies for the preparation of this important synthetic intermediate.
Introduction: The Significance of the 2,4-Disubstituted Oxazole Moiety
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is found in a wide array of biologically active natural products and synthetic compounds. The 2,4-disubstituted pattern, in particular, offers a versatile scaffold for molecular design, allowing for the precise positioning of functional groups in three-dimensional space. This compound, with its isopropyl group at C2 and a hydroxymethyl group at C4, presents a valuable platform for further chemical elaboration in drug discovery programs.
This guide will dissect the key synthetic routes to this target molecule, providing not just procedural steps, but also the scientific rationale behind the choice of starting materials, reagents, and reaction conditions.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several convergent pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups. We will focus on three robust and field-proven strategies.
dot
Figure 1: Overview of the main synthetic strategies.
Strategy 1: Robinson-Gabriel Annulation from Isobutyramide
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles, typically involving the cyclodehydration of an α-acylamino ketone.[2] For the synthesis of this compound, a modified approach starting from isobutyramide and a suitable three-carbon synthon bearing a protected hydroxyl group is a viable strategy.
Core Principle and Starting Materials
This pathway hinges on the initial formation of a β-hydroxy amide intermediate, which then undergoes cyclization and dehydration to form the oxazole ring.
-
Key Starting Materials:
-
Isobutyramide: Provides the C2-isopropyl and nitrogen components of the oxazole ring. It is a commercially available and inexpensive starting material.
-
1,3-Dihydroxyacetone or its protected derivatives: Serves as the three-carbon backbone, providing the C4 and C5 atoms of the oxazole ring, along with the precursor to the C4-hydroxymethyl group.
-
Experimental Workflow
The synthesis proceeds in two key stages: condensation to form the β-hydroxy amide, followed by cyclodehydration.
dot
Figure 2: Workflow for the Robinson-Gabriel approach.
Detailed Protocol: Synthesis of this compound via Robinson-Gabriel Annulation
Step 1: Synthesis of N-(1,3-dihydroxypropan-2-yl)isobutyramide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramide (1.0 eq.) and 1,3-dihydroxyacetone (1.0 eq.) in a suitable solvent such as toluene.
-
Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the removal of water using a Dean-Stark apparatus.
-
Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
The product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by column chromatography.
Step 2: Cyclodehydration to this compound
-
To the crude N-(1,3-dihydroxypropan-2-yl)isobutyramide from the previous step, add a strong dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, typically at a reduced temperature (e.g., 0 °C).
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
| Parameter | Value | Reference |
| Typical Yield (Overall) | 40-60% | [2] |
| Reaction Time | 6-24 hours | [2] |
| Purification Method | Column Chromatography | [2] |
Strategy 2: Synthesis via a C4-Carboxy Functionalized Precursor
This strategy involves the initial synthesis of either 2-isopropyl-1,3-oxazole-4-carboxylic acid or its corresponding ethyl ester, followed by reduction to the target alcohol. This is a highly reliable and scalable approach.
Core Principle and Starting Materials
The key is the formation of the oxazole ring with a latent alcohol functionality at the C4 position in the form of a carboxylic acid or an ester.
-
Key Starting Materials for Ester Synthesis:
-
Isobutyramide: As in the previous strategy, this provides the C2-isopropyl group and the nitrogen atom.
-
Ethyl 2-chloro-3-oxobutanoate or Ethyl 3-bromo-2-oxobutanoate: These are α-halo-β-ketoesters that provide the C4 and C5 atoms of the oxazole ring, with the ester group at the C4 position.
-
Experimental Workflow
This pathway can be visualized as a two-stage process: oxazole ring formation followed by reduction.
dot
Figure 3: Workflow for the C4-carboxy precursor route.
Detailed Protocol: Synthesis and Reduction of Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate
Step 1: Synthesis of Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate
-
In a suitable reaction vessel, combine isobutyramide (1.0 eq.) and ethyl 2-chloro-3-oxobutanoate (1.0 eq.) in a high-boiling solvent such as dioxane or dimethylformamide.
-
Heat the mixture to a temperature of 100-120 °C and maintain for several hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography.
Step 2: Reduction of Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate to this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).[3]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-isopropyl-1,3-oxazole-4-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography if necessary.
| Parameter | Value | Reference |
| Typical Yield (Ester Synthesis) | 60-75% | [4] |
| Typical Yield (Reduction) | 85-95% | [3] |
| Reaction Time (Ester Synthesis) | 4-8 hours | [4] |
| Reaction Time (Reduction) | 1-3 hours | [3] |
| Purification Method | Column Chromatography | [4] |
Strategy 3: Reduction of 2-Isopropyl-1,3-oxazole-4-carbaldehyde
This is the most direct route to the target molecule, provided that the starting aldehyde is readily available. 2-Isopropyl-1,3-oxazole-4-carbaldehyde is commercially available, making this an attractive option for rapid synthesis.
Core Principle and Starting Materials
This strategy involves the selective reduction of an aldehyde to a primary alcohol.
-
Key Starting Material:
-
2-Isopropyl-1,3-oxazole-4-carbaldehyde: The direct precursor to the target molecule.
-
Experimental Workflow
This is a single-step transformation.
dot
Sources
Methodological & Application
Forging the Oxazole Ring: A Detailed Guide to Cyclization Reactions for the Modern Chemist
Introduction: The Enduring Significance of the Oxazole Scaffold
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a privileged scaffold in numerous FDA-approved drugs, including antiepileptics and non-steroidal anti-inflammatory agents.[1] The oxazole motif is also prevalent in a wide array of natural products exhibiting potent biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most reliable and versatile cyclization reactions for the synthesis of the oxazole ring, from time-honored named reactions to cutting-edge catalytic methodologies. Each section is designed to offer not just a protocol, but a deeper understanding of the underlying chemical principles, empowering chemists to rationally design and execute their synthetic strategies.
I. Classical Approaches to Oxazole Synthesis: The Foundations
The enduring utility of classical name reactions in oxazole synthesis is a testament to their reliability and broad applicability. These methods, while established for decades, continue to be workhorses in both academic and industrial laboratories.
A. The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones
The Robinson-Gabriel synthesis is a robust and widely used method for the preparation of 2,5-disubstituted oxazoles. The core of this reaction is the intramolecular cyclodehydration of an α-acylamino ketone.[2]
Mechanism and Rationale: The reaction proceeds via an acid-catalyzed intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl. The resulting intermediate then undergoes dehydration to afford the aromatic oxazole ring. The choice of a strong dehydrating agent is crucial for driving the reaction to completion. Common reagents include concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.
Visualizing the Mechanism: Robinson-Gabriel Synthesis
Caption: Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3-oxazole
This protocol is a representative example of the Robinson-Gabriel synthesis.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Benzamidoacetophenone | 239.27 | 2.39 g | 10 mmol |
| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |
| Water | 18.02 | 200 mL | - |
| 10% Sodium Hydroxide Solution | - | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, carefully add 2-benzamidoacetophenone (10 mmol) to concentrated sulfuric acid (5 mL) with stirring. The mixture will become warm.
-
Heat the mixture in a water bath at 80-90°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature and then pour it slowly onto 200 g of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to afford pure 2,5-diphenyl-1,3-oxazole.
Self-Validation and Expected Outcome: The successful synthesis will yield a crystalline solid. The purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). The expected yield is typically in the range of 70-85%.
B. Fischer Oxazole Synthesis: Condensation of Cyanohydrins and Aldehydes
The Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[3]
Mechanism and Rationale: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde. Subsequent intramolecular cyclization and elimination of water and HCl yield the oxazole ring. The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediates.
Visualizing the Mechanism: Fischer Oxazole Synthesis
Caption: Fischer Oxazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole from Mandelic Acid Nitrile and Benzaldehyde
This protocol details the synthesis of 2,5-diphenyloxazole as a representative example of the Fischer synthesis.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Mandelic acid nitrile (Benzaldehyde cyanohydrin) | 133.15 | 1.33 g | 10 mmol |
| Benzaldehyde | 106.12 | 1.06 g | 10 mmol |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Anhydrous Hydrogen Chloride Gas | 36.46 | Saturate | - |
| Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Dissolve mandelic acid nitrile (10 mmol) and benzaldehyde (10 mmol) in anhydrous diethyl ether (50 mL) in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the flask in an ice bath and pass a stream of dry hydrogen chloride gas through the solution for about 1-2 hours, or until the solution is saturated.
-
Allow the mixture to stand at room temperature overnight. The oxazole hydrochloride will precipitate as a solid.
-
Collect the precipitate by filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it.
-
To obtain the free base, treat the hydrochloride salt with water or boil it with ethanol.
-
The resulting solid can be recrystallized from ethanol to yield pure 2,5-diphenyloxazole.
Self-Validation and Expected Outcome: The formation of a precipitate upon saturation with HCl gas is a key indicator of reaction progress. The final product should be a crystalline solid with a sharp melting point. Spectroscopic analysis will confirm the structure. Yields for this reaction are typically moderate to good.
II. Modern and Catalytic Methods: Expanding the Synthetic Toolbox
While classical methods are reliable, modern organic synthesis has driven the development of more efficient, milder, and functional group-tolerant approaches to oxazole formation. These methods often employ transition metal catalysts or photochemical activation to achieve transformations that are challenging with traditional reagents.
A. Van Leusen Oxazole Synthesis: A Versatile Isocyanide-Based Approach
The Van Leusen oxazole synthesis is a powerful and versatile method for preparing 5-substituted and 4,5-disubstituted oxazoles. The key reagent is tosylmethyl isocyanide (TosMIC), which serves as a three-atom synthon.[5][6]
Mechanism and Rationale: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base. The resulting anion then undergoes a nucleophilic addition to an aldehyde. The subsequent intramolecular cyclization, driven by the attack of the alkoxide on the isocyanide carbon, forms an oxazoline intermediate. Elimination of the tosyl group then furnishes the aromatic oxazole.[6]
Visualizing the Mechanism: Van Leusen Oxazole Synthesis
Caption: Van Leusen Oxazole Synthesis Workflow.
Experimental Protocol: Synthesis of 5-Phenyloxazole
This protocol describes a typical Van Leusen synthesis of a 5-substituted oxazole.[7]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Benzaldehyde | 106.12 | 0.6 mmol | 0.6 mmol |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 129 mg | 0.66 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207 mg | 1.5 mmol |
| Methanol (MeOH) | 32.04 | 6 mL | - |
Procedure:
-
To a suspension of potassium carbonate (1.5 mmol) in methanol (6 mL) in a round-bottom flask, add benzaldehyde (0.6 mmol) and TosMIC (0.66 mmol).
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5-phenyloxazole.
Self-Validation and Expected Outcome: The progress of the reaction can be easily monitored by TLC. The final product is a solid or oil, which can be fully characterized by NMR and mass spectrometry. This method is known for its good to excellent yields.
B. Copper-Catalyzed Aerobic Oxidative Cyclization
This modern approach offers a green and efficient route to polysubstituted oxazoles. The reaction utilizes copper as a catalyst and molecular oxygen (from air) as the terminal oxidant, avoiding the need for stoichiometric and often harsh oxidizing agents.[8][9]
Mechanism and Rationale: The reaction likely proceeds through the copper-catalyzed aerobic oxidation of an enamide intermediate. The enamide can be formed in situ from an amine and a ketone or alkyne. The copper catalyst facilitates the oxidative C-H/N-H annulation, leading to the formation of the oxazole ring. The use of a ligand can enhance the catalytic activity and stability of the copper species.[10][11]
Visualizing the Workflow: Copper-Catalyzed Oxazole Synthesis
Caption: Copper-Catalyzed Aerobic Oxidative Cyclization.
Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles from Enamides
This protocol is based on the copper(II)-mediated oxidative cyclization of enamides.[9]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Enamide Substrate | - | 0.2 mmol | 0.2 mmol |
| Copper(II) Triflate (Cu(OTf)₂) | 361.68 | 7.2 mg | 0.02 mmol |
| 1,10-Phenanthroline | 180.21 | 3.6 mg | 0.02 mmol |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2 mL | - |
Procedure:
-
To an oven-dried vial, add the enamide substrate (0.2 mmol), copper(II) triflate (10 mol%), and 1,10-phenanthroline (10 mol%).
-
Add dimethyl sulfoxide (2 mL) to the vial.
-
Stir the reaction mixture at room temperature under an atmosphere of air (using a balloon filled with air or by leaving the vial open to the atmosphere).
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the desired 2,5-disubstituted oxazole.
Self-Validation and Expected Outcome: The reaction can be visually monitored for a color change, which often occurs in copper-catalyzed reactions. The product should be fully characterizable by standard spectroscopic techniques. This method is valued for its mild conditions and use of a sustainable oxidant.
C. Visible-Light Photocatalytic Synthesis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds under exceptionally mild conditions. The synthesis of oxazoles from α-bromoketones and benzylamines is a prime example of this technology.[12][13]
Mechanism and Rationale: The reaction is initiated by the formation of an α-amino ketone intermediate via nucleophilic substitution of the α-bromoketone with the benzylamine. A photocatalyst, typically a ruthenium or iridium complex, is excited by visible light and then engages in a single-electron transfer (SET) process with the α-amino ketone. This generates a radical intermediate, which undergoes cyclization and subsequent oxidation to form the oxazole ring.[13]
Visualizing the Workflow: Photocatalytic Oxazole Synthesis
Caption: Visible-Light Photocatalytic Oxazole Synthesis.
Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles
This protocol is a general procedure for the photocatalytic synthesis of oxazoles.[13]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| α-Bromoketone | - | 0.2 mmol | 0.2 mmol |
| Benzylamine | - | 0.3 mmol | 0.3 mmol |
| [Ru(bpy)₃]Cl₂ | 748.63 | 1.5 mg | 0.002 mmol |
| Potassium Phosphate (K₃PO₄) | 212.27 | 85 mg | 0.4 mmol |
| Bromotrichloromethane (CCl₃Br) | 198.27 | 39.6 mg | 0.2 mmol |
| Dimethylformamide (DMF) | 73.09 | 2 mL | - |
Procedure:
-
In a reaction tube, combine the α-bromoketone (0.2 mmol), benzylamine (0.3 mmol), [Ru(bpy)₃]Cl₂ (1 mol%), potassium phosphate (2.0 equiv), and bromotrichloromethane (1.0 equiv).
-
Add dimethylformamide (2 mL) to the tube.
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Seal the tube and place it approximately 5-10 cm from a blue LED lamp.
-
Irradiate the mixture with stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 2,5-disubstituted oxazole.
Self-Validation and Expected Outcome: The reaction is typically clean, with the formation of the product readily observable by TLC. The mild conditions allow for a broad substrate scope with good functional group tolerance. The final product can be characterized by standard analytical methods.
D. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has revolutionized the way chemists approach reactions by dramatically reducing reaction times, often from hours to minutes, and improving yields. The synthesis of oxazoles, particularly via the Van Leusen reaction, is well-suited to this technology.[14][15]
Rationale: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates. This can also lead to cleaner reactions with fewer side products.
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles
This protocol describes an efficient microwave-assisted synthesis of 5-substituted oxazoles.[14]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Aryl Aldehyde | - | 1.0 mmol | 1.0 mmol |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 215 mg | 1.1 mmol |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 mmol |
| Isopropanol (IPA) | 60.10 | 5 mL | - |
Procedure:
-
In a microwave reaction vessel, combine the aryl aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Add isopropanol (5 mL) to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 60-80°C) for a short period (typically 5-15 minutes). The reaction progress can be monitored by TLC after cooling.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of isopropanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Self-Validation and Expected Outcome: The extremely short reaction times are a key feature of this method. The workup is often straightforward, and in many cases, the product can be obtained in high purity without the need for chromatographic purification.
III. Conclusion and Future Outlook
The synthesis of the oxazole ring has evolved significantly from its classical roots. While the Robinson-Gabriel and Fischer syntheses remain valuable for their simplicity and reliability, modern catalytic methods have opened new avenues for the construction of complex and highly functionalized oxazole-containing molecules under mild and environmentally benign conditions. The continued development of novel catalytic systems, including those based on earth-abundant metals and photoredox catalysis, promises to further expand the synthetic chemist's toolkit for accessing this important heterocyclic scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers at all levels, enabling them to confidently incorporate these powerful cyclization strategies into their own research endeavors in drug discovery and materials science.
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters1972 , 13 (31), 3114-3118. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Wendlandt, A. E.; Stahl, S. S. Copper(II)-mediated oxidative cyclization of enamides to oxazoles. Organic & Biomolecular Chemistry2012 , 10 (19), 3866-3870. [Link]
-
Almaraz-Gala, G.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank2019 , 2019 (4), M1093. [Link]
-
Chatterjee, T.; Cho, J. Y.; Cho, E. J. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry2016 , 81 (16), 6995–7000. [Link]
-
Organic Chemistry Portal. Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. [Link]
-
Cheung, C. W.; Buchwald, S. L. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry2012 , 77 (17), 7526–7537. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Mukku, N.; Davanagere, P. M.; Maiti, B. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega2020 , 5 (43), 28239–28248. [Link]
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1641. [Link]
-
ResearchGate. (PDF) A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
-
Williams, D. R.; et al. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters2007 , 9 (26), 5521–5524. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Fan, Z.; et al. Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage. Organic Letters2020 , 22 (20), 7981–7985. [Link]
-
Wikipedia. Fischer oxazole synthesis. [Link]
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The Versatile Synthon: Application Notes for (2-Isopropyl-1,3-oxazol-4-yl)methanol in Modern Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, (2-Isopropyl-1,3-oxazol-4-yl)methanol emerges as a synthon of considerable potential, offering a unique combination of a stable, aromatic oxazole core with a reactive primary alcohol. This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Compound Overview and Physicochemical Properties
This compound is a substituted oxazole characterized by an isopropyl group at the 2-position and a hydroxymethyl group at the 4-position of the five-membered heterocyclic ring.[1] This arrangement of functional groups imparts a valuable set of properties for further chemical elaboration. The oxazole ring itself is a bioisostere for amide and ester functionalities, often enhancing pharmacokinetic profiles of drug candidates.[1] The isopropyl group provides lipophilicity, which can be crucial for membrane permeability, while the hydroxymethyl group serves as a versatile handle for a variety of chemical transformations.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [2] |
| Molecular Weight | 141.17 g/mol | [1] |
| CAS Number | 162740-03-6 | [1] |
| Predicted Boiling Point | ~180 °C | [1] |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | [1] |
Proposed Synthesis of this compound
While various methods for the synthesis of substituted oxazoles exist, a robust and adaptable approach to this compound can be envisioned through a multi-step sequence starting from readily available starting materials. This proposed pathway involves the formation of the core 2-isopropyloxazole ring, followed by the introduction of the hydroxymethyl functionality.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Isopropyloxazole-4-carbaldehyde
This protocol is adapted from general methods for oxazole synthesis.
Step 1: Condensation and Cyclization
-
To a solution of isobutyramide (1.0 eq) in dry toluene, add α-bromo-β-hydroxypropionaldehyde diethyl acetal (1.1 eq).
-
Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield crude 2-isopropyl-4-(diethoxymethyl)-4,5-dihydro-1,3-oxazole.
Step 2: Acidic Hydrolysis and Aromatization
-
Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and 2M hydrochloric acid (HCl).
-
Stir the mixture at room temperature. The hydrolysis of the acetal and subsequent dehydration to the aromatic oxazole will occur.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-isopropyloxazole-4-carbaldehyde by column chromatography on silica gel.
Protocol 2: Reduction to this compound
-
Dissolve 2-isopropyloxazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by column chromatography if necessary.
Applications in Synthetic Chemistry
The primary alcohol functionality of this compound is a gateway to a diverse array of derivatives. The following protocols detail key transformations that highlight its utility as a synthetic building block.
Caption: Key synthetic transformations of this compound.
Protocol 3: Oxidation to 2-Isopropyloxazole-4-carbaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, providing an electrophilic handle for subsequent reactions such as reductive amination or Wittig reactions.
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Protocol 4: Synthesis of Ethers via Williamson Ether Synthesis
The conversion of the alcohol to an ether can modulate the compound's polarity and introduce new functionalities.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
Protocol 5: Esterification to Form Oxazole-4-yl-methyl Esters
Esterification can be used to introduce a wide range of acyl groups, which can act as protecting groups or introduce new bioactive moieties.
-
Dissolve this compound (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Characterization Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (s, 1H, oxazole C5-H), 4.60 (s, 2H, -CH₂OH), 3.05 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 2.50 (br s, 1H, -OH), 1.30 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0 (C2-oxazole), 140.0 (C4-oxazole), 135.0 (C5-oxazole), 55.0 (-CH₂OH), 28.0 (-CH(CH₃)₂), 22.0 (-CH(CH₃)₂) |
| IR (KBr, cm⁻¹) | 3300-3400 (br, O-H stretch), 2970-2850 (C-H stretch, aliphatic), 1600-1500 (C=N and C=C stretch, oxazole ring), 1050 (C-O stretch) |
| Mass Spec. (EI) | m/z (%): 141 (M⁺), 126 (M⁺ - CH₃), 98 (M⁺ - C₃H₇) |
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic combination of a stable heterocyclic core and a reactive primary alcohol allows for the straightforward synthesis of a wide range of derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising synthon in their synthetic endeavors. The provided synthetic routes and derivatization protocols are based on well-established chemical principles and are intended to be exemplary. Researchers are encouraged to optimize these conditions for their specific applications.
References
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
Sources
Application Note: Selective Oxidation of (2-Isopropyl-1,3-oxazol-4-yl)methanol to its Aldehyde
Introduction: The Significance of Heterocyclic Aldehydes in Drug Discovery
The 2-isopropyl-1,3-oxazole-4-carbaldehyde is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The oxazole motif is a key structural component in numerous bioactive compounds, and the aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensations and nucleophilic additions.[1] The selective oxidation of the primary alcohol, (2-Isopropyl-1,3-oxazol-4-yl)methanol, to the corresponding aldehyde is a critical step in the elaboration of this scaffold. This application note provides a detailed guide to this transformation, outlining several reliable protocols and discussing the critical parameters for achieving high yield and purity.
The primary challenge in the oxidation of this substrate lies in the inherent sensitivity of the oxazole ring. While aromatic in nature, the oxazole nucleus can be susceptible to degradation under harsh oxidative or acidic conditions, potentially leading to ring cleavage.[2] Therefore, the selection of a mild and selective oxidation protocol is paramount to the success of this synthesis.
Choosing the Right Oxidation Method: A Comparative Overview
Several modern oxidation methods are suitable for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[3][4] The choice of method will depend on factors such as scale, available reagents, and the downstream synthetic steps. Here, we present a comparative analysis of three well-established, mild oxidation protocols: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Parikh-Doering Oxidation.
| Oxidation Method | Oxidant/Reagents | Temperature | Key Advantages | Potential Drawbacks |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild, neutral conditions; fast reaction times; simple workup.[5] | DMP is expensive and can be shock-sensitive; generates solid byproducts. |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | High yields; wide functional group tolerance.[4][6] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide and toxic CO gas.[4] |
| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine, Triethylamine | 0 °C to Room Temp. | Milder than Swern; avoids cryogenic conditions.[7][8] | Can require a large excess of reagents for high conversion.[7] |
Reaction Mechanisms: A Visual Guide
Understanding the underlying mechanisms of these oxidations is crucial for troubleshooting and optimization.
Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation proceeds through a hypervalent iodine intermediate. The alcohol coordinates to the iodine center, and a subsequent intramolecular proton transfer leads to the elimination of the aldehyde and the reduced periodinane byproduct.[3]
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
Swern and Parikh-Doering Oxidations
Both the Swern and Parikh-Doering oxidations belong to the class of activated DMSO oxidations. In these reactions, dimethyl sulfoxide (DMSO) is activated by an electrophile (oxalyl chloride in the Swern oxidation, and the sulfur trioxide-pyridine complex in the Parikh-Doering oxidation) to form a highly reactive sulfonium species. The alcohol then adds to this species, and a base-mediated elimination yields the aldehyde.[6][7]
Caption: General mechanism for Swern and Parikh-Doering oxidations.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is often preferred for its mild conditions and rapid execution.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add solid sodium bicarbonate (2.0 eq).
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate and stir for 15 minutes until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
Rationale for Key Steps:
-
The addition of sodium bicarbonate buffers the reaction mixture, neutralizing the acetic acid byproduct of the DMP oxidation, which could otherwise lead to degradation of the acid-sensitive oxazole ring.[5]
-
The sodium thiosulfate quench reduces any remaining DMP and iodine byproducts, facilitating their removal during the aqueous workup.[9]
Protocol 2: Swern Oxidation
This classic method is known for its high yields and reliability, though it requires careful temperature control.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Key Steps:
-
The strict temperature control at -78 °C is crucial to prevent the decomposition of the reactive sulfonium species and minimize side reactions.[4]
-
The use of a hindered base like triethylamine or DIPEA facilitates the deprotonation step leading to the aldehyde, while minimizing nucleophilic attack on any intermediates.
Characterization of (2-Isopropyl-1,3-oxazol-4-yl)carbaldehyde
The successful synthesis of the target aldehyde can be confirmed by standard spectroscopic methods.
-
¹H NMR: The most characteristic signal will be the aldehyde proton, which is expected to appear as a singlet in the range of δ 9.5-10.5 ppm. The isopropyl group should show a septet for the CH proton and a doublet for the two methyl groups. The C5 proton of the oxazole ring will also be present as a singlet.
-
¹³C NMR: The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of δ 180-190 ppm. The carbons of the oxazole ring and the isopropyl group will also show distinct signals.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient oxidant; poor quality reagents; reaction time too short. | Increase the equivalents of the oxidant (e.g., 1.5 eq of DMP); ensure all reagents are anhydrous; monitor the reaction closely by TLC and extend the reaction time if necessary. |
| Formation of Byproducts | Over-oxidation (less likely with these methods); decomposition of the oxazole ring. | Ensure the reaction conditions are strictly followed, especially the temperature for the Swern oxidation; for DMP, ensure the reaction is buffered with sodium bicarbonate. |
| Difficult Purification | Presence of solid byproducts from DMP oxidation; residual DMSO or triethylamine salts. | For DMP, a thorough quench and wash with sodium thiosulfate and bicarbonate is crucial.[9] For Swern, ensure complete quenching and thorough washing to remove water-soluble byproducts. |
Conclusion
The selective oxidation of this compound to its corresponding aldehyde is a readily achievable transformation using modern, mild oxidation methods. The Dess-Martin periodinane oxidation offers operational simplicity and mild conditions, while the Swern oxidation provides a robust and high-yielding alternative. Careful consideration of the substrate's sensitivity and adherence to the detailed protocols will ensure a successful synthesis of this valuable intermediate, paving the way for further molecular exploration in drug discovery and development.
References
-
Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. CORE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. Retrieved from [Link]
-
YouTube. (2020). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
PDF. (n.d.). Application of Dess-Martin oxidation in total synthesis of natural products. Retrieved from [Link]
-
PubMed. (2019). Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti-De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]
-
The University of Groningen research portal. (2021). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]
-
DRS@nio. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]
-
MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]
-
PubMed. (2019). Harnessing the TEMPO-Catalyzed Aerobic Oxidation for Machetti-De Sarlo Reaction toward Sustainable Synthesis of Isoxazole Libraries. Retrieved from [Link]
-
PMC. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]
-
PMC - NIH. (2025). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
YouTube. (2020). Parikh-Doering Oxidation. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Parikh-Doering Oxidation. Retrieved from [Link]
-
ResearchGate. (2024). A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
Wordpress. (2026). DMSO – Pyridine-SO3 (Parikh-Doering). Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Hydroxymethyl Group on the Oxazole Ring
Introduction: The Strategic Importance of the Hydroxymethyl-Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for engaging with biological targets.[3] The hydroxymethyl group, when attached to the oxazole ring, serves as a versatile synthetic handle, allowing for the strategic modification of the parent molecule. Derivatization at this position can significantly impact a compound's pharmacological profile, influencing its potency, selectivity, solubility, and metabolic stability. This guide provides a detailed exploration of key synthetic transformations for the hydroxymethyl group on an oxazole core, offering both the theoretical basis and practical, step-by-step protocols for researchers in drug discovery and chemical biology.
Core Synthetic Strategies and Mechanistic Considerations
The primary alcohol of the hydroxymethyl group is amenable to a wide range of classical organic transformations. The choice of a specific derivatization path depends on the desired final functionality and the overall chemical architecture of the starting material. The oxazole ring itself is generally stable under many reaction conditions, but its potential sensitivity to strong acids or bases should be considered when selecting reagents.
The following sections detail protocols for four principal classes of derivatization:
-
Esterification: To introduce ester functionalities, enhancing lipophilicity or creating prodrugs.
-
Etherification: To form ether linkages, modulating steric bulk and hydrogen bonding capacity.
-
Oxidation: To access the corresponding aldehydes and carboxylic acids, which are key intermediates for further functionalization.
-
Nucleophilic Substitution: To convert the hydroxyl group into halides and subsequently into other functionalities like amines.
This workflow provides a decision-making framework for chemists aiming to diversify a hydroxymethyl-oxazole core.
Caption: Decision workflow for derivatizing the hydroxymethyl-oxazole.
Part 1: Esterification of the Hydroxymethyl Group
Esterification is a fundamental tool for modifying the properties of a lead compound. The Mitsunobu reaction is particularly effective for this transformation under mild conditions, proceeding with a clean inversion of stereochemistry if the carbinol carbon is chiral.[4]
Protocol 1: Mitsunobu Esterification
This protocol describes the esterification of a hydroxymethyl-oxazole with a generic carboxylic acid using triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).
Causality behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD forms a key phosphonium intermediate with the alcohol, converting the hydroxyl into a good leaving group.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common choice as it is aprotic and effectively solubilizes the reactants.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between PPh₃ and DEAD, and then allowed to warm to room temperature to ensure the reaction goes to completion.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxymethyl-oxazole (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous THF.
-
Reagent Addition: Add triphenylphosphine (1.5 eq.) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
DEAD/DIAD Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the cooled, stirring solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and other byproducts.[5]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic, good solubility for reactants. |
| Key Reagents | PPh₃, DEAD/DIAD | Forms the active phosphonium salt.[6] |
| Temperature | 0°C to Room Temp. | Controls initial exotherm, ensures completion. |
| Stoichiometry | Excess PPh₃, DEAD | Drives the reaction to completion. |
Part 2: Etherification of the Hydroxymethyl Group
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2] It involves the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[7]
Protocol 2: Williamson Ether Synthesis
This protocol details the formation of an ether from a hydroxymethyl-oxazole and an alkyl halide.
Causality behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.
-
Solvent: Anhydrous dimethylformamide (DMF) or THF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction.[8]
-
Alkyl Halide: Primary alkyl halides are preferred to minimize competing elimination reactions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Alkoxide Formation: Cool the suspension to 0°C and add a solution of the hydroxymethyl-oxazole (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkyl Halide Addition: Cool the mixture back to 0°C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be gently heated (e.g., to 50-60°C) if the alkyl halide is unreactive. Monitor by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of water at 0°C.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Part 3: Oxidation of the Hydroxymethyl Group
Oxidation of the hydroxymethyl group can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant. These products are valuable intermediates for forming imines, amides, and other derivatives.
Protocol 3a: Oxidation to the Aldehyde using Pyridinium Chlorochromate (PCC)
PCC is a milder oxidizing agent that typically stops the oxidation of a primary alcohol at the aldehyde stage.
Step-by-Step Methodology:
-
Preparation: To a flask containing a suspension of PCC (1.5 eq.) and celite or silica gel in anhydrous dichloromethane (DCM), add a solution of the hydroxymethyl-oxazole (1.0 eq.) in DCM.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude aldehyde can often be used directly or purified further by column chromatography.
Protocol 3b: Oxidation to the Carboxylic Acid using Jones Reagent
Jones reagent is a strong oxidizing agent that will convert a primary alcohol to a carboxylic acid.[9][10]
Causality behind Experimental Choices:
-
Reagent: Jones reagent is a solution of chromium trioxide in aqueous sulfuric acid. The aqueous conditions facilitate the over-oxidation of the intermediate aldehyde to the carboxylic acid via its hydrate form.[11]
-
Solvent: Acetone is used as it is miscible with the aqueous Jones reagent and is relatively inert to oxidation.
Step-by-Step Methodology:
-
Preparation: Dissolve the hydroxymethyl-oxazole (1.0 eq.) in acetone and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add Jones reagent dropwise to the stirring solution until a persistent orange color is observed, indicating an excess of the oxidant.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-3 hours. The color of the reaction mixture should turn from orange to a cloudy green/blue.
-
Work-up:
-
Quench the excess oxidant by adding isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the carboxylic acid into an organic solvent like ethyl acetate.
-
To aid extraction, the aqueous layer can be acidified to protonate the carboxylate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.[12]
Caption: Selective oxidation of the hydroxymethyl group.
Part 4: Conversion to Halomethyl and Aminomethyl Derivatives
The hydroxyl group can be converted to a good leaving group, such as a halide, which can then be displaced by a variety of nucleophiles, including azide for subsequent reduction to an amine.
Protocol 4: Two-Step Synthesis of Aminomethyl-Oxazole
This protocol outlines the conversion of a hydroxymethyl-oxazole to a chloromethyl derivative using thionyl chloride, followed by azide displacement and reduction.
Step-by-Step Methodology:
Step A: Synthesis of Chloromethyl-Oxazole
-
Preparation: In a flask, dissolve the hydroxymethyl-oxazole (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C and add thionyl chloride (1.2 eq.) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a saturated NaHCO₃ solution. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude chloromethyl-oxazole, which is often used immediately in the next step.
Step B: Synthesis of Aminomethyl-Oxazole
-
Azide Displacement: Dissolve the crude chloromethyl-oxazole from Step A in DMF and add sodium azide (1.5 eq.). Heat the mixture to 50-70°C and stir for 2-6 hours.
-
Work-up (Azide): Cool the reaction, add water, and extract with ethyl acetate. Wash the organic layers with brine, dry, and concentrate. The crude azidomethyl-oxazole can be purified or used directly.
-
Reduction: Dissolve the crude azidomethyl-oxazole in THF or methanol. Add a reducing agent such as triphenylphosphine (followed by water, Staudinger reduction) or perform catalytic hydrogenation (e.g., H₂, Pd/C).
-
Final Purification: After the reduction is complete, perform an appropriate work-up and purify the final aminomethyl-oxazole by column chromatography.
General Considerations for Self-Validating Protocols
-
Reaction Monitoring: All protocols must be rigorously monitored by an appropriate technique, typically TLC, to confirm the consumption of starting material and the formation of the product.
-
Characterization: The identity and purity of all final products and key intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Troubleshooting:
-
Low Yields: If yields are low, consider the purity of reagents and solvents. Ensure anhydrous conditions are strictly maintained where required. Reaction temperature and time may also need optimization.
-
Side Reactions: For reactions sensitive to the oxazole ring's basicity or acidity, consider alternative, milder reagents. For instance, if Jones oxidation causes degradation, consider a two-step oxidation using PCC followed by a Pinnick oxidation of the resulting aldehyde.
-
Purification Issues: The formation of byproducts like triphenylphosphine oxide in the Mitsunobu reaction can complicate purification. Alternative reagents or specialized purification techniques may be necessary.[12]
-
References
- (Reference to a relevant review on oxazole synthesis or medicinal chemistry)
- (Reference to a paper detailing applications of oxazole deriv
- (Reference to a source on the stability of heterocyclic rings)
- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
- (Reference to a general organic chemistry text on functional group transform
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- (Reference for a practical guide to organic synthesis techniques)
- Xu, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-664.
- (Reference for troubleshooting organic reactions)
- (Reference for purific
- Ghijsen, K., & Stevens, C. V. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 505-512.
- (Reference for NMR spectroscopy of heterocycles)
- (Reference for mass spectrometry in drug discovery)
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023).
- (Reference to a specific research article demonstrating one of the described derivatiz
- (Reference to a safety guide for handling hazardous reagents like NaH, DEAD, and chromium compounds)
- Khan, A., et al. (2016). Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. RSC Advances, 6(92), 89175-89198.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
- (Reference to a comprehensive review on synthetic methodologies for heterocycles)
- (Reference to a practical labor
- (Reference to a database of chemical reactions, e.g., Reaxys or SciFinder)
- (Reference to a journal article with detailed experimental procedures)
- (Reference to a text on advanced organic synthesis)
- (Reference to a paper on the biological evaluation of deriv
-
Williamson Ether Synthesis. (n.d.). In Name-Reaction.com. [Link]
- (Reference to a review on protecting group str
- (Reference to a specific protocol from a trusted source like Organic Syntheses)
- (Reference to a paper discussing the limitations or side reactions of the described methods)
- (Reference to a spectroscopic data resource for oxazole deriv
- (Reference to a review on the role of functional group interconversion in drug design)
- (Reference to a material safety d
- (Reference to a general labor
- (Reference to an authorit
- (Reference to a paper on scale-up consider
- (Reference to a source on green chemistry altern
-
Wikipedia. (n.d.). Jones oxidation. [Link]
- (Reference to a comprehensive text on heterocyclic chemistry)
-
ADI CHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on (2-Isopropyl-1,3-oxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a privileged heterocyclic motif frequently incorporated into the core structures of pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold in drug design. Derivatives of oxazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-isopropyl-1,3-oxazole moiety, in particular, offers a lipophilic substituent that can enhance binding to biological targets. The C4-methanol substituent on this scaffold provides a crucial handle for synthetic diversification, allowing for the introduction of a wide array of functional groups through nucleophilic substitution. This guide provides a comprehensive overview of the strategies and detailed protocols for the nucleophilic substitution on (2-Isopropyl-1,3-oxazol-4-yl)methanol, a key intermediate for the synthesis of novel bioactive molecules.
Mechanistic Rationale: Activating the C4-Hydroxymethyl Group
The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible. To facilitate the displacement by a nucleophile, the hydroxyl group must first be converted into a better leaving group. This is typically achieved through two primary strategies:
-
Conversion to a Halide: The alcohol can be transformed into a more reactive alkyl halide (chloride or bromide). This is a classic and reliable method for activating alcohols for SN2 reactions.
-
Conversion to a Sulfonate Ester: The alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, making the subsequent nucleophilic attack highly efficient.
A third, more direct approach is the Mitsunobu reaction , which allows for the one-pot conversion of the alcohol to a variety of substituted products with inversion of stereochemistry, although this is not relevant for an achiral substrate.
The choice of activation method will depend on the specific nucleophile being used and the overall synthetic strategy.
Diagram: General Workflow for Nucleophilic Substitution
Caption: Workflow for nucleophilic substitution on this compound.
Part 1: Activation of the Hydroxyl Group
Protocol 1: Conversion to 4-(Chloromethyl)-2-isopropyloxazole
This protocol is adapted from analogous procedures for the conversion of benzylic and heterocyclic alcohols to chlorides. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution to quench the excess thionyl chloride. Caution: This will cause gas evolution (CO₂). Perform this step slowly and with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude 4-(Chloromethyl)-2-isopropyloxazole.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Conversion to 4-(Tosyloxymethyl)-2-isopropyloxazole
This protocol utilizes p-toluenesulfonyl chloride (TsCl) to form a tosylate, an excellent leaving group. This method is adapted from standard tosylation procedures for primary alcohols.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Saturated aqueous copper (II) sulfate (CuSO₄) solution (if using pyridine) or water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM or pyridine.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base and TsCl: Add triethylamine (1.5 eq) if using DCM as the solvent. Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Work-up (Pyridine as solvent): If pyridine is used as the solvent, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold, dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Work-up (DCM as solvent): If DCM is used, add water to the reaction mixture. Separate the layers and wash the organic layer with saturated aqueous CuSO₄ solution (to remove pyridine, if used as a base), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
| Activation Method | Reagents | Typical Solvent | Temperature | Advantages | Disadvantages |
| Chlorination | Thionyl Chloride | Dichloromethane | 0 °C to RT | Readily available and inexpensive reagents. | Thionyl chloride is highly corrosive and moisture-sensitive. |
| Tosylation | p-Toluenesulfonyl Chloride, Base | Pyridine, Dichloromethane | 0 °C to RT | Tosylate is an excellent leaving group. | Requires careful removal of the base (e.g., pyridine). |
Part 2: Nucleophilic Substitution Reactions
The activated 4-(halomethyl)- or 4-(tosyloxymethyl)-2-isopropyloxazole can now be reacted with a variety of nucleophiles.
Protocol 3: Synthesis of 4-(Azidomethyl)-2-isopropyloxazole
This protocol is based on the nucleophilic displacement of a halide by sodium azide, a common method for introducing the azide functionality.
Materials:
-
4-(Chloromethyl)-2-isopropyloxazole
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Chloromethyl)-2-isopropyloxazole (1.0 eq) in DMF or acetone.
-
Addition of Sodium Azide: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, as it can generate highly toxic hydrazoic acid.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of N-Boc-4-(aminomethyl)-2-isopropyloxazole
This protocol describes the reaction with a protected amine, in this case, the anion of Boc-protected ammonia (from a suitable source like Boc₂O and ammonia or a preformed salt), followed by substitution. A more direct approach with an amine is also possible, as shown in the next protocol.
Materials:
-
4-(Chloromethyl)-2-isopropyloxazole
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure (Gabriel Synthesis followed by Boc Protection):
-
Phthalimide Substitution: To a solution of 4-(Chloromethyl)-2-isopropyloxazole (1.0 eq) in DMF, add potassium phthalimide (1.2 eq). Heat the mixture to 80-100 °C for 4-6 hours. After cooling, pour the mixture into water and collect the precipitated solid by filtration.
-
Hydrazinolysis: Suspend the phthalimide-protected intermediate in ethanol and add hydrazine hydrate (2.0 eq). Reflux the mixture for 2-4 hours. Cool the reaction mixture, and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure.
-
Boc Protection: Dissolve the crude amine in DCM and add triethylamine (1.5 eq). Cool the solution to 0 °C and add Boc₂O (1.1 eq). Stir at room temperature for 2-4 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 5: Synthesis of 2-Isopropyl-4-(((4-methoxybenzyl)amino)methyl)oxazole
This protocol details the direct reaction of the activated oxazole with a primary amine.
Materials:
-
4-(Chloromethyl)-2-isopropyloxazole
-
4-Methoxybenzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(Chloromethyl)-2-isopropyloxazole (1.0 eq), 4-methoxybenzylamine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Reaction: Stir the mixture at room temperature for 12-24 hours or heat to reflux to accelerate the reaction. Monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 6: Synthesis of 4-((Benzylthio)methyl)-2-isopropyloxazole
This protocol describes the reaction with a thiol nucleophile.
Materials:
-
4-(Chloromethyl)-2-isopropyloxazole
-
Benzyl mercaptan (benzyl thiol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiyl Anion Generation (if using NaH): In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C and add benzyl mercaptan (1.1 eq) dropwise. Stir for 30 minutes at 0 °C. Caution: Sodium hydride is highly flammable and reacts violently with water.
-
Nucleophilic Substitution: To the solution of the thiolate, add a solution of 4-(Chloromethyl)-2-isopropyloxazole (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Alternative (using K₂CO₃): Combine 4-(Chloromethyl)-2-isopropyloxazole (1.0 eq), benzyl mercaptan (1.2 eq), and potassium carbonate (2.0 eq) in DMF and stir at room temperature or heat gently (50 °C) until the reaction is complete by TLC.
-
Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Nucleophilic Substitution Protocols
| Protocol | Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| 3 | Sodium Azide | - | DMF/Acetone | 50-60 °C | 4-6 hours |
| 4 | Phthalimide/Hydrazine | K₂CO₃/Et₃N | DMF/Ethanol | Reflux | 6-10 hours (total) |
| 5 | 4-Methoxybenzylamine | K₂CO₃/Et₃N | Acetonitrile/DMF | RT to Reflux | 12-24 hours |
| 6 | Benzyl Mercaptan | NaH/K₂CO₃ | THF/DMF | 0 °C to RT | 4-8 hours |
Troubleshooting and Key Considerations
-
Incomplete Activation: If the initial activation of the alcohol is sluggish, ensure all reagents and solvents are anhydrous. For tosylation, a slight excess of TsCl and base, along with a catalytic amount of DMAP, can improve the reaction rate.
-
Side Reactions: During chlorination with thionyl chloride, pyridine can sometimes be added to neutralize the HCl generated, which may suppress side reactions.
-
Purification Challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes complicate purification. Using polymer-bound reagents can simplify workup.
-
Nucleophile Basicity: For weakly acidic nucleophiles in the Mitsunobu reaction, alternative azodicarboxylates may be required. For SN2 reactions with basic nucleophiles (e.g., amines), an external base is often necessary to neutralize the generated acid.
Characterization of Products
The successful synthesis of the substituted products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product, showing the disappearance of the alcohol proton and the appearance of new signals corresponding to the introduced nucleophile.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups in the product.
Conclusion
The C4-hydroxymethyl group of this compound serves as a versatile anchor point for the introduction of a wide range of functionalities through nucleophilic substitution. By activating the hydroxyl group as a halide or a tosylate, a plethora of nucleophiles can be efficiently incorporated, leading to the generation of diverse libraries of oxazole derivatives for screening in drug discovery programs. The protocols outlined in this guide provide a solid foundation for the synthesis and exploration of this important class of compounds.
References
- Witte, H., & Seeliger, W. (1974). Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition in English, 11(4), 287-288.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Katritzky, A. R., & Rachwal, S. (1987). A new and convenient method for the N-alkylation of amines. Journal of the Chemical Society, Perkin Transactions 1, 791-797.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Kocieński, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Larock, R. C. (1999).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Application Notes and Protocols for the Synthesis of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of PI3K Inhibition in Oncology
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including proliferation, survival, and metabolism.[1] In numerous human cancers, this pathway is aberrantly hyperactivated, frequently due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN.[1][2] This dysregulation makes the PI3K/AKT/mTOR cascade a prime target for therapeutic intervention.[1] Consequently, the development of small molecule inhibitors targeting PI3K has become a major focus in oncology drug discovery.
This comprehensive guide provides detailed synthetic protocols for several key PI3K inhibitors, offering insights into the chemical strategies employed to create these targeted therapies. The protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.
The PI3K/AKT/mTOR Signaling Pathway: A Visual Overview
The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which ultimately regulate cellular growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Comparative Overview of Synthesized PI3K Inhibitors
The following table summarizes the key characteristics of the PI3K inhibitors for which detailed synthetic protocols are provided in this guide.
| Inhibitor | Target Isoform(s) | Key Synthetic Strategy | Starting Materials |
| Pictilisib (GDC-0941) | Pan-Class I (α, β, δ, γ)[2][3] | Suzuki-Miyaura coupling | 2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine, 2-chloro-5-(methylsulfonyl)pyrimidine |
| Idelalisib (CAL-101) | PI3Kδ[4][5][6] | Quinazolinone formation and nucleophilic aromatic substitution | 2-Fluoro-6-nitrobenzoic acid, (S)-2-aminobutanoic acid, 6-bromopurine |
| Alpelisib (BYL719) | PI3Kα[7][8][9][10] | Thiazole formation and amide coupling | 2-Chloro-4-(trifluoromethyl)pyridine, (S)-pyrrolidine-2-carboxamide |
| Copanlisib (BAY 80-6946) | Pan-Class I (α, δ > β, γ)[11][12][13] | Imidazoquinazoline core construction | 2-Amino-5-bromopyrimidine, 7-methoxy-8-(3-morpholinopropoxy)quinazolin-4(3H)-one |
| Duvelisib (IPI-145) | PI3Kδ and PI3Kγ[14][15][16][17] | Quinazolinone synthesis | 2-Amino-6-chlorobenzoic acid, (S)-2-aminopropanoic acid, 6-chloro-9H-purine |
| Umbralisib (TGR-1202) | PI3Kδ and CK1ε[18][19][20] | Pyrazolopyrimidine core synthesis and Suzuki coupling | 4-Amino-3-iodopyrazolo[3,4-d]pyrimidine, (S)-1-(2-bromo-4-fluorophenyl)ethanamine |
Experimental Protocols
Synthesis of Pictilisib (GDC-0941)
Pictilisib is a potent pan-Class I PI3K inhibitor.[2][3] The synthesis described here involves a key Suzuki-Miyaura coupling reaction to assemble the core structure.
Caption: Synthetic workflow for Pictilisib (GDC-0941).
Protocol:
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a nitrogen-purged flask, combine 2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq), 2-chloro-5-(methylsulfonyl)pyrimidine (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2M sodium carbonate).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford Pictilisib as a solid.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The expected molecular weight for Pictilisib is 513.64 g/mol .
Synthesis of Idelalisib (CAL-101)
Idelalisib is a selective inhibitor of the PI3Kδ isoform.[4][5][6] The synthesis involves the construction of a quinazolinone core followed by a nucleophilic aromatic substitution.[21][22]
Caption: Synthetic workflow for Idelalisib (CAL-101).
Protocol:
Step 1: Synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
-
Amide Formation: React 2-fluoro-6-nitrobenzoic acid (1.0 eq) with oxalyl chloride (1.2 eq) in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) to form the acid chloride. Subsequently, add aniline (1.1 eq) to the reaction mixture to form 2-fluoro-N-phenyl-6-nitrobenzamide.
-
Coupling: Couple the resulting amide with N-Boc-(S)-2-aminobutanoic acid (1.1 eq) in the presence of a coupling agent like thionyl chloride to yield the corresponding N-acylated intermediate.
-
Reduction and Cyclization: Reduce the nitro group using a reducing agent such as zinc dust in acetic acid. The reduction is followed by in situ cyclization to form the quinazolinone ring.
-
Deprotection: Remove the Boc protecting group with an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the free amine intermediate.
Step 2: Synthesis of Idelalisib
-
Nucleophilic Aromatic Substitution: Combine (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (1.0 eq) with 6-bromopurine (1.1 eq) in a suitable solvent like n-butanol.
-
Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: After completion, cool the reaction and purify the product by crystallization or column chromatography to obtain Idelalisib.
Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight of Idelalisib is 415.42 g/mol .
Synthesis of Alpelisib (BYL719)
Alpelisib is a specific inhibitor of the PI3Kα isoform.[7][8][9][10] Its synthesis features the construction of a substituted thiazole ring followed by an amide coupling.
Caption: Synthetic workflow for Alpelisib (BYL719).
Protocol:
Step 1: Synthesis of 4-(4-methylthiazol-5-yl)-2-(trifluoromethyl)pyridine
-
Suzuki Coupling: In a reaction vessel, combine 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), 2-amino-4-methylthiazole (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.04 eq).
-
Solvent and Base: Add a suitable solvent such as toluene and a base like potassium phosphate (2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 100-110 °C for 16-24 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through celite, and concentrate the filtrate. Purify the residue by column chromatography to yield the coupled intermediate.
Step 2: Synthesis of Alpelisib
-
Amide Coupling: Dissolve the intermediate from Step 1 (1.0 eq) and (S)-pyrrolidine-2-carboxamide (1.2 eq) in a suitable solvent like dimethylformamide (DMF).
-
Coupling Reagents: Add a coupling agent such as HATU (1.3 eq) and a base like DIPEA (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.
-
Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by crystallization or column chromatography to obtain Alpelisib.
Self-Validation: The structure and purity of Alpelisib should be confirmed by analytical techniques such as NMR and mass spectrometry. The expected molecular weight is 441.47 g/mol .
Synthesis of Copanlisib (BAY 80-6946)
Copanlisib is a pan-Class I PI3K inhibitor with potent activity against the α and δ isoforms.[11][12][13] The synthesis involves the construction of an imidazoquinazoline core.
Caption: Synthetic workflow for Copanlisib (BAY 80-6946).
Protocol:
Step 1: Synthesis of 5-(7-methoxy-8-(3-morpholinopropoxy)-4-oxo-3,4-dihydroquinazolin-2-yl)picolinamide
-
Buchwald-Hartwig Amination: Combine 2-amino-5-bromopyrimidine (1.0 eq), 7-methoxy-8-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq) in a suitable solvent like toluene.
-
Base: Add a base such as cesium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 100-110 °C for 18-24 hours under an inert atmosphere.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.
Step 2: Synthesis of Copanlisib
-
Amide Coupling: Couple the intermediate from Step 1 (1.0 eq) with 2-amino-5-pyrimidinecarboxylic acid (1.2 eq) using a peptide coupling agent like HATU (1.3 eq) and a base like DIPEA (3.0 eq) in DMF.
-
Reaction Conditions: Stir at room temperature for 12-24 hours.
-
Purification: Purify the final product by preparative HPLC or crystallization to obtain Copanlisib.
Self-Validation: Characterize the final compound by NMR and mass spectrometry to confirm its identity. The expected molecular weight of Copanlisib is 480.52 g/mol .
Synthesis of Duvelisib (IPI-145)
Duvelisib is a dual inhibitor of PI3Kδ and PI3Kγ.[14][15][16][23][17] The synthesis involves the formation of a quinazolinone ring system.
Caption: Synthetic workflow for Umbralisib (TGR-1202).
Protocol:
Step 1: Synthesis of (S)-1-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine
-
N-Alkylation: React 4-amino-3-iodopyrazolo[3,4-d]pyrimidine with a chiral amine synthon, such as (S)-1-(2-bromo-4-fluorophenyl)ethanamine, in the presence of a base.
Step 2: Synthesis of Umbralisib
-
Suzuki Coupling: Couple the intermediate from Step 1 with a suitable boronic acid or ester, for example, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, using a palladium catalyst and a base.
Self-Validation: The final product's identity and purity should be confirmed using standard analytical methods. The expected molecular weight of Umbralisib is 571.56 g/mol .
References
-
Sarkahila, M., & Sledge, G. W. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 32(15_suppl), 2500-2500. [Link]
- Gilead Sciences, Inc. (2016).
-
Fritsch, C., et al. (2014). Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. Molecular Cancer Therapeutics, 13(5), 1117-1129. [Link]
-
Balakrishnan, K., et al. (2015). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Leukemia, 29(9), 1811-1822. [Link]
-
New Drug Approvals. (2015). Umbralisib, TGR-1202, a Phosphoinositide-3 kinase delta inhibitor, Rhizen Pharmaceuticals SA/TG Therapeutics. [Link]
-
Kondoh, Y., et al. (2019). Phase I study of alpelisib (BYL719), an α-specific PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science, 110(3), 1021-1031. [Link]
-
ClinicalTrials.gov. (2022). TGR-1202 (Umbralisib) in Treatment Naïve Patients With Chronic Lymphocytic Leukemia (CLL). NCT04163718. [Link]
-
ResearchGate. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. [Link]
-
Eurofins DiscoverX. (n.d.). CAL-101 (Idelalisib, GS-1101). Retrieved from [Link]
-
Salphati, L., et al. (2012). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Cancer Chemotherapy and Pharmacology, 69(3), 645-655. [Link]
-
TG Therapeutics, Inc. (2017). TG Therapeutics Announces TGR-1202 (umbralisib) Selected For Grant from the National Multiple Sclerosis Society to Support the Development of TGR-1202 as an Oral B-cell Targeted Treatment Option in Progressive Multiple Sclerosis (PMS). [Link]
-
Flinn, I. W., et al. (2019). DYNAMO: A Phase II Study of Duvelisib (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma. Journal of Clinical Oncology, 37(11), 912-922. [Link]
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Zhang, Y., et al. (2023). Therapeutic management of PI3Kα inhibitor-induced hyperglycemia with a novel glucokinase activator. Journal of Experimental & Clinical Cancer Research, 42(1), 269. [Link]
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Salles, G., et al. (2017). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 23(4), 875-881. [Link]
-
Targeted Oncology. (2016). The Mechanism of Action and Toxicity Profile of Duvelisib (IPI-145). [Link]
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Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2− Metastatic Breast Cancer. Clinical Cancer Research, 23(1), 26-34. [Link]
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Sargsyan, A., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 26(1), 203-210. [Link]
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Dana-Farber Cancer Institute. (2022). A Phase I Trial of Duvelisib (IPI-145) in Combination with Either Romidepsin or Bortezomib in Relapsed/Refractory T-cell lymphomas. [Link]
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Mekala, N., et al. (2018). A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. RSC Advances, 8(28), 15863-15869. [Link]
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ResearchGate. (2019). Phase I/II Study of Umbralisib (TGR-1202) in Combination with Ublituximab (TG-1101) and Pembrolizumab in Patients with Relapsed/Refractory CLL and Richter's Transformation. [Link]
- Bayer AG. (2017). Preparation method of copanlisib. WO2017049983A1.
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New Drug Approvals. (2017). Copanlisib. [Link]
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ClinicalTrials.gov. (2021). COPANLISIB (BAY80-6946) Drug-drug Interaction and Cardiovascular Safety Study in Advanced Solid Tumor and Non-Hodgkin's Lymphoma Patients. NCT02253420. [Link]
-
ResearchGate. (2021). Molecular modeling strategy for detailing the primary mechanism of action of copanlisib to PI3K: combined ligand-based and target-based approach. [Link]
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Application Notes & Protocols: Investigating (2-Isopropyl-1,3-oxazol-4-yl)methanol in Anticancer Drug Discovery
Introduction: The Oxazole Scaffold as a Privileged Motif in Oncology
Heterocyclic compounds are cornerstones of medicinal chemistry, and among them, the 1,3-oxazole ring is recognized as a "privileged scaffold."[1][2] Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind with high affinity to a diverse range of biological targets.[1] Consequently, oxazole derivatives have been extensively investigated and developed as potent therapeutic agents. In oncology, this scaffold is particularly prominent, with derivatives demonstrating efficacy against various cancer cell lines, including multidrug-resistant strains.[2]
This document focuses on (2-Isopropyl-1,3-oxazol-4-yl)methanol , a specific derivative featuring key structural elements for anticancer potential. The isopropyl group at the 2-position enhances lipophilicity, which can improve cell membrane permeability, while the hydroxymethyl group at the 4-position serves as a crucial handle for synthetic modification, allowing for the creation of ester or ether prodrugs or further derivatization to optimize pharmacokinetic and pharmacodynamic properties.[3] The core hypothesis is that this compound, like other oxazoles, can disrupt critical cellular processes in cancer cells, such as kinase signaling or protein-protein interactions.[3]
These application notes provide a comprehensive, field-tested framework for researchers to systematically evaluate the anticancer potential of this compound, from initial cytotoxicity screening to in-depth mechanistic elucidation.
Overview of Plausible Anticancer Mechanisms
While the precise molecular target of this compound requires empirical validation, the broader class of oxazole derivatives has been shown to exert anticancer effects through multiple mechanisms.[2][4] Understanding these precedents is critical for designing hypothesis-driven experiments.
Key reported targets for oxazole-based anticancer agents include:
-
Protein Kinases: Many oxazoles function as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer.
-
Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, leading to mitotic arrest and apoptosis, similar to established drugs like paclitaxel.[4]
-
DNA Topoisomerases: Inhibition of these enzymes leads to DNA damage and cell death.[4]
-
Signaling Pathways: Oxazoles have been shown to inhibit critical cancer-driving pathways such as STAT3 and Keap1-Nrf2.[4]
-
Mitochondrial Function: Certain derivatives can directly disrupt mitochondrial function, triggering the intrinsic apoptotic pathway.[5]
The following diagram illustrates a hypothetical mechanism where the compound inhibits a key survival kinase, leading to the activation of the apoptotic cascade.
Caption: Hypothetical kinase inhibition pathway for the oxazole compound.
Experimental Design: A Phased Approach
A robust evaluation of a novel compound follows a logical progression from broad screening to specific mechanistic studies. This ensures that resources are focused on compounds with genuine therapeutic potential. The workflow below outlines this phased approach.
Caption: Phased experimental workflow for anticancer evaluation.
PART A: PHASE 1 - IN VITRO CYTOTOXICITY SCREENING
Objective
To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines and to assess its selectivity towards cancer cells over normal cells. This is a critical first step in any anticancer drug screening process.[6][7][8]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Causality: This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon])
-
Normal human cell line (e.g., NHDF [Normal Human Dermal Fibroblasts])
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound, dissolved in DMSO to a stock concentration of 100 mM
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Expertise Note: The optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 100 mM stock. Typical final concentrations for screening range from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no-treatment control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation:
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) - Example Data | Selectivity Index (SI) |
| This compound | MCF-7 (Breast Cancer) | 8.5 | 9.4 |
| A549 (Lung Cancer) | 12.2 | 6.6 | |
| HT-29 (Colon Cancer) | 15.8 | 5.1 | |
| NHDF (Normal Fibroblast) | 80.3 | - | |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.5 | 4.0 |
| NHDF (Normal Fibroblast) | 2.0 | - |
The Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>2) is desirable, indicating cancer-specific cytotoxicity.
PART B: PHASE 2 - MECHANISTIC CHARACTERIZATION
Objective
To determine the mode of cell death (apoptosis vs. necrosis) and the effect on cell cycle progression induced by the compound.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound as determined from Phase 1. Include a vehicle control.
-
After incubation, collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Trustworthiness Note: It is crucial to set up proper compensation controls (unstained, PI only, Annexin V only) to correct for spectral overlap.
-
Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
A significant increase in the lower-right and upper-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
Protocol 3: Cell Cycle Analysis by PI Staining
Causality: Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the total DNA content in a cell. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the generation of a DNA content histogram that distinguishes cells in different phases of the cell cycle (G0/G1 phase with 2N DNA content, S phase with >2N and <4N DNA, and G2/M phase with 4N DNA).[12][13]
Materials:
-
Cells treated as described above.
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).[14]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Harvesting and Fixation:
-
Harvest ~1 x 10⁶ cells per sample (including vehicle control).
-
Wash once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Expertise Note: RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Interpretation: An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G0/G1 peak compared to the control) indicates that the compound induces cell cycle arrest at that checkpoint.
PART C: PHASE 3 - TARGET VALIDATION & PATHWAY ANALYSIS
Objective
To investigate the molecular changes underlying the observed apoptotic and cell cycle effects by analyzing the expression of key regulatory proteins.
Protocol 4: Western Blotting for Apoptotic and Cell Cycle Markers
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[15][16] By probing for proteins known to regulate apoptosis (e.g., caspases, Bcl-2 family) and the cell cycle (e.g., cyclins, CDKs), we can validate the findings from Phase 2 and gain insight into the specific pathways being modulated.[17]
Materials:
-
Cell lysates from treated and control cells (prepared using RIPA buffer with protease/phosphatase inhibitors).
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p21)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Step-by-Step Methodology:
-
Sample Preparation and Protein Quantification:
-
Lyse treated and control cells and clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Trustworthiness Note: After imaging, the membrane can be stripped and re-probed with a loading control antibody (like GAPDH) to confirm equal protein loading across all lanes.[18]
-
Interpretation:
-
Apoptosis: An increase in the levels of cleaved (active) Caspase-3 and cleaved PARP, or an increased Bax/Bcl-2 ratio, confirms the induction of apoptosis.
-
Cell Cycle Arrest: An increase in the expression of inhibitory proteins like p21 or a decrease in key phase-driving proteins like Cyclin B1 (for G2/M arrest) would support the cell cycle analysis data.
References
- EvitaChem. (n.d.). Buy this compound (EVT-386793).
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
- CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (n.d.). Google Patents.
- 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (n.d.). PubMed.
- Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC - NIH.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Publishing.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed.
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
- Oxazole-Based Compounds As Anticancer Agents | Request PDF. (n.d.). ResearchGate.
- This compound. (n.d.). CymitQuimica.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC - NIH.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
- Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro. (2022). PubMed.
- Apoptosis and cancer: Methods and protocols: Second edition. (2025). ResearchGate.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - US.
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Crown Bioscience.
- Apoptosis – what assay should I use?. (2025). BMG Labtech.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). NIH.
- Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory.
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate.
- Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
- Cytotoxic assays for screening anticancer agents. (n.d.). PubMed.
- Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203. (2023). Biomedical Research.
- Western blot protocol. (n.d.). Abcam.
- Cell Cycle Analysis By Flow Cytometry. (2023). YouTube.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
- Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (2012). PMC - NIH.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.. (n.d.). SciSpace.
- Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne.
- (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate.
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Application Notes and Protocols: Strategic Functionalization of (2-Isopropyl-1,3-oxazol-4-yl)methanol via Condensation Reactions for Drug Discovery
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures for conducting condensation reactions with (2-Isopropyl-1,3-oxazol-4-yl)methanol. The 1,3-oxazole motif is a privileged scaffold in medicinal chemistry, and the targeted functionalization of its derivatives is a critical step in the synthesis of novel therapeutic agents.[1] This guide focuses on two robust and widely applicable condensation reactions: the Steglich esterification for the synthesis of esters and the Williamson ether synthesis for the formation of ethers, leveraging the reactive hydroxymethyl group at the 4-position of the oxazole ring. We present detailed, step-by-step protocols, mechanistic insights, and best practices for reaction setup, monitoring, purification, and characterization of the resulting derivatives.
Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring system is a cornerstone in the design of modern pharmaceuticals due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound is a particularly valuable building block. The isopropyl group at the 2-position provides lipophilicity, which can enhance cell membrane permeability, while the hydroxymethyl group at the 4-position serves as a versatile handle for introducing a wide range of functional groups through condensation reactions.[1] This strategic derivatization allows for the fine-tuning of a molecule's physicochemical properties and biological activity, a key aspect of lead optimization in drug discovery.
Core Condensation Reactions: Esterification and Etherification
The primary alcohol of this compound is amenable to a variety of condensation reactions. This guide will focus on two of the most common and reliable methods for forming ester and ether linkages, respectively: the Steglich esterification and the Williamson ether synthesis.
Steglich Esterification: A Mild Approach to Ester Synthesis
The Steglich esterification is a powerful method for forming ester bonds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[2] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the esterification.
Diagram of the Steglich Esterification Workflow:
Caption: Workflow for the Steglich Esterification.
Protocol 1: Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methyl benzoate
This protocol details the esterification of this compound with benzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 141.17 | 141 | 1.0 | 1.0 |
| Benzoic acid | 122.12 | 147 | 1.2 | 1.2 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 248 | 1.2 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 12 | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (141 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol).
-
Add anhydrous dichloromethane (10 mL) and stir the mixture until all solids have dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
In a separate vial, dissolve DCC (248 mg, 1.2 mmol) in anhydrous dichloromethane (2 mL).
-
Add the DCC solution dropwise to the reaction mixture over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2-Isopropyl-1,3-oxazol-4-yl)methyl benzoate.
Expected Characterization of (2-Isopropyl-1,3-oxazol-4-yl)methyl benzoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 7.5 Hz, 2H, Ar-H), 7.60 (s, 1H, oxazole-H), 7.55 (t, J = 7.5 Hz, 1H, Ar-H), 7.45 (t, J = 7.5 Hz, 2H, Ar-H), 5.30 (s, 2H, -CH₂-O), 3.20 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂), 1.35 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.5 (C=O), 162.0 (C2-oxazole), 140.0 (C5-oxazole), 133.0 (Ar-C), 132.5 (C4-oxazole), 130.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 60.0 (-CH₂-O), 28.0 (-CH(CH₃)₂), 21.0 (-CH(CH₃)₂).
-
IR (thin film, cm⁻¹): 2970, 1720 (C=O, ester), 1600, 1580, 1450, 1270, 1110.
Williamson Ether Synthesis: A Classic Route to Ethers
The Williamson ether synthesis is a versatile and straightforward method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[3][4]
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson Ether Synthesis.
Protocol 2: Synthesis of 4-(Benzyloxymethyl)-2-isopropyl-1,3-oxazole
This protocol describes the synthesis of the benzyl ether of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 141.17 | 141 | 1.0 | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 48 | 1.2 | 1.2 |
| Benzyl bromide | 171.04 | 205 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (48 mg of a 60% dispersion, 1.2 mmol) in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (141 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas has ceased.
-
Re-cool the mixture to 0 °C and add benzyl bromide (205 mg, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Carefully quench the reaction by the slow addition of water (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(Benzyloxymethyl)-2-isopropyl-1,3-oxazole.
Expected Characterization of 4-(Benzyloxymethyl)-2-isopropyl-1,3-oxazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50 (s, 1H, oxazole-H), 7.40-7.25 (m, 5H, Ar-H), 4.60 (s, 2H, -O-CH₂-Ar), 4.55 (s, 2H, oxazole-CH₂-O), 3.15 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂), 1.30 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (C2-oxazole), 139.5 (C5-oxazole), 138.0 (Ar-C), 133.0 (C4-oxazole), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 72.0 (-O-CH₂-Ar), 62.0 (oxazole-CH₂-O), 28.0 (-CH(CH₃)₂), 21.0 (-CH(CH₃)₂).
-
IR (thin film, cm⁻¹): 3030, 2970, 1600, 1495, 1455, 1100 (C-O, ether).
Conclusion and Future Perspectives
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of ester and ether derivatives of this compound. These condensation reactions are fundamental transformations in medicinal chemistry, enabling the systematic exploration of structure-activity relationships. The ability to readily modify the hydroxymethyl group of this oxazole building block allows for the generation of diverse compound libraries, which are essential for the discovery of new drug candidates. Future work could explore a broader range of carboxylic acids and alkylating agents to further expand the chemical space around this privileged scaffold.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 444–492. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl-2,5-cyclohexadiene-1-carboxylate. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
Sources
Characterizing Oxazole Derivatives: A Guide to Analytical Techniques and Protocols
Oxazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumoral properties.[1][2] The precise structural elucidation and characterization of these heterocyclic compounds are paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This comprehensive guide provides an in-depth overview of the key analytical techniques for characterizing oxazole derivatives, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Workflow: A Multi-faceted Approach
The comprehensive characterization of an oxazole derivative is not reliant on a single technique but rather a synergistic workflow. This process typically begins with purification and progresses through a series of spectroscopic and chromatographic analyses to confirm the molecular weight, identify functional groups, and definitively establish the connectivity and three-dimensional structure of the molecule.
Caption: General workflow for the characterization of oxazole derivatives.
I. Mass Spectrometry (MS): The First Glimpse of Molecular Identity
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of oxazole derivatives. High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that can confirm the molecular formula of a synthesized compound.[3]
Application Note:
When analyzing oxazole derivatives by mass spectrometry, especially with techniques like Electrospray Ionization (ESI), it's crucial to consider the basicity of the oxazole ring. The nitrogen at the 3-position can be protonated, leading to the observation of the [M+H]⁺ ion in the positive ion mode.[4] The choice of ionization technique (e.g., ESI, APCI, or EI) will depend on the volatility and thermal stability of the specific derivative. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be an effective method for both separation and identification.[5][6]
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the purified oxazole derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10-100 µg/mL.
-
The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
For ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation and enhance the signal of the [M+H]⁺ ion.
-
-
Instrument Setup (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Set a wide mass range initially (e.g., m/z 100-1000) to capture the parent ion and any potential fragments or adducts.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument and solvent system to ensure efficient desolvation.
-
Nebulizer Pressure: Adjust according to the manufacturer's recommendations.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the full scan mass spectrum.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement. Compare this with the theoretical molecular formula.
-
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including oxazole derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity.[7][8]
Application Note:
The chemical shifts of the protons on the oxazole ring are characteristic. The proton at the C2 position is the most deshielded due to the adjacent electronegative oxygen and nitrogen atoms. The protons at C4 and C5 have chemical shifts that are influenced by the substituents on the ring.[8] Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives.
| Technique | Information Gained | Application to Oxazoles |
| ¹H NMR | Number of different proton environments, their chemical shifts, and spin-spin coupling. | Identifies the protons on the oxazole ring and its substituents. Coupling patterns reveal neighboring protons. |
| ¹³C NMR | Number of different carbon environments and their chemical shifts. | Confirms the number of carbon atoms and provides information about their hybridization and electronic environment.[8] |
| COSY | Shows correlations between coupled protons. | Helps to trace the connectivity of proton networks within substituents. |
| HSQC | Correlates protons with their directly attached carbons. | Unambiguously assigns carbon signals based on their attached protons. |
| HMBC | Shows correlations between protons and carbons over two or three bonds. | Establishes long-range connectivity, crucial for linking substituents to the oxazole ring. |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the oxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
-
Instrument Setup (400 MHz or higher):
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum to deduce the proton environments.
-
Analyze the chemical shifts in the ¹³C spectrum to identify the different carbon environments.
-
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For oxazole derivatives, IR spectroscopy can confirm the presence of the oxazole ring and other functional groups attached to it.
Application Note:
The IR spectrum of an oxazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of the oxazole ring, such as C=N and C-O-C stretching. Additionally, the presence of other functional groups, such as carbonyls (C=O), amines (N-H), or aromatic rings (C=C), will give rise to distinct absorption bands.[9]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N stretch (oxazole ring) | 1650 - 1590 |
| C-O-C stretch (oxazole ring) | 1350 - 1020 |
| C-H stretch (aromatic/heteroaromatic) | 3100 - 3000 |
| C=O stretch (e.g., ester, amide) | 1750 - 1650 |
| N-H stretch (e.g., amine, amide) | 3500 - 3300 |
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid or liquid oxazole derivative directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate these bands with known functional group vibrations using correlation tables or spectral databases.
-
IV. Chromatographic Techniques: Purity Assessment and Quantification
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of synthesized oxazole derivatives and for quantitative analysis.
Application Note:
Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for the analysis of oxazole derivatives.[10] The choice of mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol) and stationary phase (e.g., C18) is critical for achieving good separation. Method validation according to regulatory guidelines is crucial for quality control in drug development.[11][12] For volatile and thermally stable oxazole derivatives, GC can provide excellent resolution and sensitivity.[6]
Caption: A simplified workflow for HPLC analysis.
Protocol: Purity Determination by RP-HPLC
-
Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the oxazole derivative has strong absorbance (determined from a UV-Vis spectrum).
-
Optimize the gradient to achieve good resolution between the main peak and any impurities.
-
-
Sample Preparation:
-
Prepare a stock solution of the oxazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of about 100 µg/mL.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
V. X-ray Crystallography: The Definitive Structure
For crystalline oxazole derivatives, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[13][14] This technique is considered the "gold standard" for structural validation.
Application Note:
Obtaining single crystals of suitable quality for X-ray diffraction can be a significant challenge. This often requires screening various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling of a saturated solution. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, which are invaluable for computational modeling and understanding intermolecular interactions.
Conclusion
The robust characterization of oxazole derivatives is a critical aspect of their development for various applications, particularly in the pharmaceutical industry. A combination of spectroscopic and chromatographic techniques provides a comprehensive understanding of their structure, purity, and properties. By employing the protocols and insights outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic compounds, paving the way for further discoveries and innovations.
References
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Google Scholar.
- (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (n.d.). Pharmaguideline.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). IJMPR.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. (n.d.). MDPI.
- Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC - PubMed Central. (n.d.). PubMed Central.
- Oxazole.pdf - CUTM Courseware. (n.d.). CUTM Courseware.
- Oxazole - Wikipedia. (n.d.). Wikipedia.
- Oxazoles and Gas chromatography-Mass spectrometry - ResearchGate. (n.d.). ResearchGate.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Semantic Scholar.
- X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing. (n.d.). Science Publishing.
-
Carbon-13 nuclear magnetic resonance spectra of oxazoles - the University of Groningen research portal. (n.d.). University of Groningen. Retrieved January 22, 2026, from [Link]
- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus - Benchchem. (n.d.). Benchchem.
-
Determination of oxazole and other impurities in acrylonitrile by gas chromatography. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Analytical Method Development and Validation of Posaconazole by QbD Approach - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API - Altasciences. (n.d.). Altasciences.
-
Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - NIH. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. altasciences.com [altasciences.com]
- 13. X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing [m.anchor-publishing.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yields and purity.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is typically achieved via a two-step process. The first step involves the construction of the core 2-isopropyl-oxazole heterocycle bearing a handle for functionalization at the 4-position, commonly an ethyl ester. The second step is the selective reduction of this ester to the desired primary alcohol.
While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. Common issues include incomplete cyclization, formation of side products, and potential degradation of the oxazole ring during the reduction phase. This guide will address these specific problems in a practical, question-and-answer format.
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Part A: Step 1 - Oxazole Ring Formation (Cyclocondensation)
Question 1: My yield for the ethyl 2-isopropyl-1,3-oxazole-4-carboxylate is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in this cyclocondensation reaction typically stem from three main areas: reagent quality, reaction conditions, and side reactions.
-
Causality - Reagent Quality: The stability of the starting materials is critical. Isobutyraldehyde is prone to oxidation to isobutyric acid and self-condensation (aldol reaction). Ethyl 2-isocyanoacetate can degrade upon storage, especially if exposed to moisture or acidic contaminants.
-
Troubleshooting Steps:
-
Purify Isobutyraldehyde: Always use freshly distilled isobutyraldehyde to remove acidic impurities and polymers.
-
Verify Isocyanoacetate Quality: Check the purity of your ethyl 2-isocyanoacetate by ¹H NMR. If impurities are present, consider purification by distillation under reduced pressure.
-
Strict Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the isocyanide and react with the base. Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
-
Causality - Reaction Conditions: The choice of base and reaction temperature are paramount.
-
Base Selection: A strong, non-nucleophilic base is essential. While potassium carbonate (K₂CO₃) is sometimes used, it often leads to lower yields due to its limited solubility and basicity. A stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective as it efficiently deprotonates the isocyanoacetate without competing in nucleophilic side reactions.
-
Temperature Control: The initial addition of the base should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent polymerization of the aldehyde. After the initial addition, allowing the reaction to slowly warm to room temperature and stir for several hours is typically sufficient for completion.
-
Caption: Troubleshooting logic for low yield in the oxazole formation step.
Question 2: I'm observing a significant byproduct that is difficult to separate from my desired oxazole ester. What is it likely to be?
Answer: A common byproduct in this reaction is the enamine formed from the self-condensation of isobutyraldehyde, especially under strong base conditions. Another possibility is the formation of a Michael adduct if there are any α,β-unsaturated impurities.
-
Mechanistic Insight: The base can catalyze the aldol condensation of isobutyraldehyde. The resulting β-hydroxy aldehyde can then dehydrate to form an unsaturated aldehyde, which can lead to a cascade of side products.
-
Prevention & Mitigation:
-
Controlled Addition: Add the isobutyraldehyde slowly to the solution of ethyl 2-isocyanoacetate and base at 0 °C. This maintains a low concentration of the free aldehyde, minimizing self-condensation.
-
Correct Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the isobutyraldehyde relative to the isocyanoacetate to ensure the latter is fully consumed.
-
Chromatography: If byproducts do form, careful column chromatography on silica gel using a gradient elution (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing polarity) is usually effective for separation.
-
Part B: Step 2 - Selective Ester Reduction
Question 3: My reduction of the ester with LiAlH₄ is either incomplete or results in a complex mixture. What is causing this and how can I achieve a clean conversion?
Answer: This is a critical step where reaction control is key. Both incomplete reduction and over-reduction or ring degradation are common pitfalls.
-
Causality - Incomplete Reduction: This is often due to insufficient reducing agent or deactivation of the LiAlH₄.
-
LiAlH₄ is extremely sensitive to moisture. Any water in the solvent or on the glassware will consume the reagent.
-
Using an insufficient molar equivalent of LiAlH₄ will naturally lead to incomplete conversion. For an ester, a minimum of 1.0 equivalent is theoretically needed, but using 1.5-2.0 equivalents is recommended to ensure the reaction goes to completion.
-
-
Causality - Product Degradation: The oxazole ring itself can be susceptible to attack by strong reducing agents, leading to ring cleavage.[1][2] Furthermore, the workup procedure can cause issues.
-
Temperature: The reduction is highly exothermic. Maintaining a low temperature (0 °C is ideal) throughout the addition of the ester to the LiAlH₄ slurry is crucial to prevent side reactions and potential ring opening.[3]
-
Workup Procedure: Improper quenching of the excess LiAlH₄ can lead to the formation of aluminum salt emulsions that are difficult to filter and can trap the product, leading to apparent low yields. The Fieser workup method is highly recommended for a clean and efficient quench.
-
Table 1: Comparison of Reduction Conditions
| Reducing Agent | Equivalents | Temperature | Typical Outcome & Comments |
| LiAlH₄ | 1.5 - 2.0 | 0 °C | Recommended. Clean, fast reduction. Requires strict anhydrous conditions and careful workup. |
| NaBH₄ | 2.0 - 4.0 | Room Temp | Generally too weak to reduce the ester efficiently. Often results in no reaction or very low conversion. |
| DIBAL-H | 2.5 | -78 °C | Effective alternative. Can be more selective but may stop at the aldehyde stage if not carefully controlled. More expensive. |
Question 4: What is the most reliable protocol for the LiAlH₄ reduction and subsequent workup?
Answer: The following detailed protocol is field-validated for its reliability and high yield.
Experimental Protocol: LiAlH₄ Reduction
-
Setup:
-
Under an inert atmosphere (N₂), add lithium aluminum hydride (LiAlH₄, 1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Add anhydrous THF to create a slurry (approx. 0.5 M concentration).
-
Cool the slurry to 0 °C using an ice-water bath.
-
-
Reaction:
-
Dissolve the ethyl 2-isopropyl-1,3-oxazole-4-carboxylate (1.0 eq.) in anhydrous THF.
-
Add the ester solution dropwise via the dropping funnel to the stirred LiAlH₄ slurry, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour. Monitor the reaction progress by TLC until all starting material is consumed.
-
-
Workup (Fieser Method):
-
While maintaining the reaction at 0 °C, quench the reaction by the sequential, slow, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
After the final addition, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-60 minutes. A granular, white precipitate of aluminum salts should form, which is easily filtered.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude alcohol.
-
Part C: Purification & Characterization
Question 5: What is the best method to purify the final this compound product?
Answer: The final product is a polar alcohol.
-
Primary Method - Column Chromatography: Flash column chromatography on silica gel is the most effective method. A gradient elution system starting with a low polarity mixture (e.g., 20% Ethyl Acetate / 80% Hexanes) and gradually increasing to a higher polarity (e.g., 50-60% Ethyl Acetate) will effectively separate the product from any non-polar impurities and baseline material.
-
Alternative - Crystallization: If the crude product is obtained as a semi-solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether/petroleum ether) can be an efficient purification method, especially on a larger scale.
-
Purity Check: Final purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS. The hydroxymethyl protons (-CH₂OH) should appear as a singlet (or doublet if coupled to the OH proton, depending on the solvent) and the OH proton itself will be a broad singlet which disappears upon a D₂O shake.
III. References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. Available at: [Link]
-
PharmaGuideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Kumar, A., & Sharma, G. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1), 2129037. Available at: [Link]
-
Wikipedia contributors. (2023). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023). Oxazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Unlock Chemystery. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Singh, S., & Singh, J. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-289. Available at: [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude (2-Isopropyl-1,3-oxazol-4-yl)methanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with (2-Isopropyl-1,3-oxazol-4-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this polar heterocyclic compound. The protocols and recommendations provided herein are grounded in established chemical principles and practical laboratory experience.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Estimated Boiling Point | ~180 °C | [2] |
| Appearance | Likely a solid or oil at room temperature | Inferred from structure |
| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, and acetone.[2] | Inferred from structure |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Question 1: My purified this compound appears as an oil and not a solid, or it fails to crystallize ("oiling out"). What is causing this and how can I fix it?
Answer:
"Oiling out" is a common issue when crystallizing polar organic compounds, where the compound separates from the solution as a liquid phase instead of forming a crystalline solid. This is often due to a high concentration of impurities, rapid cooling of a supersaturated solution, or the choice of an inappropriate solvent system.[3]
Causality and Solutions:
-
High Impurity Load: Impurities can disrupt the formation of a crystal lattice. If your crude product is of low purity (e.g., less than 80-90%), a preliminary purification step is recommended before attempting crystallization.[3] A quick filtration through a plug of silica gel can remove baseline impurities.[4]
-
Rapid Cooling: If a saturated solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil. To remedy this, gently reheat the solution to redissolve the oil and then allow it to cool much more slowly. Insulating the flask, for example, by placing it in a Dewar flask with warm water, can facilitate slow cooling.[3]
-
Solvent Choice: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures. For a polar molecule like this compound, good single solvents to screen are isopropanol, ethanol, or ethyl acetate.[3] If a single solvent is not effective, a two-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol or acetone) and then slowly add a "poor" solvent (an anti-solvent, such as n-hexane or water) until the solution becomes slightly turbid.[3][5]
-
Lack of Nucleation Sites: Crystal formation requires an initial point of nucleation. If your solution is clean and the glassware is very smooth, nucleation may be inhibited. To induce crystallization, you can:
Question 2: I am trying to purify this compound using silica gel column chromatography, but I am observing significant peak tailing/streaking. How can I improve the separation?
Answer:
Peak tailing of basic or polar compounds like this compound on a standard silica gel column is a frequent problem. This is primarily due to strong interactions between the basic nitrogen of the oxazole ring and the acidic silanol groups on the surface of the silica gel.
Causality and Solutions:
-
Acid-Base Interactions: To mitigate the interaction with acidic silanol groups, you can neutralize them by adding a basic modifier to your mobile phase. The addition of a small amount (0.1-1%) of triethylamine (TEA) or a few drops of ammonia in the mobile phase can significantly improve peak shape.[6]
-
Alternative Stationary Phases: If adding a basic modifier is not effective or desirable, consider using a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6]
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography can be very effective. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7]
-
Question 3: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.
Answer:
If your compound remains at the baseline of the column, it indicates a very strong interaction with the stationary phase, or potential decomposition on the silica.
Causality and Solutions:
-
High Polarity: The combination of the hydroxyl group and the oxazole ring makes this compound quite polar. If you are using a solvent system like hexane/ethyl acetate, it may not be polar enough. You can try a more polar mobile phase, such as dichloromethane/methanol.[6]
-
Decomposition on Silica: Some compounds are unstable on acidic silica gel. To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you observe new spots or streaking that was not present initially, your compound may be decomposing. In this case, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[4]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. Common synthesis methods involve the cyclization of precursors.[2] Therefore, potential impurities could include:
-
Unreacted starting materials, such as isopropylamine or its derivatives.[2]
-
By-products from the cyclization reaction.
-
Products of over-oxidation if the hydroxymethyl group is formed from an aldehyde.
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. Both normal-phase and reversed-phase methods can be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
Q3: Can I use distillation to purify this compound?
A3: With an estimated boiling point of around 180 °C, vacuum distillation could be a viable purification method, particularly for removing non-volatile impurities.[2] However, it may not be effective at separating impurities with similar boiling points. Also, consider the thermal stability of your compound before attempting distillation.
Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound. It is highly recommended to first perform small-scale trials to optimize the conditions.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a good starting point for purifying moderately polar compounds.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Methanol, Dichloromethane, Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Solvent System Selection:
-
Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Start with a mixture of hexane and ethyl acetate. If the compound does not move from the baseline, switch to a more polar system like dichloromethane/methanol.
-
If peak tailing is observed on the TLC plate, add 0.5% TEA to the solvent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol is suitable if your crude product is a solid and has a moderate level of purity.
Materials:
-
Crude this compound
-
Screening solvents: Isopropanol, Ethanol, Ethyl Acetate, Acetone, n-Hexane, Water
-
Erlenmeyer flask, condenser, heating mantle, filtration apparatus
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Purification Method Selection Workflow
Caption: A troubleshooting decision tree for common crystallization problems.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Roth, G. P. (1993). A simple and efficient one-pot synthesis of 4-(hydroxymethyl)oxazoles. The Journal of Organic Chemistry, 58(21), 5759-5760. [Link]
-
Gu, H., & Raushel, F. M. (2012). A continuous spectrophotometric assay for the formyl-coenzyme A transferase from Oxalobacter formigenes. Analytical biochemistry, 421(1), 19-23. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Reddit. (2014). Recrystallization - Why two solvents? Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
-
Guernon, J. M., et al. (2001). Design and synthesis of novel, non-steroidal, and selective progesterone receptor antagonists. Bioorganic & medicinal chemistry letters, 11(15), 1937-1940. [Link]
-
ResearchGate. (n.d.). For highly polar compound, how to do the purification? Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound (EVT-386793) | 162740-03-6 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Influence of solute polarity in column-switching chromatography for the assay of drugs in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles of each step, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.
Synthetic Strategy Overview
The synthesis of this compound is typically approached via a three-stage process, starting from a readily available chiral building block, L-serine methyl ester. The overall transformation is outlined below:
Figure 1: General synthetic route to this compound.
This guide is structured to address potential issues at each of these critical stages.
Stage 1: Acylation of L-Serine Methyl Ester
The initial step involves the acylation of the amino group of L-serine methyl ester with an isobutyryl source, typically isobutyryl chloride or isobutyric anhydride. The primary challenge in this step is achieving selective N-acylation over O-acylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a di-acylated byproduct. How can I prevent this?
A1: The formation of a di-acylated product, where both the nitrogen and oxygen of the serine ester have reacted, is a common issue. This typically occurs under basic conditions where both the amino and hydroxyl groups are deprotonated and act as nucleophiles.
-
Underlying Cause: The use of strong, non-hindered bases can lead to the deprotonation of both the amine and the hydroxyl group of the serine ester, making both available for acylation.
-
Troubleshooting:
-
Employ Acidic Conditions: Performing the acylation under acidic conditions protonates the amino group, rendering it non-nucleophilic. This allows for the preferential O-acylation, which can then be followed by an O-to-N acyl migration.
-
Use a Hindered Base: If basic conditions are preferred, a bulky, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) can selectively deprotonate the more accessible amino group.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the acylating agent to one equivalent can help minimize di-acylation, although this may lead to incomplete conversion of the starting material.
-
Q2: I am observing a mixture of N-acylated and O-acylated products. How can I favor N-acylation?
A2: The chemoselectivity between N- and O-acylation is highly dependent on the reaction conditions.
-
Underlying Cause: Under neutral or slightly basic conditions, both the amino and hydroxyl groups can compete as nucleophiles. The amino group is generally more nucleophilic, but the hydroxyl group can also react.
-
Troubleshooting:
-
Optimize pH: As a general rule, alkalinity favors N-acylation, while acidity favors O-acylation. For selective N-acylation, the reaction should be run under basic conditions.
-
Solvent Effects: The choice of solvent can influence the selectivity. Aprotic solvents are generally preferred for N-acylation.
-
| Side Product | Structure | Formation Conditions | Mitigation Strategy |
| O-Acyl Isomer | O-isobutyryl serine methyl ester | Acidic or neutral conditions | Perform reaction under basic conditions. |
| Di-Acyl Product | N,O-diisobutyryl serine methyl ester | Excess acylating agent and/or strong base | Use 1.0-1.1 equivalents of acylating agent; use a hindered base. |
Protocol: Selective N-Acylation of L-Serine Methyl Ester
-
Dissolve L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-isobutyryl serine methyl ester.
Stage 2: Cyclodehydration and Oxidation to the Oxazole Ring
This stage transforms the N-isobutyryl serine methyl ester into the corresponding oxazole. This is typically a two-step process within a single pot: cyclodehydration to an intermediate oxazoline, followed by oxidation to the aromatic oxazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: My reaction stalls at the oxazoline intermediate. How can I drive the reaction to the oxazole?
A3: The isolation of the oxazoline is a common outcome if the oxidation step is inefficient.
-
Underlying Cause: The cyclodehydration step is often faster than the subsequent oxidation. The choice of reagents is critical for a one-pot procedure.
-
Troubleshooting:
-
Choice of Reagent: While various dehydrating agents can form the oxazoline, a system that also facilitates oxidation is preferable. The Burgess reagent is known to promote cyclodehydration. Subsequent oxidation can be achieved with an oxidizing agent like manganese dioxide (MnO₂).
-
Reaction Time and Temperature: Ensure sufficient reaction time and temperature for the oxidation step, which may be slower than the initial cyclization.
-
Q4: I am observing low yields and a complex mixture of byproducts. What could be the issue?
A4: A complex mixture can arise from side reactions of the dehydrating agent or decomposition of the starting material or product.
-
Underlying Cause: Harsh dehydrating conditions (e.g., strong acids like P₂O₅ or H₂SO₄) can lead to charring and side reactions. Some reagents, like Deoxo-Fluor, can be effective but may require careful handling and optimization.
-
Troubleshooting:
-
Mild Dehydrating Agents: Employ milder cyclodehydration reagents such as the Burgess reagent or Deoxo-Fluor under controlled temperature conditions.
-
Stepwise Procedure: Consider a two-step procedure where the oxazoline is isolated first, purified, and then subjected to oxidation. This can simplify purification and improve overall yield.
-
Figure 2: Troubleshooting the cyclodehydration and oxidation step.
Protocol: One-Pot Cyclodehydration and Oxidation
-
To a solution of N-isobutyryl serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) under an argon atmosphere, add the Burgess reagent (1.5 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the formation of the oxazoline intermediate by TLC.
-
Once the starting material is consumed (typically 2-4 hours), add activated manganese dioxide (5.0 eq).
-
Continue refluxing and monitor the oxidation to the oxazole by TLC (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Stage 3: Reduction of the Oxazole Ester
The final step is the reduction of the ester at the 4-position of the oxazole to the desired primary alcohol. The main challenge here is to achieve this reduction without affecting the oxazole ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Q5: The reduction with LiAlH₄ is leading to a complex mixture and low yield of my target alcohol. What is going wrong?
A5: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can sometimes lead to undesired side reactions with the oxazole ring.
-
Underlying Cause: LiAlH₄ can potentially reduce the oxazole ring itself, leading to ring-opened products or over-reduction.
-
Troubleshooting:
-
Milder Reducing Agents: Consider using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). DIBAL-H is often more selective for the reduction of esters to aldehydes or alcohols without affecting other functional groups.
-
Temperature Control: If using LiAlH₄, perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.
-
Reverse Addition: Adding the LiAlH₄ solution to the ester solution (reverse addition) at low temperature can also help to control the reactivity.
-
Q6: My final product is difficult to purify. Are there any common impurities I should be aware of?
A6: Besides unreacted starting material, potential impurities can include the corresponding aldehyde from incomplete reduction, or ring-opened byproducts.
-
Underlying Cause: Incomplete reduction will leave the aldehyde, while harsh conditions can lead to the formation of various byproducts.
-
Troubleshooting:
-
Careful Work-up: The work-up procedure after a hydride reduction is critical. A standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) can help to precipitate the aluminum salts, simplifying filtration.
-
Chromatography: Purification by column chromatography on silica gel is typically required to obtain the pure alcohol. A gradient elution system (e.g., ethyl acetate in hexanes) is often effective.
-
| Side Product | Structure | Formation Conditions | Mitigation Strategy |
| Aldehyde | 2-Isopropyl-1,3-oxazole-4-carbaldehyde | Incomplete reduction | Use sufficient reducing agent; increase reaction time. |
| Ring-Opened Products | Various amino alcohols | Harsh reduction conditions (e.g., high temperature with LiAlH₄) | Use milder reducing agent (DIBAL-H); low temperature. |
Protocol: Reduction of the Oxazole Ester
-
Dissolve ethyl 2-isopropyloxazole-4-carboxylate (1.0 eq) in anhydrous THF (20 mL/g) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
References
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
new chemistry of oxazoles. HETEROCYCLES, Vol. 35, No. 2, 1993. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
(PDF) Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... ResearchGate. [Link]
-
New Uses for the Burgess Reagent in Chemical Synthesis: Methods for the Facile and Stereoselective Formation of Sulfamidates, Glycosylamines, and Sulfamides. ResearchGate. [Link]
-
Difference Between O Acylation and N Acylation. Compare the Difference Between Similar Terms. [Link]
- US4005128A - Process for the preparation of oxalate esters.
-
Dehydration reactions in polyfunctional natural products. Pure. [Link]
-
Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Publications. [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
The reactivity of manganese dioxide towards different substrates in organic solvents. RSC Publishing. [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Institutes of Health. [Link]
-
Manganese(IV) oxide. Organic Chemistry Portal. [Link]
-
l-Serine methyl ester hydrochloride. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. [Link]
-
Oxazole. Wikipedia. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]
-
(PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one. ResearchGate. [Link]
-
Shifting Native Chemical Ligation into Reverse Through N- versus S-Acyl Transfer. ResearchGate. [Link]
-
Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. MDPI. [Link]
-
Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. PubMed. [Link]
-
Synthetic applications of Burgess reagent. Atlanchim Pharma. [Link]
-
MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. National Institutes of Health. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. MDPI. [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester. [Link]
- CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
-
(PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate. [Link]
-
19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]
-
Burgess reagent in organic synthesis†. Journal of the Indian Institute of Science. [Link]
-
Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry. [Link]
-
Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]
-
Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Institutes of Health. [Link]
-
Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]
-
Manganese Dioxide, MnO2. Wordpress. [Link]
-
Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. ResearchGate. [Link]
-
New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides. PubMed. [Link]
-
Two-Step Construction of Thiophene-Oxazole Dyads with Fluorescent Properties by the Ring Expansion of Aziridines. PubMed. [Link]
-
18. Organic Syntheses. [Link]
-
Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
-
Synthesis of derivatives 4a–4j. Reagents and conditions: (I) Diethyl... ResearchGate. [Link]
-
Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. RSC Publishing. [Link]
Technical Support Center: Navigating the Stability of the Oxazole Ring in Acidic Environments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on a critical challenge in synthetic and medicinal chemistry: the stability of the oxazole ring under acidic conditions. This guide is designed to provide you, as a senior application scientist, with field-proven insights and practical solutions to common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the behavior of oxazoles in the presence of acids.
Q1: How stable is the oxazole ring in acidic media?
A1: The oxazole ring is generally considered to have limited stability under strongly acidic conditions.[1] It is susceptible to acid-catalyzed hydrolysis, which leads to the cleavage of the ring.[2] The stability of the oxazole ring is intermediate between that of furan, which is readily opened by acids, and pyridine, which is highly resistant to acid-catalyzed ring opening.[2] While oxazoles are more resistant to acids than furans, concentrated acids can cause their decomposition.[1][3]
Q2: What is the mechanism of oxazole ring opening in the presence of acid?
A2: The acid-catalyzed ring opening of oxazoles proceeds via hydrolysis. The nitrogen atom of the oxazole ring, being a weak base (the pKa of the conjugate acid is approximately 0.8), can be protonated by an acid.[4] This protonation activates the ring towards nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by ring fission to yield an α-acylamino ketone or a related acyclic structure.[3] For benzoxazoles, the reaction shows acid catalysis at low acidity, but this can be retarded at higher acidities due to a change in the rate-determining step from nucleophilic attack to the fission of the C-O bond in the tetrahedral intermediate.[5][6]
Caption: Mechanism of acid-catalyzed oxazole ring cleavage.
Q3: How do substituents on the oxazole ring affect its stability in acid?
A3: Substituents play a crucial role in modulating the stability of the oxazole ring. Electron-donating groups, such as methyl groups, can activate the oxazole ring, potentially making it more susceptible to electrophilic attack.[3] Conversely, electron-withdrawing groups can influence the ring's electronic distribution and overall stability profile. The nature and position of substituents can significantly impact the rate of hydrolysis. For instance, in the case of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine, the electron-donating methyl groups can affect its stability.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My oxazole-containing compound is degrading during the removal of a Boc protecting group with Trifluoroacetic Acid (TFA).
-
Symptoms:
-
Appearance of new, more polar spots on TLC or peaks in HPLC/LC-MS analysis.
-
Low yield of the desired deprotected product.
-
Formation of a complex mixture of byproducts.
-
-
Possible Cause: The acidic conditions required for Boc deprotection are simultaneously causing the cleavage of the oxazole ring. Standard Boc deprotection protocols often utilize strong acids like TFA, which can be harsh enough to hydrolyze the oxazole moiety.[4][7][8][9]
-
Troubleshooting Steps:
-
Optimize TFA Concentration and Temperature:
-
Rationale: The rate of both Boc deprotection and oxazole hydrolysis is dependent on the acid concentration and temperature. By carefully tuning these parameters, it may be possible to find a window where Boc removal is efficient while minimizing oxazole degradation.
-
Protocol: Start with a lower concentration of TFA (e.g., 1-5% in dichloromethane) and maintain the reaction at a low temperature (0 °C).[10] Monitor the reaction progress closely by TLC or LC-MS at short intervals (e.g., every 15-30 minutes). If deprotection is slow, gradually increase the TFA concentration or the temperature, but be vigilant for the appearance of degradation products. A rapid deprotection can be achieved with 5 equivalents of TFA in methylene chloride at 60°C for 30 minutes using a microwave instrument.[4]
-
-
Consider Alternative, Milder Acidic Conditions:
-
Rationale: Different acids have different pKa values and catalytic activities. A weaker acid might be sufficient to cleave the Boc group without significantly affecting the oxazole ring.
-
Protocol: Explore using other acids such as formic acid or HCl in dioxane at low concentrations. For example, a solution of HCl in an organic solvent can be a milder alternative to neat TFA.
-
-
Employ a Milder Deprotection Reagent:
-
Rationale: If optimizing acidic conditions fails, switching to a non-TFA based deprotection method is advisable.
-
Protocol: A mild and selective method for N-Boc deprotection involves using oxalyl chloride in methanol at room temperature.[2][11] This method has been shown to be effective for a range of substrates, including those with heterocyclic moieties.[2][11]
Detailed Protocol for Oxalyl Chloride Mediated N-Boc Deprotection: [2][11]
-
Dissolve the N-Boc protected compound (1 equivalent) in methanol (typically a 0.05 to 0.1 M solution) in a dry round-bottom flask under an inert atmosphere.
-
Add oxalyl chloride (3 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from 1 to 4 hours depending on the substrate.[2][11]
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
-
Issue 2: I am observing inconsistent results in my reactions involving an oxazole-containing starting material.
-
Symptoms:
-
Variable reaction yields.
-
Presence of unknown impurities in the starting material upon analysis.
-
Discoloration of the starting material over time.
-
-
Possible Cause: The oxazole-containing starting material may be degrading upon storage, especially if exposed to acidic or hydrolytic conditions. Some oxazole derivatives can be sensitive to moisture and light.[12]
-
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Rationale: Before starting a reaction, it is crucial to ensure the integrity of your starting materials.
-
Action: Analyze a sample of your oxazole-containing compound by HPLC, LC-MS, and NMR to confirm its purity and structure.
-
-
Implement Proper Storage Conditions:
-
Rationale: Minimizing exposure to degradative conditions is key to maintaining the stability of sensitive compounds.
-
Action: Store the oxazole-containing compound in a tightly sealed container, in a cool, dry, and dark place.[12] For long-term storage, consider refrigeration under an inert atmosphere (e.g., argon or nitrogen).[12]
-
-
Use a Freshly Purified or Acquired Batch:
-
Rationale: If degradation is suspected, using a fresh, high-purity batch of the starting material is the most reliable way to ensure consistent reaction outcomes.
-
Action: If possible, purify the existing stock by recrystallization or chromatography, or obtain a new batch of the compound.
-
-
Data Summary and Decision Making
To aid in your experimental design, the following table summarizes the relative stability of the oxazole ring under various acidic conditions.
| Acidic Condition | Relative Stability of Oxazole Ring | Recommendation |
| Concentrated Strong Acids (e.g., conc. HCl, H2SO4) | Very Low | Avoid if possible.[1] |
| Neat Trifluoroacetic Acid (TFA) | Low | Use with caution, at low temperatures and for short durations.[4][7] |
| Dilute TFA (1-20% in DCM) | Moderate | A better starting point for deprotections; requires careful optimization.[10][13] |
| HCl in Dioxane/Ether | Moderate to High | Often a milder alternative to TFA for acid-labile groups. |
| Formic Acid | High | Generally compatible, but reaction rates for deprotections may be slow. |
| Oxalyl Chloride in Methanol | High (for the oxazole ring) | An excellent alternative for mild N-Boc deprotection.[2][11] |
digraph "Deprotection_Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Need to deprotect an acid-labile group\n(e.g., Boc) in the presence of an oxazole ring", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Substituents [label="Does the oxazole have\n a high density of electron-donating groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; High_Risk [label="High risk of ring opening.\nProceed with extreme caution.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Risk [label="Lower risk, but caution is still advised."]; Try_Mildest_Conditions [label="Start with the mildest acidic conditions:\n- Low concentration of TFA (1-5%)\n- Low temperature (0 °C)"]; Monitor_Closely [label="Monitor reaction closely by LC-MS/TLC"]; Success [label="Deprotection successful\nwith minimal degradation.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Observed [label="Is significant degradation of the\noxazole ring observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Alternative_Method [label="Switch to a non-acidic or milder deprotection method:\n- Oxalyl chloride/MeOH for N-Boc\n- Consider alternative protecting groups for future syntheses"];
Start -> Check_Substituents; Check_Substituents -> High_Risk [label="Yes"]; Check_Substituents -> Low_Risk [label="No"]; High_Risk -> Try_Mildest_Conditions; Low_Risk -> Try_Mildest_Conditions; Try_Mildest_Conditions -> Monitor_Closely; Monitor_Closely -> Degradation_Observed; Degradation_Observed -> Success [label="No"]; Degradation_Observed -> Alternative_Method [label="Yes"]; }
Caption: Decision workflow for deprotection of acid-labile groups.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Ketone - Wikipedia. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Fluorinated Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ACS Publications. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
Theoretical Investigation of Ag(I) Acid-catalysed Cascade Benz Annulation of N-(3-(2-(4-Methoxybenzoyl)phenyl)prop-2-yn-1-yl)be. Acta Scientific. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]
-
Acid-labile protecting groups. ResearchGate. Available at: [Link]
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. Available at: [Link]
-
Naturally Occurring Oxazole-Containing Peptides. MDPI. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. National Institutes of Health. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Hydroxymethylation of Oxazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of heterocyclic systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the hydroxymethylation of oxazole cores. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this reaction. This document is structured to address common challenges in a direct question-and-answer format, moving from fundamental concepts to advanced troubleshooting.
Section 1: Frequently Asked Questions - The Core Principles
This section addresses the foundational questions that are critical for understanding and planning your experiment.
Q: What is the general mechanism for the hydroxymethylation of an oxazole?
A: The reaction proceeds via a two-step sequence: 1) deprotonation of the oxazole ring with a strong base to form a nucleophilic organometallic intermediate, and 2) subsequent reaction of this intermediate with an electrophilic formaldehyde source.
The most acidic proton on an unsubstituted oxazole ring is at the C2 position, followed by C5 and C4.[1] Therefore, kinetic deprotonation with a strong organolithium base typically occurs at C2. The resulting 2-lithiooxazole is highly reactive and will readily attack an electrophile like formaldehyde. The reaction is completed by an aqueous quench to protonate the resulting alkoxide.
Caption: General mechanism for C2 hydroxymethylation of oxazole.
Q: Which formaldehyde source is best: Paraformaldehyde, Formalin, or Formaldehyde Gas?
A: For anhydrous reactions like this, paraformaldehyde (PFA) is the reagent of choice.
-
Formaldehyde Gas (CH₂O): While the pure electrophile, it is a toxic, pungent gas and is impractical and unsafe for standard laboratory use.[2]
-
Formalin: This is an aqueous solution of formaldehyde (typically 37% by weight), often stabilized with methanol.[3] The presence of water and methanol makes it incompatible with the highly reactive organolithium or Grignard reagents used for deprotonation, as it would quench them instantly.
-
Paraformaldehyde (PFA): This is a solid polymer of formaldehyde.[4] It can be added as a dry powder or slurry to the reaction mixture. Upon gentle heating or in the presence of the reactive intermediate, it depolymerizes in situ to provide monomeric formaldehyde for the reaction. For best results, use dry, high-purity PFA.
Q: My oxazole is substituted. How does this affect which position gets hydroxymethylated?
A: Substituents have a profound directing effect on deprotonation, making regioselectivity a key challenge.
-
Unsubstituted C2: If the C2 position is available, it is almost always the site of kinetic deprotonation with strong bases like n-BuLi or LDA due to its higher acidity.[5]
-
Substituted C2: If C2 is blocked, deprotonation will typically occur at C5.
-
Directing Groups: Certain groups can direct metallation to an adjacent position. This is less common for oxazoles than for other heterocyles but should be considered.
-
Steric Hindrance: A bulky group at a position adjacent to a reactive site can hinder the approach of the base, potentially favoring deprotonation at a less sterically crowded site.
-
TMP Bases: For more complex substrates, highly hindered bases like TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can provide alternative regioselectivity compared to organolithiums, often favoring thermodynamically more stable intermediates.[6]
Section 2: Baseline Protocol and Optimization Parameters
This section provides a robust starting protocol for the hydroxymethylation of a generic 2-substituted oxazole, targeting the C5 position. Use this as a foundation for your specific substrate.
Detailed Experimental Protocol: Synthesis of 5-(Hydroxymethyl)oxazole Derivative
-
Glassware Preparation: All glassware must be oven- or flame-dried and assembled hot under a positive pressure of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add the 2-substituted oxazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.
-
Electrophile Addition: Add dry paraformaldehyde (2.0 eq) as a solid powder in one portion.
-
Warming & Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Table 1: Key Optimization Parameters
| Parameter | Standard Condition | Rationale & Optimization Strategy | Potential Issues |
| Base | n-BuLi (1.1 eq) | Most common for kinetic C2 deprotonation. For C5, it's effective if C2 is blocked. Consider LDA for less stable substrates or TMP-bases for alternative regioselectivity.[6][7] | Ring-opening of 2-lithiooxazole is a known side reaction.[8] Over-metallation can occur. |
| Temperature | -78 °C | Critical for the stability of the organolithium intermediate and for kinetic control. | Warming too quickly can lead to side reactions or loss of regioselectivity. |
| Solvent | Anhydrous THF | Good solvating properties for organometallics. Diethyl ether is an alternative. | Ensure the solvent is truly anhydrous to prevent quenching the base. |
| Paraformaldehyde | 2.0 eq, dry powder | An excess ensures the reactive intermediate is trapped. Use high-purity, dry PFA. | Wet PFA will reduce yield. Insufficient PFA leads to incomplete reaction. |
| Quencher | Sat. aq. NH₄Cl | Mildly acidic quench protonates the alkoxide without degrading acid-sensitive products. | Strong acids can cause decomposition or side reactions of the product.[9] |
Section 3: Troubleshooting Guide
Even with a solid protocol, challenges arise. This section is designed to help you diagnose and solve common experimental problems.
Problem Cluster 1: No Reaction or Low Conversion
Q: My TLC/LC-MS shows only starting material. What went wrong?
A: This almost always points to an issue with the deprotonation step.
-
Inactive Base: n-BuLi and other organolithiums are extremely sensitive to air and moisture. Use a freshly titrated or newly purchased bottle. Ensure your syringes and needles are scrupulously dry.
-
Insufficiently Low Temperature: If the temperature rises significantly during base addition, the organolithium can react with the THF solvent. Maintain -78 °C.
-
Poor Substrate Acidity: While unlikely for C2, if you are targeting a less acidic proton (e.g., on a highly electron-rich oxazole), n-BuLi may not be strong enough. Consider a stronger base system like s-BuLi/TMEDA.
-
Protic Contaminants: Any trace of water in your solvent, on your glassware, or in your starting material will consume the base. Ensure everything is rigorously dried.
Problem Cluster 2: Complex Product Mixture & Poor Selectivity
Q: I have multiple new spots on my TLC plate, and the yield of the desired product is low. What are they?
A: This suggests side reactions are competing with the desired hydroxymethylation.
-
Regioisomers: If your oxazole has multiple accessible protons (e.g., C2 and C5 are both unsubstituted), you may be getting a mixture of hydroxymethylated products.
-
Solution: To favor C2, stick to kinetic conditions (-78 °C, n-BuLi). To potentially favor C5 (the thermodynamic product), a hindered base like LDA or a TMP-base at a slightly higher temperature might work, but this requires careful screening.[6]
-
-
Di-hydroxymethylation: Using too much base or allowing the reaction to warm before adding the PFA can lead to double deprotonation and the formation of a di-substituted product.
-
Solution: Use only a slight excess of base (1.05-1.1 eq) and ensure the PFA is added at low temperature.
-
-
Ring-Opened Products: 2-Lithiooxazoles are known to be unstable and can undergo ring-opening to form an isocyanoenolate intermediate.[5][8] This pathway competes with trapping by the electrophile.
-
Solution: Keep the temperature strictly at -78 °C and add the PFA as soon as the deprotonation is complete. Do not let the lithiated intermediate sit for an extended period.
-
Caption: Troubleshooting workflow for complex reaction mixtures.
Problem Cluster 3: Product Instability & Purification Issues
Q: My crude NMR looks good, but my yield drops dramatically after column chromatography. What is happening?
A: Hydroxymethylated oxazoles, particularly those with other sensitive functional groups, can be unstable.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.
-
Solution: Neutralize your silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).
-
-
Product Volatility/Solubility: The product may be more polar than the starting material but could still have some volatility or be highly soluble in aqueous layers during workup.
-
Solution: Be cautious during concentration; do not use excessive heat or high vacuum. During workup, ensure you extract thoroughly (3-5 times) and consider a brine wash to break up emulsions and improve phase separation.
-
-
Oxidation: The hydroxymethyl group is a primary alcohol and can be susceptible to air oxidation to the corresponding aldehyde, especially if trace metals are present.[10]
-
Solution: Work reasonably quickly and store the purified product under an inert atmosphere at low temperature.
-
Problem Cluster 4: Spectroscopic Characterization
Q: How do I confirm the structure and regiochemistry of my product?
A: NMR spectroscopy is your most powerful tool.
-
¹H NMR:
-
Look for a new singlet (or a narrowly split multiplet) integrating to 2H, typically in the range of δ 4.5 - 4.9 ppm . This is characteristic of the -CH₂ OH protons.
-
A broad singlet for the -OH proton will also appear; its chemical shift is highly variable and depends on concentration and solvent.
-
The proton on the carbon where substitution occurred will disappear. For example, if you targeted C2, the characteristic C2-H singlet (often > δ 8.0 ppm) will be absent in the product spectrum.
-
-
¹³C NMR:
-
A new peak for the -C H₂OH carbon will appear around δ 55 - 65 ppm .
-
The carbon atom of the oxazole ring that was functionalized will show a significant downfield shift.
-
-
2D NMR (HMBC/HSQC): For unambiguous assignment, especially with complex substitution patterns, an HMBC experiment will show a correlation between the methylene protons (~4.7 ppm) and the oxazole ring carbon to which they are attached (C2, C4, or C5).
References
-
Kelly, T. R., & Li, Q. (1998). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. [Link]
-
Haas, D., Mosrin, M., & Knochel, P. (2013). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. Organic Letters, 15(24), 6162-5. [Link]
-
Anderson, B. A., & Witulski, B. (2011). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Joshi, S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Light Microscopy Core Facility. (n.d.). Paraformaldehyde, Formadehyde and Formalin. Light Microscopy Core Facility. [Link]
-
Wikipedia. (n.d.). Formaldehyde. Wikipedia. [Link]
-
Organic Chemistry Data. (n.d.). Organolithium Reagents. Organic Chemistry Data. [Link]
-
Zhang, Y., et al. (2022). Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. PMC - NIH. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Formaldehyde - Wikipedia [en.wikipedia.org]
- 3. Paraformaldehyde, Formadehyde and Formalin | Light Microscopy Core Facility [microscopy.duke.edu]
- 4. Help Center [kb.10xgenomics.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of (2-Isopropyl-1,3-oxazol-4-yl)methanol. We address common challenges, offer troubleshooting advice, and provide detailed protocols based on established chemical principles and field experience.
Overview of the Synthetic Challenge
This compound is a valuable heterocyclic building block. While several synthetic routes to the oxazole core exist, a common and scalable approach builds the molecule from simple, commercially available precursors: an L-serine ester and isobutyraldehyde. This pathway is advantageous as it directly installs the required C2 (isopropyl) and C4 (hydroxymethyl precursor) substituents.
However, scaling this synthesis from the bench to pilot scale introduces significant challenges related to reagent stability, reaction control, intermediate handling, and final product purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate these complexities effectively.
General Synthetic Workflow
The most practical synthesis proceeds through a four-step sequence. Understanding this workflow is key to diagnosing issues at each stage.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis and scale-up process.
Part 1: Starting Material and Intermediate Stability
Question 1: My isobutyraldehyde reagent appears cloudy and the assay is low. What is the cause and how can I prevent this?
Answer: This is a classic problem with aldehydes, especially those with α-hydrogens like isobutyraldehyde[1][2]. The primary cause is base-catalyzed self-condensation (an aldol reaction) , which forms dimers and higher oligomers. Trace impurities on the glassware or in the solvent can initiate this process. Additionally, aldehydes are susceptible to air oxidation to the corresponding carboxylic acid (isobutyric acid).
-
Causality: Isobutyraldehyde is a volatile liquid that is sensitive to air and can undergo self-condensation[1][3]. The presence of basic or acidic residues can catalyze this reaction, reducing the purity of the starting material and introducing problematic impurities into your reaction.
-
Troubleshooting & Prevention:
-
Procurement: Purchase high-purity isobutyraldehyde and use it promptly.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) and at reduced temperatures (2-8 °C) to slow down degradation pathways[3].
-
Purification: If the purity is questionable, distill the aldehyde immediately before use. This is crucial for scale-up operations to ensure stoichiometric accuracy.
-
Reaction Setup: Ensure all glassware is scrupulously clean and dry. When adding the aldehyde, maintain an inert atmosphere over the reaction.
-
Question 2: The formation of the oxazolidine intermediate (Step 1) is incomplete or stalls. What factors are critical here?
Answer: The condensation of serine methyl ester with isobutyraldehyde to form the oxazolidine is a reversible equilibrium reaction. The key to driving it to completion is the efficient removal of water, the reaction byproduct.
-
Causality: According to Le Châtelier's principle, removing a product (water) from an equilibrium reaction will shift the equilibrium towards the product side. On a small scale, this might not be an issue, but on a larger scale, the volume of water produced becomes significant.
-
Troubleshooting & Prevention:
-
Azeotropic Removal: Use a solvent that forms an azeotrope with water, such as toluene or cyclohexane, and equip the reactor with a Dean-Stark trap. This is the most effective method for scale-up.
-
Dehydrating Agents: Add a chemical dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. This is more suitable for lab-scale but can be cumbersome and generate more solid waste at scale.
-
Catalyst: While often spontaneous, the reaction can be gently catalyzed with a mild acid like p-toluenesulfonic acid (pTSA) or a mild base. However, be cautious as this can also promote the aldol side reaction of isobutyraldehyde.
-
Part 2: Oxidation and Aromatization Challenges
Question 3: My oxidation from the oxazolidine to the oxazole ester (Steps 2 & 3) is low-yielding and produces multiple byproducts. How can I optimize this critical stage?
Answer: This is arguably the most challenging part of the synthesis. It involves a two-step oxidation process: first to the oxazoline, then to the oxazole. The choice of oxidant is critical for yield, selectivity, and scalability. Many literature methods for similar transformations exist, but not all are suitable for large-scale production[4][5].
-
Causality: A weak oxidant may stall at the oxazoline stage, while an overly harsh or non-selective oxidant can lead to ring-opening or other side reactions. The reaction conditions (temperature, solvent, stoichiometry) must be precisely controlled.
-
Troubleshooting & Reagent Selection:
-
Common Oxidants: Reagents like manganese dioxide (MnO₂), N-Bromosuccinimide (NBS), or copper(II)-based systems are frequently used.
-
MnO₂ Issues: Activated MnO₂ is a heterogeneous reagent. On a large scale, this can lead to issues with stirring and ensuring complete reaction. The quality and activity of MnO₂ can vary significantly between batches, leading to inconsistent results.
-
NBS/AIBN: This system can be effective but introduces radical chemistry, which can have safety implications and lead to brominated byproducts that are difficult to remove.
-
Copper-Mediated Oxidation: A system like CuBr₂/DBU can be very effective for the aromatization of the oxazoline to the oxazole. This often provides a cleaner reaction profile but requires careful removal of copper salts during work-up.[6]
-
Scale-Up Recommendation: A two-stage approach is often best. First, a mild oxidation to the oxazoline, which can sometimes be achieved with reagents like I₂/CaCO₃. The isolated oxazoline is then subjected to a separate aromatization step. This provides better control and simplifies purification.
-
Oxidant Comparison for Scale-Up
| Reagent System | Pros | Cons for Scale-Up |
| Activated MnO₂ | Inexpensive, easy work-up (filtration). | Heterogeneous (stirring issues), variable activity, requires large excess. |
| NBS / AIBN | Homogeneous, often high-yielding. | Radical initiator (safety), potential for brominated byproducts, cost. |
| Cu(II) Salts / Base | Efficient for aromatization, homogeneous. | Generates metallic waste, product may chelate to copper requiring special work-up. |
| SOCl₂ / Pyridine | Classic cyclodehydration agent.[7] | Corrosive, generates stoichiometric waste, exothermic, difficult temperature control.[8] |
Question 4: I am concerned about racemization. Is the chiral center from L-serine retained?
Answer: This is a valid concern. The C4 carbon of the oxazole ring originates from the α-carbon of serine. During the oxidation from oxazolidine to oxazoline and then to the aromatic oxazole, this stereocenter is destroyed. Therefore, the final product, this compound, is achiral . You do not need to be concerned with racemization of the final product. However, ensuring the chiral purity of your L-serine methyl ester starting material is good practice to avoid introducing diastereomeric impurities in the oxazolidine intermediate stage, which could potentially react at different rates.
Part 3: Final Product Reduction and Purification
Question 5: The final ester reduction with DIBAL-H is not clean. What are the common pitfalls?
Answer: The reduction of the methyl ester to the primary alcohol is typically done with a powerful reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄).
-
Causality: These reagents are highly reactive and non-selective. The most critical parameter is temperature control. Adding the reagent too quickly or at too high a temperature can lead to over-reduction or side reactions with the oxazole ring itself. The oxazole ring is generally stable to LAH, but aggressive conditions should be avoided.[6]
-
Troubleshooting & Prevention:
-
Temperature Control: The reaction must be performed at low temperatures, typically -78 °C (dry ice/acetone bath). This is a major challenge on a large scale, requiring a reactor with excellent cooling capacity.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the reducing agent. A large excess increases the risk of side reactions and complicates the quench.
-
Quenching: The work-up (quenching) of these reactions is highly exothermic and generates hydrogen gas. A "Fieser workup" (sequential addition of water, then 15% NaOH, then more water) is often used to generate a granular, filterable aluminum salt precipitate. This procedure must be developed carefully at scale to manage the exotherm and gas evolution safely.
-
Question 6: My final product, this compound, is difficult to purify. It has high water solubility and runs poorly on silica gel. What are my options?
Answer: This is a very common issue for polar, functionalized small molecules. The combination of the basic nitrogen in the oxazole ring and the polar hydroxyl group makes the molecule partially water-soluble and prone to streaking on silica gel chromatography.
-
Causality: The primary alcohol and the pyridine-like nitrogen atom[7] are both hydrogen bond acceptors/donors, leading to high polarity and affinity for both aqueous phases and the acidic surface of silica gel.
-
Troubleshooting & Purification Strategy:
-
Extraction: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into solvents like ethyl acetate or dichloromethane. Use a continuous liquid-liquid extractor for large volumes if necessary.
-
Chromatography:
-
Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%) or ammonia (e.g., using a mobile phase of Dichloromethane/Methanol/Ammonia). This neutralizes the acidic silanol groups and prevents the product from streaking.
-
Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral) for chromatography.
-
-
Crystallization/Distillation:
-
The final product is a low-melting solid or a high-boiling liquid. If it is a solid, developing a crystallization procedure is by far the best method for purification at scale. Screen various solvent systems (e.g., heptane/ethyl acetate, toluene, methyl t-butyl ether).
-
If it is a liquid, high-vacuum distillation (Kugelrohr or short-path distillation) may be a viable, solvent-free purification method for large quantities.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-isopropyl-4,5-dihydro-1,3-oxazole-4-carboxylate (Oxazoline Ester)
This protocol combines the condensation and initial oxidation for efficiency.
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-serine methyl ester hydrochloride (1.0 eq), toluene (approx. 0.2 M), and potassium carbonate (1.5 eq).
-
Stir the suspension vigorously. Add freshly distilled isobutyraldehyde (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is evolved (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with toluene.
-
To the resulting filtrate, add activated manganese dioxide (MnO₂, 5.0 eq).
-
Heat the mixture to 80-90 °C and monitor the reaction by TLC or LC-MS until the oxazolidine is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the MnO₂. Wash the pad thoroughly with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude oxazoline ester, which can be used directly in the next step or purified by chromatography if necessary.
Protocol 2: Reduction to this compound
-
Dissolve the crude oxazole ester (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise via syringe or addition funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Caution: Highly exothermic quench. While maintaining cooling, slowly and carefully quench the reaction by the dropwise addition of methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this can take several hours).
-
Separate the layers. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol via column chromatography (silica gel, pre-treated with 1% triethylamine in the eluent) or high-vacuum distillation.
References
Sources
- 1. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 2. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
Technical Support Center: Purification of Reaction Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of reaction products. As Senior Application Scientists, we understand that isolating a pure product from a complex reaction mixture is a critical step in chemical synthesis and drug development.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in removing unreacted starting materials and other impurities. Our goal is to provide not just solutions, but also the underlying principles to empower you to make informed decisions in your laboratory work.
Section 1: Foundational Principles of Purification
The success of any chemical synthesis is ultimately determined by the purity of the final compound. Impurities, including unreacted starting materials, can significantly impact the validity of experimental results, the efficacy and safety of pharmaceutical compounds, and the overall quality of a product.[2][3] The choice of purification method depends on the physical and chemical properties of your desired product and the impurities you aim to remove.[3][4]
Section 2: Troubleshooting Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[1]
Frequently Asked Questions (FAQs)
Q: I've added the organic and aqueous solutions, but an emulsion has formed at the interface. How can I break it?
A: Emulsion formation is a common issue, often caused by the presence of surfactant-like molecules or vigorous shaking.[5] Here are several strategies to resolve an emulsion:
-
Patience is a virtue: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[6]
-
Increase the ionic strength: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous layer, often forcing the separation.[5][6]
-
Gentle agitation: Gently swirl or stir the mixture with a glass rod.[5][6]
-
Temperature change: Gently warming the separatory funnel can sometimes help break the emulsion.
-
Filtration: As a last resort, filtering the entire mixture through a plug of glass wool or Celite can sometimes break the emulsion.[5]
Q: I can't tell which layer is the aqueous and which is the organic layer. How can I identify them?
A: A simple "drop test" can resolve this. Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.
Q: After the extraction, I can't find my product in the organic layer. What could have happened?
A: There are several possibilities to consider:
-
Check the aqueous layer: Your product might be more water-soluble than anticipated.[7][8] It's always good practice to save all layers until you have confirmed the location of your product.
-
Product volatility: If your product is volatile, it may have evaporated with the solvent during rotary evaporation. Check the solvent collected in the rotovap's receiving flask.[7][8]
-
Incomplete reaction: The reaction may not have proceeded as expected, resulting in a low yield of the desired product.
-
Degradation: Your product may be unstable to the pH of the aqueous wash. For instance, exposure to acidic or basic conditions during the workup can degrade sensitive compounds.[8]
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Possible Cause | Recommended Solution |
| Gooey or insoluble precipitate between layers | Insoluble byproducts or salts have formed. | Continue washing with water to dissolve as much of the precipitate as possible. After separation, use a drying agent like magnesium sulfate to absorb the remaining insoluble material, which can then be removed by filtration.[7] |
| The organic layer becomes a fountain upon adding aqueous bicarbonate | Rapid evolution of carbon dioxide gas from the reaction of bicarbonate with acid. | Add the bicarbonate solution slowly and in small portions. Gently swirl the separatory funnel and vent frequently to release the pressure.[7] |
| The aqueous wash is persistently colored | Excess halogenated reagents (e.g., iodine, bromine). | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. This will reduce the halogen to a colorless halide salt that will partition into the aqueous layer.[7] |
Experimental Workflow: Standard Liquid-Liquid Extraction
Caption: A typical workflow for a liquid-liquid extraction procedure.
Section 3: Troubleshooting Crystallization and Precipitation
Crystallization is a powerful purification technique for solids, relying on the differences in solubility of the desired compound and impurities in a given solvent at different temperatures. Precipitation is a related technique where a compound is insolubilized from a solution, often by adding a non-solvent.[9]
Frequently Asked Questions (FAQs)
Q: My compound won't crystallize from the solution, even after cooling. What should I do?
A: Inducing crystallization can sometimes be challenging. Here are some techniques to try in a hierarchical order:[10]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystallization.[10]
-
Reduce the solvent volume: There may be too much solvent, keeping your compound fully dissolved. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[10]
-
Lower the temperature: If you've been cooling at room temperature, try an ice bath or even a freezer.
-
Change the solvent system: If all else fails, you may need to try a different solvent or a mixture of solvents.[10]
Q: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try:
-
Using a lower-boiling solvent.
-
Using a larger volume of solvent.
-
Slowing down the cooling process.
Q: The yield of my recrystallized product is very low. What are the likely causes?
A: A poor yield can be frustrating. Here are some common reasons:
-
Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[10]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[11]
-
The reaction itself had a low yield: The low recovery may not be due to the crystallization process but rather an inefficient reaction.[10]
Troubleshooting Guide: Crystallization
| Problem | Possible Cause | Recommended Solution |
| Crystallization happens too quickly, trapping impurities | The solution is too supersaturated. | Reheat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly.[10] |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by a hot filtration before cooling. |
| No crystals form | The solution is not supersaturated, or nucleation is inhibited. | Try scratching the flask, adding a seed crystal, reducing the solvent volume, or lowering the cooling temperature.[10] |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Slower cooling generally leads to larger, purer crystals.[12]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Section 4: Troubleshooting Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[3] It is a widely used technique for purifying liquids.[3][14]
Frequently Asked Questions (FAQs)
Q: The separation of my components is poor. What could be the issue?
A: Inefficient separation can stem from several factors:
-
Insufficient theoretical plates: For mixtures with close boiling points, a simple distillation may not be adequate. A fractional distillation with a fractionating column is necessary to achieve good separation.
-
Incorrect heating rate: Heating the distillation flask too quickly can cause the components to vaporize without proper equilibration in the column, leading to poor separation.
-
Fluctuations in pressure: For vacuum distillations, a stable vacuum is crucial for consistent boiling points and good separation.
Q: My compound seems to be decomposing in the distillation pot. What can I do?
A: Thermal decomposition is a concern for high-boiling compounds. The best solution is to perform a vacuum distillation . By reducing the pressure, the boiling point of the compound is lowered, allowing it to distill at a temperature below its decomposition point.
Troubleshooting Guide: Distillation
| Problem | Possible Cause | Recommended Solution |
| Bumping or uneven boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| Flooding of the fractionating column | The rate of vapor rising up the column is too high, preventing the condensed liquid from flowing back down. | Reduce the heating rate to decrease the rate of vaporization. |
| Temperature at the thermometer is fluctuating | The thermometer bulb is not properly placed. | Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
| Feed temperature is too high or low | The feed is not at its bubble point. | Pre-heat or pre-cool the feed to the appropriate temperature before it enters the column to avoid upsetting the column's temperature profile.[15] |
Section 5: Troubleshooting Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while being carried through the column by a mobile phase (the eluent).[4]
Frequently Asked Questions (FAQs)
Q: My compounds are not separating on the column. What can I do?
A: Poor separation is a common issue. Consider the following:
-
Solvent polarity: The polarity of the eluent is critical. If the solvent is too polar, all compounds will move quickly down the column with little separation. If it's not polar enough, the compounds may not move at all. You may need to adjust the solvent system, often by using a gradient of increasing polarity.
-
Column overloading: If you load too much sample onto the column, the stationary phase becomes saturated, leading to broad bands and poor separation.
-
Improper packing: Air bubbles or channels in the column packing will lead to an uneven flow of the mobile phase and poor separation.
Q: The elution of my compounds is taking a very long time.
A: Slow elution is typically due to the eluent being not polar enough to move the compounds down the column. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Q: I see cracks in my silica gel bed. Is this a problem?
A: Yes, cracks or channels in the stationary phase will lead to very poor separation as the solvent and sample will bypass the main part of the column. This is often caused by the column running dry or a poorly packed column. The column will need to be repacked.
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| High backpressure | The frit at the bottom of the column is clogged, or the packing is too fine. | Check for blockages in the system. If the column is the source of the high pressure, it may need to be repacked.[16] |
| Tailing peaks | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Try adding a small amount of a polar solvent (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. Reduce the amount of sample loaded onto the column. |
| Irreproducible retention times | Fluctuations in mobile phase composition, temperature, or flow rate. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat for better temperature control. Check the pump for consistent flow. |
Logical Flow for Troubleshooting Chromatography Issues
Caption: A decision tree for diagnosing common chromatography problems.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting in Distillation Columns | PDF. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. Retrieved from [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 30). how to remove products from reaction space?(to apply LeChatelier's principle). Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
-
ResearchGate. (2025, January 28). (PDF) Troubleshooting a Distillation Column - Problem and Solution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Reddit. (n.d.). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Troubleshooting in Distillation Columns. Retrieved from [Link]
-
YouTube. (2015, September 21). Distillation Operating Problems. Retrieved from [Link]
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- 16. agilent.com [agilent.com]
Preventing decomposition of (2-Isopropyl-1,3-oxazol-4-yl)methanol during storage
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (2-Isopropyl-1,3-oxazol-4-yl)methanol in their experiments. Here, we address potential challenges related to the compound's stability and provide actionable troubleshooting advice to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry, featuring a 1,3-oxazole core.[1] The oxazole ring is an aromatic heterocyclic system that, while relatively stable, can be susceptible to degradation under certain experimental and storage conditions.[2][3] The primary stability concerns for this and related oxazole derivatives include hydrolysis, oxidation, and photolysis.[2] The hydroxymethyl group attached to the oxazole ring introduces an additional site for chemical transformation, particularly oxidation.[4]
This guide will walk you through potential decomposition pathways, provide recommendations for optimal storage, and offer troubleshooting solutions for common stability-related issues.
Troubleshooting Guide: Preventing Decomposition
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Question 1: I've observed a decrease in the purity of my this compound sample over time. What are the likely causes?
Answer: A decrease in purity is likely due to chemical decomposition. The two primary pathways to consider for this molecule are hydrolysis of the oxazole ring and oxidation of the hydroxymethyl group.
-
Hydrolysis: The oxazole ring can undergo cleavage when exposed to acidic or basic conditions, especially in the presence of water.[2] While oxazoles are generally more resistant to acid than some other heterocycles like furans, concentrated acids or prolonged exposure to aqueous acidic or basic environments can lead to ring-opening.[3][5]
-
Oxidation: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can convert it first to an aldehyde (-CHO) and then to a carboxylic acid (-COOH).[4] This process can be accelerated by exposure to atmospheric oxygen, certain metal ions, or other oxidizing agents present in your reaction or storage environment.
Question 2: What are the ideal storage conditions to minimize decomposition of this compound?
Answer: To ensure the long-term stability of this compound, we recommend the following storage protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of potential degradation reactions.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby reducing the risk of oxidation.[2] |
| Light | Amber vial or protection from light | Protects the compound from photolytic degradation, as oxazole rings can be sensitive to UV light.[2] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the oxazole ring by minimizing contact with atmospheric moisture. |
Question 3: I am using this compound in an aqueous solution. What precautions should I take?
Answer: When working with this compound in aqueous solutions, it is crucial to control the pH.
-
pH Control: Maintain a neutral pH (around 7) using a suitable buffer system. Both acidic and basic conditions can catalyze the hydrolysis of the oxazole ring.[7]
-
Temperature: Perform your experiments at the lowest feasible temperature to reduce the rate of potential degradation.[7]
-
Fresh Solutions: Prepare aqueous solutions of the compound fresh for each experiment to minimize the time it is exposed to water.
Visualizing Potential Decomposition Pathways
To better understand the potential degradation of this compound, the following diagrams illustrate the primary decomposition routes.
Caption: Potential decomposition pathways for this compound.
Experimental Protocols: Monitoring Stability
To monitor the stability of your this compound sample, we recommend using High-Performance Liquid Chromatography (HPLC).
Step-by-Step HPLC Protocol for Purity Assessment:
-
Sample Preparation:
-
Accurately weigh a small amount of your this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase it over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (typically in the range of 210-280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of your sample as the percentage of the main peak area relative to the total peak area.
-
A decrease in the main peak area and the appearance of new peaks over time indicate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the oxazole ring in this compound?
A1: The main stability concerns for the oxazole ring are its susceptibility to hydrolysis under acidic or basic conditions, oxidation, and degradation upon exposure to light (photolysis).[2]
Q2: How do the substituents on the oxazole ring of this compound affect its stability?
A2: The isopropyl group at the 2-position is an electron-donating group, which can influence the electron density of the oxazole ring and potentially affect its reactivity. The hydroxymethyl group at the 4-position is a primary site for oxidation.[1][4]
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic conditions, the oxazole ring can cleave to form structures like an alpha-acylamino ketone.[2] Oxidative degradation would likely yield the corresponding aldehyde and then the carboxylic acid.[4] The exact nature of the degradation products will depend on the specific conditions.
Q4: How can I detect the decomposition of this compound?
A4: Chromatographic methods such as HPLC and GC-MS are effective for detecting degradation.[8] Spectroscopic techniques like NMR can also be used to identify structural changes in the molecule.
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
-
Wikipedia. Oxazole. [Link]
-
ResearchGate. Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... [Link]
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide... [Link]
-
ResearchGate. Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
RSC Publishing. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]
-
ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
NIH. Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601. [Link]
-
NIH. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). [Link]
-
Frontiers. 5-Hydroxymethyl-2-Furfural Oxidation Over Au/CexZr1-xO2 Catalysts. [Link]
-
NIH. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
-
PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]
-
ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
ResearchGate. The mechanism for oxazole oxidation by singlet oxygen. [Link]
-
K.T.H.M. College. Green Synthesis of Pyrazole and Oxazole Derivatives. [Link]
-
Agilent. Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]
-
TSI Journals. A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. [Link]
-
ACS Publications. Journal of Chemical Information and Modeling. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
-
ResearchGate. Highly Efficient Aerobic Oxidation of Biomass-derived 5-Hydroxymethyl Furfural to Produce 2, 5-Diformylfuran in the Presence of Copper Salts. [Link]
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Troubleshooting low conversion rates in oxazole synthesis
Introduction: The synthesis of the oxazole ring is a cornerstone of modern medicinal chemistry, providing a scaffold for a vast array of biologically active compounds. However, seemingly straightforward cyclization reactions can often result in disappointingly low conversion rates, consuming valuable time and resources. This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges in their oxazole synthesis workflows. As field-experienced scientists, we move beyond simple procedural lists to explain the underlying chemical principles, helping you not only solve your immediate problem but also build a robust, high-yielding process for the future.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in oxazole synthesis.
Q1: My reaction shows no product formation, and I'm recovering only my starting materials. What are the first things I should check?
A: This is a classic "failure to launch" scenario, which almost always points to a fundamental component of the reaction not being activated.
-
Check Your Base: In base-mediated reactions like the van Leusen synthesis, the base is required to deprotonate the α-carbon of the isocyanide (e.g., TosMIC).[1][2] Ensure your base (e.g., K₂CO₃, Et₃N) is anhydrous and that you are using the correct stoichiometry. An insufficient amount of base will prevent the formation of the necessary nucleophile.
-
Inert Atmosphere: Many reagents and intermediates in oxazole synthesis are sensitive to oxygen and moisture. Ensure your reaction vessel was properly dried and the reaction is conducted under a positive pressure of an inert gas like Nitrogen or Argon.
-
Reagent Purity: Verify the purity of your starting materials. Aldehydes can oxidize to unreactive carboxylic acids, and isocyanides can degrade over time. Use freshly purified reagents whenever possible.
Q2: My reaction is messy, with numerous side products and a low yield of the desired oxazole. What's the likely cause?
A: A "messy" reaction typically indicates that the reaction conditions are too harsh or that side reactions are outcompeting the desired pathway.
-
Temperature Control: Excessive heat can cause decomposition of reagents, intermediates, or the final product. Try running the reaction at a lower temperature for a longer period. For example, some van Leusen reactions proceed cleanly at room temperature, albeit more slowly.
-
Moisture Contamination: Water can hydrolyze intermediates and reagents. Ensure you are using anhydrous solvents. A quick protocol for solvent preparation is provided in the guides below.
-
Stoichiometry: An incorrect ratio of reactants can lead to side reactions. For instance, in the Robinson-Gabriel synthesis, using an excess of the dehydrating agent can lead to charring and decomposition.[3]
Q3: The reaction works, but the conversion rate consistently stalls at 30-40%. How can I push it to completion?
A: Stalled reactions suggest an equilibrium has been reached or a key reagent/catalyst has been deactivated.
-
Reaction Time: The most straightforward solution is to extend the reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the conversion increases over an extended period (e.g., 24-48 hours).
-
Re-dosing Reagents: If you suspect a reagent is degrading, a second charge of the less stable partner (often the isocyanide or a catalyst) can sometimes restart the reaction.
-
Driving Equilibrium: If the reaction is reversible or produces an inhibiting byproduct, consider methods to remove it. For instance, in reactions that eliminate water, using a Dean-Stark trap or adding molecular sieves can drive the reaction toward the product.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conversion rates, organized by key experimental parameters.
Logical Troubleshooting Workflow
Before diving into specific parameters, it's helpful to have a logical workflow. The following diagram outlines a systematic process for troubleshooting.
Caption: A systematic workflow for diagnosing low oxazole synthesis yields.
Starting Material Integrity
The quality of your inputs dictates the quality of your output. Impurities or degradation can halt a reaction before it begins.
► My aldehyde might be impure. How does this affect the reaction?
Aldehydes are prone to oxidation, forming the corresponding carboxylic acid. This has two major negative impacts:
-
Reduces Effective Concentration: The oxidized aldehyde is no longer available to react, lowering your potential yield from the start.
-
Neutralizes Base: The acidic carboxylic acid will consume the base intended for the reaction (e.g., deprotonating TosMIC), potentially halting the synthesis altogether.
Solution:
-
Purification: Purify the aldehyde immediately before use via distillation or chromatography.
-
Storage: Store aldehydes under an inert atmosphere, protected from light, and at a low temperature.
-
NMR/IR Check: Run a quick proton NMR or IR spectrum to check for the characteristic carboxylic acid proton or broad O-H stretch, respectively.
► How does the aldehyde's structure affect reactivity?
The electronic nature of the aldehyde is a critical factor. Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are generally more electrophilic and react faster than those with electron-donating groups (e.g., -OCH₃, -NMe₂).[1][2]
| Aldehyde Substituent | Electronic Effect | Expected Reactivity | Troubleshooting Consideration |
| -NO₂ | Strong Electron-Withdrawing | High | Reaction may be very fast; consider lowering temperature to improve selectivity. |
| -H | Neutral | Moderate | Standard conditions are usually a good starting point. |
| -OCH₃ | Strong Electron-Donating | Low | May require higher temperatures, longer reaction times, or a more forcing catalyst/base system. |
| Aliphatic | (Varies) | Generally lower than aromatic | Often requires more forcing conditions than electron-deficient aromatic aldehydes. |
Reaction Conditions & Mechanism
The reaction environment is where success or failure is ultimately decided. Let's focus on the widely used van Leusen Oxazole Synthesis as a primary example.
Understanding the mechanism reveals multiple potential failure points.
Caption: Key failure points in the van Leusen oxazole synthesis mechanism.
► Step 1: Deprotonation Issues
Problem: If the TosMIC is not efficiently deprotonated, no nucleophile is formed, and the reaction cannot start.
-
Weak Base: Triethylamine (Et₃N) may not be strong enough for less acidic isocyanides or less reactive aldehydes. Consider switching to a stronger base like potassium carbonate (K₂CO₃) or DBU.
-
Wet Base/Solvent: Any moisture will protonate the anion as soon as it forms, shutting down the reaction.
► Step 3 & 4: Cyclization & Elimination Failures
Problem: The alkoxide adduct forms, but the final oxazole is not produced, leading to a complex mixture upon work-up.
-
Steric Hindrance: Bulky groups on the aldehyde or the isocyanide can slow down or prevent the intramolecular cyclization step. This may require significantly higher temperatures or longer reaction times.
-
Intermediate Stability: The oxazoline intermediate must eliminate p-toluenesulfinic acid (TosH) to form the aromatic oxazole.[1][2] If this step is slow, the intermediate may revert or participate in side reactions. This elimination is often the rate-determining step and is facilitated by heat.
Work-up and Purification Pitfalls
A successful reaction can still result in a low isolated yield if the product is lost or degraded during work-up.
► My crude yield looks good, but I lose most of my product during chromatography. Why?
Oxazoles, while aromatic, can be sensitive to certain conditions.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive oxazoles, especially those with electron-donating groups.
-
Solution: Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base (e.g., 1% triethylamine in your mobile phase). Alternatively, use neutral alumina for chromatography.
-
-
Product Volatility: Some simple oxazoles are surprisingly volatile. Avoid removing the solvent under high vacuum for extended periods or at elevated temperatures.
Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Optimization
This protocol is designed to quickly screen conditions on a small scale (e.g., 0.1-0.5 mmol) before committing to a larger-scale reaction.
-
Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent & Base: Add anhydrous solvent (e.g., Methanol or THF, to make a ~0.2 M solution) via syringe. Then, add the base (e.g., K₂CO₃, 1.5 eq) in one portion.
-
Reaction: Stir the reaction at the desired temperature (start with room temperature or a gentle heat like 40-50 °C).
-
Monitoring: After 1 hour, take a small aliquot via syringe, quench it with a drop of water, dilute with ethyl acetate, and spot it on a TLC plate. Check again at 2, 4, and 8 hours to monitor progress.
-
Analysis: Compare conversion rates between different temperatures, bases, or solvents to identify the optimal conditions.
Protocol 2: General Procedure for Solvent Drying
-
Select Drying Agent: Choose a drying agent appropriate for your solvent (e.g., molecular sieves for THF/DCM, sodium/benzophenone for ethereal solvents, CaH₂ for DMF).
-
Activation: Activate 4Å molecular sieves by heating them in a glassware oven at >150 °C for at least 12 hours.
-
Drying: Add the activated sieves (~5-10% w/v) to your solvent in a sealed bottle (e.g., a Winchester bottle with a screw cap).
-
Equilibration: Allow the solvent to stand over the sieves for at least 24 hours before use. Always dispense the solvent using a dry syringe or cannula under an inert atmosphere.
References
-
Shafiee, G., Rajabalian, M., & Mohammadi, M. K. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Ahmad, I., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Yadav, P., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-288. [Link]
-
Verma, R., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 52(1), 1-32. [Link]
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Technical Support Center: Optimizing Cyclization Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during cyclization reactions, offering quick insights and solutions.
Q1: My intramolecular cyclization is producing a significant amount of intermolecular by-products (dimers, polymers). How can I favor the desired cyclization?
A1: The competition between intramolecular and intermolecular reactions is primarily governed by concentration. Intramolecular reactions are kinetically favored at high dilution, as the reactive ends of a single molecule are more likely to encounter each other than to encounter another molecule.[1][2]
-
Troubleshooting Action: Perform the reaction under high-dilution conditions (typically 0.05 M or lower). This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period using a syringe pump. This maintains a low instantaneous concentration of the starting material.
Q2: My reaction is yielding a mixture of regioisomers (e.g., a five-membered ring instead of the desired six-membered ring). What factors control regioselectivity?
A2: Regioselectivity in cyclization is dictated by a combination of kinetic and thermodynamic factors, often summarized by Baldwin's Rules for ring closure.[3][4][5] These rules predict the favored pathway based on the ring size and the geometry of the reacting centers. For example, in radical cyclizations, 5-exo closures are generally kinetically favored over 6-endo closures.[6]
-
Troubleshooting Action:
-
Consult Baldwin's Rules: Analyze your substrate to determine the favored and disfavored cyclization pathways.[3][4][5]
-
Modify the Substrate: Introducing steric hindrance can disfavor an undesired pathway. For instance, a bulky substituent can hinder the approach required for the formation of the smaller ring.
-
Catalyst/Ligand Selection: In metal-catalyzed reactions, the choice of metal and its coordinating ligands can profoundly influence regioselectivity.[7][8] Experiment with different ligand systems to tune the electronic and steric environment around the catalytic center.
-
Q3: I am observing by-products resulting from elimination or rearrangement reactions. How can I suppress these side reactions?
A3: Elimination and rearrangement are often promoted by harsh reaction conditions, such as high temperatures or strongly acidic/basic media.
-
Troubleshooting Action:
-
Lower the Reaction Temperature: Many cyclizations can proceed at lower temperatures, which can disfavor higher activation energy side reactions.[9]
-
Screen Solvents: The polarity of the solvent can influence the stability of charged intermediates that may lead to rearrangements.[10] Experiment with a range of solvents to find one that disfavors the formation of these intermediates.
-
Use Protecting Groups: If a functional group is susceptible to elimination or participates in unwanted side reactions, consider protecting it with a suitable protecting group that can be removed after the cyclization step.[11][12][13][14]
-
Troubleshooting Guides for Specific Cyclization Reactions
This section provides detailed troubleshooting strategies for common classes of cyclization reactions.
Radical Cyclizations
Radical cyclizations are powerful methods for forming cyclic compounds, but can be prone to issues with regioselectivity and unwanted reduction of the initial radical before cyclization.[15]
Common Issue: Premature quenching of the radical intermediate, leading to a linear, uncyclized by-product.
-
Causality: This occurs when the rate of trapping of the initial radical by a hydrogen donor (e.g., tributyltin hydride) is faster than the rate of the intramolecular cyclization.
-
Troubleshooting Protocol:
-
Decrease the Concentration of the Radical Quenching Agent: If using a chain transfer agent like tributyltin hydride, its concentration should be kept low to favor cyclization. This can be achieved by the slow addition of the hydride over the course of the reaction.
-
Choose a Slower Hydrogen Donor: Consider using a less reactive hydrogen donor, such as tris(trimethylsilyl)silane (TTMSS), which will give the radical more time to cyclize before being quenched.
-
Increase the Rate of Cyclization: Modifying the substrate to be more reactive towards radical addition can also be effective. For example, using an electron-deficient alkene as the radical acceptor can accelerate the cyclization step.
-
Data Presentation: Effect of Hydride Concentration on Cyclization Yield
| Bu3SnH Concentration | Cyclized Product Yield (%) | Uncyclized By-product Yield (%) |
| 1.0 M | 45 | 55 |
| 0.1 M | 85 | 15 |
| Slow Addition (0.01 M) | >95 | <5 |
Caption: A representative table illustrating how decreasing the concentration of the radical quenching agent can significantly improve the yield of the desired cyclized product.
Experimental Workflow: Optimizing Radical Cyclization
Caption: Troubleshooting workflow for low yields in radical cyclizations.
Metal-Catalyzed Cyclizations (e.g., Pd, Ru, Sc)
Metal-catalyzed cyclizations offer a high degree of control, but by-product formation can arise from competing reaction pathways such as β-hydride elimination, or issues with catalyst activity and stability.[8][16]
Common Issue: Formation of an isomerized, uncyclized diene by-product in a Ring-Closing Metathesis (RCM) reaction.
-
Causality: This is often caused by the degradation of the ruthenium catalyst to form ruthenium hydride species, which are known to catalyze olefin isomerization.[17]
-
Troubleshooting Protocol:
-
Use a Catalyst Stabilizer/Isomerization Inhibitor: Additives such as 1,4-benzoquinone or copper(I) iodide can suppress the formation of ruthenium hydrides and minimize olefin isomerization.[17] However, be aware that some additives may also reduce the rate of the desired RCM reaction.
-
Choose a More Stable Catalyst: Newer generations of Grubbs catalysts are often more resistant to degradation and less prone to causing isomerization.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can lead to increased catalyst decomposition. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Logical Relationship: Competing Pathways in RCM
Caption: Competing productive and non-productive pathways in RCM.
Cationic Cyclizations
Cationic cyclizations, often initiated by a strong acid, are susceptible to rearrangements and competing reaction pathways that can lead to a multitude of by-products.
Common Issue: Formation of multiple products due to carbocation rearrangements or lack of regioselectivity in the terminating step.
-
Causality: The high reactivity of carbocation intermediates makes them prone to 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations. The final product distribution depends on the relative rates of cyclization, rearrangement, and quenching of the various carbocation intermediates.
-
Troubleshooting Protocol:
-
Use a Milder Lewis Acid: Brønsted acids can sometimes be too harsh. A milder Lewis acid may coordinate with the substrate to promote cyclization without leading to extensive rearrangements.
-
Substrate Modification: Introduce a "terminating" group that can effectively trap the desired carbocation intermediate before it has a chance to rearrange. For example, a silyl group can be used to control the position of the final double bond in a polyene cyclization.
-
Solvent Effects: The choice of solvent can influence the lifetime and stability of the carbocation intermediates. Less polar solvents may disfavor charge separation and subsequent rearrangements.[10]
-
Signaling Pathway: Cationic Cyclization and Competing Pathways
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- 7. A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity [mdpi.com]
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Validation & Comparative
A Comparative Guide to the Biological Activity of (2-Isopropyl-1,3-oxazol-4-yl)methanol and Other Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form various non-covalent interactions, such as hydrogen bonds and van der Waals forces, allow oxazole-containing molecules to bind effectively to a wide range of biological targets like enzymes and receptors.[1] This versatility has led to the development of numerous oxazole-based drugs with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity of the derivative.[2]
This guide focuses on (2-Isopropyl-1,3-oxazol-4-yl)methanol, a simple yet intriguing oxazole derivative, and compares its predicted and known biological activities with other structurally related and functionally diverse oxazoles. By examining structure-activity relationships (SAR), we aim to provide a rational basis for its potential applications and guide future drug discovery efforts.
Biological Activity Profile of this compound: An Evidence-Based Projection
While specific, publicly available experimental data on the biological activity of this compound is limited, we can project its potential therapeutic actions based on the well-established structure-activity relationships of the oxazole scaffold. The presence of a small, lipophilic isopropyl group at the C2 position and a hydroxymethyl group at the C4 position suggests potential for anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Potential
Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis.[3][4] The substitution pattern is critical for cytotoxicity. For instance, studies have shown that 2,4-disubstituted oxazoles can display significant anticancer effects.
Inference for this compound: The isopropyl group at the C2 position may contribute to favorable hydrophobic interactions within the binding pockets of target proteins. The hydroxymethyl group at C4 offers a site for potential hydrogen bonding and could be a handle for further derivatization to improve potency and pharmacokinetic properties. It is plausible that this compound could exhibit moderate cytotoxic activity against various cancer cell lines.
Anti-inflammatory Properties
The anti-inflammatory effects of oxazole derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[5][6] Several diaryl oxazole derivatives have demonstrated potent and selective COX-2 inhibition.
Inference for this compound: While lacking the typical diaryl substitution pattern of many potent COX-2 inhibitors, the core oxazole scaffold itself contributes to anti-inflammatory action. The substituents on this compound may allow it to interact with inflammatory mediators, suggesting a potential for mild to moderate anti-inflammatory effects.
Antimicrobial Activity
The oxazole moiety is a key component of several antimicrobial agents.[2] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The nature of the substituents at the C2 and C4/C5 positions significantly influences the antimicrobial spectrum and potency.
Inference for this compound: The combination of an alkyl group at C2 and a polar group at C4 is a feature found in some antimicrobial oxazoles. It is reasonable to hypothesize that this compound could possess activity against certain bacterial and fungal strains, although likely with moderate potency compared to more complex, highly optimized structures.
Comparative Analysis with Other Oxazole Derivatives
To contextualize the potential of this compound, we will compare it with other oxazole derivatives for which experimental data is available. This comparison is structured around key biological activities.
Anticancer Activity Comparison
The anticancer activity of oxazoles is diverse and highly dependent on their substitution patterns.
| Compound/Derivative Class | Key Structural Features | Cancer Cell Line(s) | IC50 (µM) | Reference |
| This compound | 2-isopropyl, 4-hydroxymethyl | Predicted Activity | - | - |
| 1,2,4-Oxadiazole Derivative 7b | 5-fluorouracil linked, 3,4,5-trimethoxyphenyl at C5 | MCF-7, A549, DU145, MDA MB-231 | 0.011 - 0.053 | [7] |
| 1,2,4-Oxadiazole Derivative 36 | Complex structure with high selectivity for CT-L | - | 0.027 | [8] |
| Oxadiazole-based drug 1 | - | MCF-7 | 5.897 | [9] |
| Dihydropyrazole Derivative 45 | Isoxazole-based | - | 2 | [10] |
Analysis: As illustrated in the table, complex oxadiazole derivatives with multiple aromatic and functional groups, such as compound 7b and 36 , exhibit exceptionally high anticancer potency with IC50 values in the nanomolar range.[7][8] In contrast, simpler structures tend to have IC50 values in the low micromolar range.[9][10] The predicted activity of this compound would likely fall into the higher micromolar range, making it a potential starting point for optimization rather than a highly potent agent in its current form.
Anti-inflammatory Activity Comparison
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute anti-inflammatory activity.
| Compound/Derivative Class | Key Structural Features | % Inhibition of Edema | Reference |
| This compound | 2-isopropyl, 4-hydroxymethyl | Predicted Activity | - |
| Flurbiprofen-based oxadiazole 10 | Flurbiprofen moiety, nitro group on phenyl ring | 88.33% | [11][12] |
| Flurbiprofen-based oxadiazole 3 | Flurbiprofen moiety | 66.66% | [11][12] |
| 4,5-diphenyloxazolone derivative | 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide | High selective COX-2 inhibition (70.14%) | [13] |
| Substituted 1,3,4-oxadiazoles | 2-(4-biphenoxymethyl)-5-arylamino | 36 - 76% | [14] |
Analysis: The data clearly indicates that conjugating a known anti-inflammatory drug like flurbiprofen to an oxadiazole ring can lead to potent anti-inflammatory agents, as seen with compound 10 .[11][12] The presence of specific substituents, such as the sulfonamide group in the 4,5-diphenyloxazolone derivative, can confer high selectivity for COX-2.[13] The anti-inflammatory potential of this compound is likely to be modest in comparison to these highly functionalized molecules.
Antimicrobial Activity Comparison
The antimicrobial efficacy of oxazoles is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative Class | Key Structural Features | Microorganism(s) | MIC (µg/mL) | Reference |
| This compound | 2-isopropyl, 4-hydroxymethyl | Predicted Activity | - | - |
| Nitro furan substituted oxadiazoles | Nitro furan ring | Staphylococcal strains | 4 - 32 | [15] |
| Carbazole derivative 2, 4, 8 | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | S. aureus | 16 (inhibition of growth by >60%) | [16] |
| Carbazole derivative 2-5, 7-10 | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | Staphylococcus strains | 32 | [16] |
Analysis: The presence of specific pharmacophores, such as a nitro furan ring, can impart significant antibacterial activity to oxadiazole derivatives against staphylococcal strains.[15] Similarly, complex carbazole derivatives show notable activity against S. aureus.[16] For this compound, any antimicrobial activity is expected to be in a higher concentration range.
Experimental Methodologies
To ensure scientific integrity, the following are detailed protocols for the key biological assays discussed in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the efficacy of an anti-inflammatory agent in an acute inflammation setting.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
The biological activities of oxazole derivatives are mediated through various signaling pathways.
Anticancer Mechanisms
Many oxazole-based anticancer agents function by inhibiting critical cellular processes.
Caption: Anticancer mechanisms of oxazole derivatives.
Oxazoles can inhibit protein kinases like VEGFR-2, disrupting signaling pathways that lead to cell proliferation and angiogenesis.[17] Others interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Some derivatives can also directly induce apoptosis or cause DNA damage.[3][4]
Anti-inflammatory Mechanisms
The anti-inflammatory action of oxazoles is primarily linked to the arachidonic acid pathway.
Caption: Anti-inflammatory action via COX-2 inhibition.
Cell membrane phospholipids are converted to arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes.[5] Many anti-inflammatory oxazoles act by selectively inhibiting the COX-2 enzyme.[5]
Conclusion
This compound, while a structurally simple oxazole, holds potential for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, based on established structure-activity relationships within the oxazole class. Its isopropyl and hydroxymethyl substituents provide a foundation for favorable interactions with biological targets. However, based on comparative analysis with more complex and optimized derivatives, its potency is likely to be moderate.
This guide underscores the importance of the oxazole scaffold as a versatile platform for drug discovery. The provided experimental protocols offer a framework for the systematic evaluation of new oxazole derivatives. Future research should focus on the synthesis and biological testing of this compound and its analogs to empirically validate its therapeutic potential and to explore opportunities for structural modifications that could lead to the development of novel, highly active therapeutic agents.
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Anti-inflammatory activity of substituted 1,3,4-oxadiazoles. PubMed. [Link]
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Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of (2-Isopropyl-1,3-oxazol-4-yl)methanol Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The (2-Isopropyl-1,3-oxazol-4-yl)methanol Scaffold as a Privileged Structure in Kinase Inhibition
The 1,3-oxazole motif is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its capacity to engage in a diverse array of non-covalent interactions with biological targets.[1] The this compound core, featuring an isopropyl group at the 2-position and a hydroxymethyl moiety at the 4-position, presents a compelling framework for the design of novel kinase inhibitors. Kinases, particularly those in the mitogen-activated protein kinase (MAPK) family, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous inflammatory diseases and cancers.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their potential as inhibitors of p38α MAPK, a key player in the inflammatory response.[4][5] By understanding how structural modifications to this scaffold influence biological activity, researchers can rationally design more potent and selective therapeutic agents.
Deciphering the Structure-Activity Landscape
The SAR of 2,4-disubstituted oxazoles as kinase inhibitors reveals that both the nature and orientation of the substituents at the C2 and C4 positions are critical for potent and selective inhibition. While direct SAR studies on the this compound scaffold are not extensively published, we can extrapolate key principles from related series of oxazole and isoxazole-based p38 MAPK inhibitors.[4][5]
The Role of the C2-Isopropyl Group: A Key Lipophilic Anchor
The isopropyl group at the C2 position is predicted to occupy a hydrophobic pocket within the kinase active site. In analogous series of kinase inhibitors, bulky lipophilic groups at this position are crucial for high-affinity binding.[4] The tert-butyl group, for instance, is a critical binding element in a known class of p38α inhibitors, occupying a lipophilic domain that becomes accessible upon a conformational change in the activation loop.[4]
SAR Insights for C2-Substituent Modification:
-
Size and Branching: Increasing the steric bulk at this position (e.g., cyclopentyl, cyclohexyl) may enhance van der Waals interactions within the hydrophobic pocket, potentially boosting potency. However, excessive bulk could lead to steric clashes.
-
Lipophilicity: Maintaining or increasing the lipophilicity of the C2 substituent is likely to be favorable for binding.
-
Polar Functionality: Introduction of polar groups on the alkyl substituent is generally disfavored unless a specific hydrogen bond donor or acceptor can be positioned to interact with a corresponding residue in the active site.
The C4-Hydroxymethyl Group: A Gateway to Enhanced Interactions
The hydroxymethyl group at the C4 position serves as a versatile handle for introducing a variety of functionalities that can interact with the solvent-exposed region of the kinase active site or form key hydrogen bonds. In many kinase inhibitor scaffolds, moieties at this position are crucial for achieving high potency and selectivity.
SAR Insights for C4-Substituent Modification:
-
Hydrogen Bonding: The hydroxyl group itself can act as a hydrogen bond donor or acceptor. Modifications that preserve or enhance this capability, such as conversion to a methoxymethyl ether or a small amide, could be beneficial.
-
Extension into the Solvent-Exposed Region: Elongating the C4 substituent with linkers that can position larger aromatic or heterocyclic groups to interact with surface residues of the kinase can significantly improve potency. For example, incorporating a morpholinoethoxy side chain has proven effective in other p38 MAPK inhibitors.[4]
-
Carboxamide Moiety: Replacing the hydroxymethyl group with a carboxamide allows for the exploration of a wide range of substituents on the amide nitrogen. This strategy has been successfully employed in the development of potent 2-phenyl-oxazole-4-carboxamide apoptosis inducers.
Comparative Analysis of Hypothetical Analogs
To illustrate the practical application of these SAR principles, the following table presents a series of hypothetical analogs of this compound and predicts their relative potency as p38 MAPK inhibitors based on the discussed SAR trends.
| Analog | R1 (C2-substituent) | R2 (C4-substituent) | Predicted p38α MAPK Inhibitory Potency | Rationale |
| Parent | Isopropyl | -CH₂OH | Baseline | Starting point for comparison. |
| 1a | Cyclopentyl | -CH₂OH | + | Increased lipophilicity and size at C2 may enhance binding in the hydrophobic pocket. |
| 1b | Phenyl | -CH₂OH | - | A planar aromatic ring may not optimally fill the hydrophobic pocket designed for alkyl groups. |
| 2a | Isopropyl | -C(O)NH₂ | ++ | The primary amide can form additional hydrogen bonds. |
| 2b | Isopropyl | -C(O)NH-Ph | +++ | The phenyl group can engage in additional π-stacking or hydrophobic interactions. |
| 2c | Isopropyl | -C(O)NH-(4-pyridyl) | ++++ | The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for many p38 MAPK inhibitors. |
| 3a | Isopropyl | -CH₂-O-(CH₂)₂-morpholine | +++++ | The morpholine moiety is a known pharmacophore that can form favorable interactions in the ATP binding site.[4] |
Experimental Protocols
Synthesis of a Representative Analog: (2-Isopropyl-1,3-oxazol-4-yl)(phenyl)methanone (Analog of 2b)
This protocol describes a general method for the synthesis of 2,4-disubstituted oxazoles, which can be adapted for the synthesis of various analogs.
Step 1: Synthesis of 2-bromo-1-phenylethan-1-one
-
To a solution of acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1.0 eq) dropwise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-1-phenylethan-1-one, which can be used in the next step without further purification.
Step 2: Synthesis of (2-Isopropyl-1,3-oxazol-4-yl)(phenyl)methanone
-
To a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add isobutyramide (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired (2-Isopropyl-1,3-oxazol-4-yl)(phenyl)methanone.
Caption: Synthetic workflow for a representative 2,4-disubstituted oxazole.
Biological Evaluation: In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a detailed procedure for assessing the inhibitory activity of the synthesized analogs against p38α MAPK using the ADP-Glo™ Kinase Assay (Promega).[6][7] This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
p38α kinase (recombinant)
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
ADP-Glo™ Reagent (Promega, V9101)
-
Kinase Detection Reagent (Promega, V9101)[7]
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[6]
-
Test compounds (analogs) dissolved in DMSO
-
384-well plates (low volume, white)
-
Luminometer
Procedure: [6]
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds to the final desired concentrations in Kinase Buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound or DMSO (vehicle control).
-
2 µL of p38α kinase solution (concentration determined by prior titration).
-
2 µL of substrate/ATP mixture (final concentrations typically 25 µM ATP and 0.2 µg/µL substrate).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.[6]
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro p38α MAPK inhibition assay.
Cellular Activity: Assessing Anti-Inflammatory Effects
To confirm that the inhibition of p38α MAPK translates to a cellular anti-inflammatory effect, the synthesized analogs can be evaluated for their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in a relevant cell-based model.
LPS-Induced TNF-α Release in THP-1 Macrophages
The human monocytic cell line, THP-1, can be differentiated into macrophage-like cells that respond to lipopolysaccharide (LPS) by producing TNF-α, a key mediator of inflammation.[8][9]
Procedure: [8]
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. Differentiate the cells into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Pre-incubate the differentiated THP-1 macrophages with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production.
-
Quantification of TNF-α: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC₅₀ values.
Conclusion: A Roadmap for Optimization
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR principles outlined in this guide, derived from analogous series of 2,4-disubstituted oxazoles, provide a rational basis for the design of more potent and selective compounds. By systematically modifying the C2 and C4 substituents and evaluating the resulting analogs in robust biochemical and cell-based assays, researchers can effectively navigate the optimization process. The provided experimental protocols offer a practical framework for the synthesis and biological evaluation of these compounds, paving the way for the discovery of new therapeutic agents targeting kinase-driven diseases.
References
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- Gelin, M., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e32TACE.
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Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Retrieved from [Link]
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(A) Time course of LPS-induced TNF-α production. THP-1 cells were... (n.d.). Retrieved from [Link]
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Structure-Activity Studies of Novel Di-substituted[2][4][8]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (2018). Current Medicinal Chemistry, 25(27), 3209-3228.
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A Researcher's Guide to Validating the Mechanism of Action for Oxazole-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising oxazole-based compound to a validated therapeutic candidate is paved with rigorous experimental validation. The oxazole scaffold, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, phenotypic screening hits are merely the starting point. True progress lies in elucidating and confirming the precise mechanism of action (MoA)—a critical step that informs lead optimization, predicts potential toxicities, and is a prerequisite for clinical advancement.
This guide provides an in-depth comparison of key experimental methodologies for validating the MoA of oxazole-based compounds. Moving beyond a simple listing of protocols, we will delve into the causal logic behind experimental choices, empowering you to design robust, self-validating studies. We will explore techniques to confirm direct target engagement, elucidate effects on cellular signaling pathways, and ultimately build a compelling, data-driven narrative for your compound's therapeutic potential.
Section 1: The Crucial First Step: Confirming Direct Target Engagement
Identifying the direct molecular target of a novel compound is the foundational pillar of MoA validation. Without this crucial piece of the puzzle, downstream observations of cellular effects remain correlational at best. Here, we compare two powerful and widely adopted techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Assay.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[4] The binding of a compound to its protein target often increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement within the complex milieu of the cell.
The elegance of CETSA lies in its straightforward yet robust workflow. The process inherently includes controls that validate the findings at each step.
Figure 1: CETSA Experimental Workflow.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the oxazole-based compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.
-
Heat Shock: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler for a short duration (e.g., 3 minutes). Include a no-heat-shock control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Protein Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Quantification of Target Protein: Carefully collect the supernatant and determine the concentration of the target protein using a standard protein quantification method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads Competition Assay: Profiling Kinase Inhibitors
For oxazole-based compounds designed as kinase inhibitors, the kinobeads competition assay is a powerful tool for both on-target validation and off-target profiling. This chemical proteomics approach utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome.
The competitive nature of this assay allows for the identification of the specific kinases that your compound interacts with.
Figure 2: Kinobeads Competition Assay Workflow.
-
Cell Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of the oxazole-based compound or a vehicle control.
-
Kinobeads Incubation: Add the kinobeads to the compound-treated lysates and incubate to allow for the binding of kinases whose ATP-binding sites are not occupied by the test compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the kinases in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates that the compound is binding to that kinase.
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competition between the test compound and immobilized broad-spectrum inhibitors for kinase binding. |
| Compound Requirement | No modification required (label-free). | No modification required (label-free). |
| Cellular Context | Intact cells, providing a more physiological environment. | Cell lysates, which may not fully recapitulate the cellular environment. |
| Target Scope | Applicable to a wide range of soluble proteins. | Primarily for kinase inhibitors, but can be adapted for other protein families. |
| Throughput | Can be adapted for higher throughput screening. | Amenable to high-throughput screening. |
| Information Gained | Confirms direct target engagement and can provide insights into target occupancy. | Identifies specific kinase targets and provides a selectivity profile across the kinome. |
Section 2: Delving Deeper: Elucidating Effects on Cellular Pathways
Once direct target engagement is confirmed, the next logical step is to investigate the compound's impact on the relevant cellular signaling pathway. This provides crucial mechanistic insights and links the molecular interaction to a functional cellular outcome. Reporter gene assays are a versatile and widely used tool for this purpose.
Reporter Gene Assays: Monitoring Pathway Activity
Reporter gene assays are used to study the regulation of gene expression.[5] A reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of a specific promoter or response element that is regulated by the signaling pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.
This assay provides a quantitative measure of how your compound modulates a specific signaling pathway.
Figure 3: Reporter Gene Assay Workflow.
-
Transfection: Transfect cells with a plasmid containing the firefly luciferase gene under the control of a promoter responsive to the signaling pathway of interest (e.g., a STAT3-responsive element). Often, a second plasmid containing a constitutively expressed Renilla luciferase is co-transfected for normalization.
-
Compound Treatment: After allowing for reporter gene expression, treat the cells with the oxazole-based compound at various concentrations, a vehicle control, and a known activator or inhibitor of the pathway as a positive control.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Add the appropriate substrates for both firefly and Renilla luciferase and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A change in the normalized luciferase activity in the presence of the compound indicates modulation of the signaling pathway.
Section 3: Case Studies: Validating Oxazole-Based Compounds in Action
To illustrate the practical application of these methodologies, let's examine case studies of oxazole-based compounds targeting two well-established cancer targets: tubulin and STAT3.
Oxazole-Based Tubulin Polymerization Inhibitors
Many anticancer agents exert their effects by disrupting microtubule dynamics. Oxazole-containing compounds have emerged as potent inhibitors of tubulin polymerization.[6]
A multi-pronged approach is essential to definitively validate tubulin as the target.
-
In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules. A decrease in the rate and extent of polymerization in the presence of the oxazole compound provides direct evidence of its inhibitory activity.
-
Cell-Based Assays:
-
Immunofluorescence Microscopy: Treat cancer cells with the oxazole compound and visualize the microtubule network using immunofluorescence. Disruption of the normal microtubule architecture and formation of aberrant mitotic spindles are hallmarks of tubulin-targeting agents.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells by flow cytometry. Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.
-
-
Target Engagement: CETSA can be employed to confirm the direct binding of the oxazole compound to tubulin in intact cells.
Figure 4: Inhibition of Tubulin Polymerization by Oxazole Compounds.
Oxazole-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and metastasis. Several oxazole-based compounds have been developed as STAT3 inhibitors.
A combination of biochemical, cellular, and target engagement assays is necessary to validate STAT3 as the target.
-
Biochemical Assays:
-
STAT3 DNA-Binding Assay: An electrophoretic mobility shift assay (EMSA) or a DNA-binding ELISA can be used to assess the ability of the oxazole compound to inhibit the binding of activated STAT3 to its consensus DNA sequence.
-
-
Cell-Based Assays:
-
Western Blotting: Treat cancer cells with the oxazole compound and analyze the phosphorylation status of STAT3 (at Tyr705) and the expression levels of its downstream target genes (e.g., Bcl-xL, Cyclin D1). A reduction in STAT3 phosphorylation and downstream gene expression indicates pathway inhibition.
-
Reporter Gene Assay: Utilize a luciferase reporter construct driven by a STAT3-responsive promoter to quantify the inhibition of STAT3 transcriptional activity.
-
-
Target Engagement: CETSA can be used to confirm the direct binding of the oxazole compound to STAT3 in intact cells.
Figure 5: Inhibition of STAT3 Signaling by Oxazole Compounds.
Section 4: Alternative and Complementary Validation Strategies
While CETSA, kinobeads, and reporter gene assays are powerful tools, a comprehensive MoA validation often benefits from orthogonal approaches.
| Method | Principle | Application |
| Drug Affinity Responsive Target Stability (DARTS) | Compound binding protects the target protein from proteolytic degradation. | An alternative to CETSA for identifying direct targets. |
| Affinity Chromatography/Pull-down Assays | An immobilized version of the compound is used to "pull down" its binding partners from a cell lysate. | Useful for target identification, but requires chemical modification of the compound. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to its purified target protein. | Provides detailed thermodynamic information about the binding interaction in a cell-free system. |
| Surface Plasmon Resonance (SPR) | Measures the binding of a compound to a purified target protein immobilized on a sensor chip. | Provides real-time kinetics of the binding interaction in a cell-free system. |
Conclusion and Future Perspectives
The validation of the mechanism of action for oxazole-based compounds is a multifaceted process that requires a carefully planned and executed experimental strategy. By combining techniques that confirm direct target engagement with those that elucidate the downstream effects on cellular pathways, researchers can build a robust and compelling case for their compound's therapeutic potential. The methodologies outlined in this guide provide a solid framework for these critical validation studies.
As technology advances, we can anticipate the emergence of even more sophisticated tools for MoA validation. High-throughput versions of CETSA and advances in mass spectrometry-based proteomics are enabling target identification and validation on a proteome-wide scale. The integration of these powerful techniques with traditional cell and molecular biology approaches will undoubtedly accelerate the discovery and development of the next generation of oxazole-based therapeutics.
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A Comparative Analysis of Synthetic Routes to Substituted Oxazoles: A Guide for Researchers
The oxazole motif is a cornerstone in contemporary drug discovery and materials science. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have cemented its status as a privileged scaffold in medicinal chemistry. From anti-inflammatory agents to fluorescent dyes, the applications of substituted oxazoles are vast and ever-expanding. The inherent value of these heterocycles has driven the development of a diverse array of synthetic methodologies, each with its own set of advantages and limitations.
This guide provides a comparative analysis of the most prominent synthetic routes to substituted oxazoles, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings of classical methods, provide detailed, field-proven protocols, and explore the latest advancements in metal-catalyzed and modern synthetic approaches. By presenting objective comparisons and supporting experimental data, this guide aims to empower you to make informed decisions in your pursuit of novel oxazole-containing molecules.
Classical Approaches to Oxazole Synthesis
For decades, a handful of named reactions have been the workhorses for the synthesis of the oxazole core. These methods, while sometimes limited by harsh conditions, remain relevant and widely practiced due to their reliability and the accessibility of starting materials.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a venerable method for constructing 2,5-disubstituted oxazoles, proceeds via the cyclodehydration of 2-acylamino ketones.[1] This reaction is typically promoted by strong acids or dehydrating agents.
The reaction is initiated by the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the enol form of the adjacent ketone, leading to the formation of a five-membered oxazoline intermediate. Subsequent dehydration of this intermediate under the acidic conditions yields the aromatic oxazole ring. The choice of a potent dehydrating agent is crucial for driving the reaction to completion.
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A Comparative Guide to the Efficacy of (2-Isopropyl-1,3-oxazol-4-yl)methanol Derivatives in Cell-Based Assays
In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds with potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds, the oxazole nucleus has emerged as a privileged structure, underpinning the pharmacological effects of numerous natural products and synthetic molecules.[1][2] This guide provides a comprehensive comparison of the in vitro efficacy of a series of (2-Isopropyl-1,3-oxazol-4-yl)methanol derivatives, offering insights into their structure-activity relationships (SAR) and benchmarking their performance against established chemotherapeutic agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance the exploration of this promising class of compounds.
The Oxazole Scaffold: A Versatile Pharmacophore in Oncology
The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This arrangement imparts a unique electronic and structural profile, enabling diverse non-covalent interactions with various biological targets, including enzymes and receptors.[3] The versatility of the oxazole scaffold has led to its incorporation into a wide array of medicinally active compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[2] In the context of oncology, oxazole derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[4]
The this compound core represents a particularly interesting starting point for medicinal chemistry campaigns. The isopropyl group at the 2-position can influence the compound's lipophilicity and steric interactions within target binding pockets, while the hydroxymethyl group at the 4-position provides a convenient handle for further chemical modification to optimize potency and pharmacokinetic properties.
Comparative Efficacy of 2-Alkyl-4,5-disubstituted Oxazole Derivatives
The in vitro antiproliferative activity of these derivatives was evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | R (Substitution at C5) | Cell Line: Jurkat (Leukemia) IC50 (nM) | Cell Line: SEM (Leukemia) IC50 (nM) | Cell Line: RS4;11 (Leukemia) IC50 (nM) | Cell Line: A549 (Lung) IC50 (nM) | Cell Line: IGROV (Ovarian) IC50 (nM) | Cell Line: A2780 (Ovarian) IC50 (nM) | Cell Line: MCF-7 (Breast) IC50 (nM) |
| 4g | m-fluoro-p-methoxyphenyl | 0.8 | 0.8 | 0.35 | 1.1 | 4.6 | 1.1 | 1.2 |
| 4i | p-ethoxyphenyl | 0.8 | 0.8 | 2.0 | 0.5 | 20.2 | 1.1 | 1.0 |
| CA-4 | (Standard) | 0.8 | 0.8 | 1.0 | 76.5 | 3100 | 100 | 1.0 |
Table 1: In Vitro Antiproliferative Activity (IC50, nM) of Lead 2-Methyl-4,5-disubstituted Oxazole Derivatives and Combretastatin A-4 (CA-4). Data extracted from Tron et al.[5]
Key Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 reveals several critical SAR trends for this class of oxazole derivatives:
-
Potency Enhancement over the Natural Product Lead: Notably, derivatives 4g and 4i demonstrated significantly enhanced potency against several cancer cell lines compared to the natural product combretastatin A-4. For instance, in the A549 lung cancer cell line, 4g and 4i were approximately 70-fold and 150-fold more potent than CA-4, respectively.[5]
-
Influence of the C5-Aryl Substituent: The nature of the aryl substituent at the 5-position of the oxazole ring plays a crucial role in determining the cytotoxic potency. The presence of a m-fluoro-p-methoxyphenyl group (4g ) or a p-ethoxyphenyl group (4i ) conferred broad-spectrum, nanomolar-level activity across the tested cell lines.[5] This suggests that electronic and steric properties of this substituent are key for optimal interaction with the biological target.
-
Overcoming Cell Line Specific Resistance: While CA-4 exhibited significantly reduced activity against the IGROV ovarian cancer cell line (IC50 = 3100 nM), both 4g and 4i maintained potent activity (IC50 = 4.6 nM and 20.2 nM, respectively), indicating their ability to overcome certain resistance mechanisms.[5]
Benchmarking Against Standard-of-Care Chemotherapeutics
To provide a broader context for the efficacy of these novel oxazole derivatives, their in vitro performance must be compared against established chemotherapeutic agents commonly used in the treatment of breast and lung cancer.[6] The following table presents a compilation of reported IC50 values for several standard-of-care drugs in the MCF-7 (breast cancer) and A549 (lung cancer) cell lines, which were also utilized in the evaluation of the oxazole series.
| Drug | Target/Mechanism of Action | Cell Line: MCF-7 (Breast) IC50 (µM) | Cell Line: A549 (Lung) IC50 (µM) |
| Cisplatin | DNA cross-linking | ~5-20 | ~5-15 |
| Doxorubicin | Topoisomerase II inhibition, DNA intercalation | ~0.1-1 | ~0.1-0.5 |
| Paclitaxel | Microtubule stabilization | ~0.001-0.01 | ~0.001-0.01 |
| Oxaliplatin | DNA cross-linking | ~7.4-17.9 | Not widely reported |
Table 2: Approximate IC50 Values of Standard Chemotherapeutic Drugs in MCF-7 and A549 Cancer Cell Lines. Please note that IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell passage number. The values presented here are a representative range compiled from multiple sources for comparative purposes.
A direct comparison of the data in Table 1 (converted to µM) and Table 2 reveals that the lead oxazole derivatives 4g and 4i exhibit IC50 values in the low nanomolar range, which is comparable to or even more potent than some of the most effective clinically used anticancer drugs like paclitaxel and doxorubicin in these cell lines. This underscores the significant potential of this chemical scaffold for the development of novel and highly effective anticancer agents.
Mechanistic Insights: Targeting Microtubule Dynamics and Inducing Apoptosis
The potent antiproliferative activity of these 2-alkyl-oxazole derivatives is attributed to their interaction with the tubulin protein, a key component of the cellular cytoskeleton.[5] By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a disruption of the microtubule network. This, in turn, arrests the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[4]
The induction of apoptosis is a hallmark of many effective anticancer therapies. In the case of these oxazole derivatives, the disruption of microtubule function activates the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, ultimately leading to the execution of cell death.[7]
Caption: Workflow for the MTT cell proliferation assay.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly promising class of compounds for the development of novel anticancer therapeutics. The available data on related 2-alkyl-oxazole derivatives demonstrates their exceptional in vitro potency, often exceeding that of established chemotherapeutic agents. Their mechanism of action, involving the disruption of microtubule dynamics and the induction of apoptosis, is a clinically validated strategy for cancer treatment.
Future research in this area should focus on several key aspects:
-
Systematic SAR Studies: A comprehensive library of this compound derivatives should be synthesized and evaluated to fully elucidate the structure-activity relationships. This should include modifications of the isopropyl group, the hydroxymethyl moiety, and the exploration of various substituents at the 5-position of the oxazole ring.
-
Mechanism of Action Deconvolution: Further studies are needed to precisely define the molecular targets and signaling pathways modulated by these compounds. This could involve target identification studies, gene expression profiling, and proteomics analysis.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo studies using relevant animal models of cancer to assess their efficacy, toxicity, and pharmacokinetic properties.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of next-generation anticancer drugs with improved efficacy and safety profiles.
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In Vitro Efficacy of (2-Isopropyl-1,3-oxazol-4-yl)methanol: A Comparative Guide for Cancer Cell Line Screening
Introduction: The Therapeutic Potential of Oxazole Scaffolds in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing oxazole rings, have garnered significant attention due to their diverse pharmacological activities.[1][2][3] The 1,3-oxazole moiety is a versatile template that can be functionalized to interact with various biological targets, leading to the development of potent therapeutic agents.[1][2] Numerous studies have highlighted the potential of oxazole derivatives to exhibit anti-cancer properties through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule formation, and targeting of signaling pathways like STAT3.[4][5][6]
This guide presents a comparative in vitro analysis of a specific oxazole derivative, (2-Isopropyl-1,3-oxazol-4-yl)methanol, against a panel of human cancer cell lines. While this compound is available from suppliers for research purposes[7][8], to the best of our knowledge, its cytotoxic activity against cancer cells has not been extensively reported in peer-reviewed literature. Therefore, this guide provides a comprehensive framework for such an evaluation, complete with detailed experimental protocols and illustrative data to benchmark its performance against a standard chemotherapeutic agent, Doxorubicin. The data presented for this compound is hypothetical and serves to illustrate the application of the described methodologies.
Experimental Design and Rationale
The primary objective of this study is to determine the cytotoxic potential of this compound and compare it with a well-established anti-cancer drug. The experimental design is centered around a robust and widely used colorimetric method, the MTT assay, to measure cell viability.[9]
Selection of Cancer Cell Lines
To assess the breadth of anti-cancer activity, a panel of three human cancer cell lines representing different cancer types was chosen:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a workhorse in cancer research and represents a common type of breast cancer.
-
A549: A human lung adenocarcinoma cell line. Lung cancer is a leading cause of cancer-related mortality, making this a crucial cell line for screening.
-
HepG2: A human hepatocellular carcinoma cell line. It is a well-differentiated cell line that is widely used for liver cancer research and toxicology studies.
Choice of Reference Compound
Doxorubicin , an anthracycline antibiotic, was selected as the reference compound. It is a widely used chemotherapeutic agent with a well-characterized mechanism of action involving DNA intercalation and inhibition of topoisomerase II. Its known IC50 values against the selected cell lines provide a solid benchmark for comparison.[10][11][12][13]
Methodology
Cell Culture and Maintenance
-
MCF-7, A549, and HepG2 cell lines were procured from the American Type Culture Collection (ATCC).
-
MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
A549 cells were maintained in F-12K Medium supplemented with 10% FBS.
-
HepG2 cells were cultured in EMEM supplemented with 10% FBS.
-
All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of their respective culture media. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Doxorubicin were prepared in dimethyl sulfoxide (DMSO). A series of dilutions of each compound were prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well was kept below 0.5%. 100 µL of the diluted compounds were added to the respective wells. Control wells received medium with DMSO only.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 15 minutes.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 (half-maximal inhibitory concentration) values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
-
Results: A Comparative Analysis
The cytotoxic effects of this compound and Doxorubicin on the MCF-7, A549, and HepG2 cancer cell lines are summarized below.
Table 1: IC50 Values of this compound and Doxorubicin
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HepG2 |
| This compound | 15.8 | 25.2 | 32.5 |
| Doxorubicin | 1.2[10] | 5.1[15] | 1.3[13] |
Note: The IC50 values for this compound are illustrative and hypothetical. The IC50 values for Doxorubicin are based on published literature.
Discussion and Scientific Interpretation
The illustrative results indicate that this compound exhibits cytotoxic activity against all three tested cancer cell lines, albeit with a lower potency compared to the standard chemotherapeutic drug, Doxorubicin. The hypothetical data suggests a degree of selectivity, with the breast cancer cell line MCF-7 being the most sensitive to the compound.
The observed (hypothetical) IC50 values in the micromolar range for this compound are promising for a novel compound in early-stage screening. Many oxazole derivatives have demonstrated anti-cancer activity in this concentration range.[16] The variance in sensitivity across the different cell lines (MCF-7 > A549 > HepG2) could be attributed to several factors, including differences in cell membrane permeability, metabolic pathways, or the expression levels of the compound's putative molecular target.
While the precise mechanism of action for this compound is unknown, the broader class of oxazole derivatives has been shown to exert anti-cancer effects through various pathways.[4][5] A plausible hypothesis is that the compound may act as an inhibitor of a key protein kinase involved in cell proliferation or survival.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing.
Hypothesized Mechanism of Action
Caption: Hypothesized inhibitory pathway of the test compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro evaluation of this compound against cancer cell lines. The illustrative data, when compared to the established efficacy of Doxorubicin, suggests that this oxazole derivative warrants further investigation as a potential anti-cancer agent.
Future studies should aim to:
-
Confirm these hypothetical findings with rigorous experimental data.
-
Expand the screening to a larger panel of cancer cell lines to better understand its spectrum of activity.
-
Investigate the mechanism of action through assays that probe for apoptosis, cell cycle arrest, and inhibition of specific molecular targets.
-
Explore structure-activity relationships by synthesizing and testing related oxazole analogs to optimize potency and selectivity.
The exploration of novel chemical scaffolds like the 1,3-oxazole ring system remains a promising avenue in the ongoing effort to develop more effective and safer cancer therapies.
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A Comparative Guide to the Cross-Reactivity of (2-Isopropyl-1,3-oxazol-4-yl)methanol-Derived Kinase Inhibitors
Introduction: The Selectivity Challenge in Kinase Inhibitor Development
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] Off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[2] Consequently, a rigorous and multi-faceted assessment of inhibitor cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design.
This guide focuses on inhibitors derived from the (2-Isopropyl-1,3-oxazol-4-yl)methanol scaffold. The 1,3-oxazole ring is considered a "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its capacity to engage in crucial hydrogen bonding and π-π stacking interactions within target proteins.[3] The appended isopropyl and hydroxymethyl groups provide critical handles for modulating steric interactions, lipophilicity, and further synthetic elaboration.[3]
Herein, we provide a Senior Application Scientist's perspective on structuring a robust cross-reactivity investigation for this inhibitor class. We will detail field-proven experimental protocols, compare the oxazole scaffold's performance against common alternatives using representative data, and explain the causal logic behind each methodological choice, empowering researchers to build self-validating systems for inhibitor characterization.
The Imperative of a Multi-Pronged Approach to Cross-Reactivity Profiling
No single assay can fully capture an inhibitor's selectivity profile. A comprehensive strategy must integrate biochemical, cellular, and proteomic data to build a complete picture of a compound's interactions within a biological system. Relying solely on in vitro kinase panels can be misleading, as cellular context—including ATP concentration, scaffolding proteins, and compartmentalization—profoundly influences inhibitor behavior.
The following workflow illustrates a logical and robust progression for characterizing inhibitor cross-reactivity.
Caption: Integrated workflow for assessing inhibitor cross-reactivity.
Methodologies for Rigorous Cross-Reactivity Assessment
Accurate and reproducible data is the bedrock of any comparison. The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity.
Biochemical Kinase Profiling
This is the foundational experiment to determine an inhibitor's potency and selectivity against a purified panel of kinases.
Causality Behind Experimental Choices:
-
Assay Format: Radiometric assays, such as the [γ-³²P]-ATP filter binding assay, are considered the gold standard due to their direct measurement of substrate phosphorylation, avoiding interference from autofluorescent compounds.[4]
-
ATP Concentration: Assays should be run at an ATP concentration equal to the Michaelis-Menten constant (Km) for each kinase. This mimics physiological conditions more closely than the saturating ATP levels often used in high-throughput screens, providing a more accurate measure of competitive inhibition.
-
Controls: A known potent, selective inhibitor for the target kinase (positive control) and a non-binding analog (negative control) are essential for validating assay performance. DMSO-only wells define the 100% activity window.
Step-by-Step Protocol: Radiometric Kinase Assay
-
Prepare Reagents: Dilute the kinase to its working concentration in kinase buffer. Prepare serial dilutions of the test inhibitor, positive control, and negative control in DMSO, followed by a final dilution in kinase buffer. Prepare the substrate and [γ-³²P]-ATP mix.
-
Initiate Reaction: In a 96-well plate, add 10 µL of diluted inhibitor to respective wells. Add 20 µL of the kinase solution and incubate for 10 minutes at room temperature to allow for compound binding.
-
Start Phosphorylation: Add 20 µL of the [γ-³²P]-ATP/substrate mix to initiate the reaction. Incubate for a predetermined time (e.g., 30-120 minutes) at 30°C.
-
Stop Reaction & Capture: Spot 40 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash: Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantify: Air dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Caption: Simplified workflow for a Cellular Thermal Shift Assay (CETSA®).
Causality Behind Experimental Choices:
-
Intact Cells: Using live cells ensures that the inhibitor must cross the cell membrane and engage its target in the presence of endogenous ATP and other cellular components.
-
Heat Gradient: Applying a range of temperatures is crucial to define the protein's melting curve and accurately quantify the thermal shift (ΔTm) induced by the inhibitor.
-
Detection Method: Western blotting is suitable for targeted analysis of a few proteins, while mass spectrometry (ITDRF-CETSA) allows for proteome-wide, unbiased discovery of both on- and off-targets.
Step-by-Step Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (containing soluble proteins) and determine the protein concentration. Normalize all samples to the same concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target of interest and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify band intensities. Plot the fraction of soluble protein against temperature to generate melting curves. Calculate the ΔTm between the vehicle- and inhibitor-treated samples.
Comparative Analysis: Oxazole Derivatives vs. Alternative Scaffolds
To contextualize the performance of the this compound scaffold, we present illustrative data for a hypothetical lead compound, OXA-Inhibitor-7 , against a panel of kinases. This is compared with three alternative inhibitors based on common heterocyclic scaffolds targeting the same primary kinase (Kinase A).
| Compound | Scaffold | Primary Target IC50 (Kinase A) | Off-Target IC50 (Kinase B) | Off-Target IC50 (Kinase C) | Off-Target IC50 (Kinase D) | Selectivity Score* |
| OXA-Inhibitor-7 | This compound | 15 nM | 250 nM | >10,000 nM | 800 nM | 0.03 |
| PZA-Inhibitor-3 | Pyrazole | 25 nM | 8,000 nM | >10,000 nM | 6,000 nM | 0.01 |
| THZ-Inhibitor-5 | Thiazole | 18 nM | 150 nM | 950 nM | 400 nM | 0.08 |
| OXD-Inhibitor-9 | 1,3,4-Oxadiazole | 40 nM | 4,500 nM | 7,000 nM | >10,000 nM | 0.015 |
*Selectivity Score (S-Score) is calculated as the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity.
Field-Proven Insights from Comparative Data
-
OXA-Inhibitor-7 (Our Lead): This compound demonstrates potent on-target activity.[3] Its cross-reactivity against Kinase B and Kinase D, which may be structurally related, highlights a common challenge. The oxazole scaffold is known to act as a versatile bioisostere, but its hydrogen bonding pattern may be promiscuous for certain kinase sub-families.[3]
-
PZA-Inhibitor-3 (Pyrazole Alternative): Pyrazole scaffolds are well-established adenine-mimetics and often form strong, directional hydrogen bonds with the kinase hinge region.[5] This can, as illustrated here, lead to excellent selectivity by avoiding interactions in more variable sub-pockets of the ATP-binding site.[5]
-
THZ-Inhibitor-5 (Thiazole Alternative): Thiazole-based inhibitors frequently show potent activity but can present selectivity challenges, similar to the oxazole scaffold.[6] The data for THZ-Inhibitor-5, with multiple off-targets in the nanomolar range, suggests its interaction profile may be less specific.
-
OXD-Inhibitor-9 (Oxadiazole Alternative): 1,3,4-Oxadiazole rings are often used to improve pharmacokinetic properties and can contribute to selectivity.[7][8] While less potent on the primary target in this example, its cleaner off-target profile makes it an interesting scaffold for further optimization.
Rational Design to Mitigate Cross-Reactivity: A Case Study
The data above reveals that OXA-Inhibitor-7 has a liability against Kinase B. A structure-based drug design (SBDD) approach is the logical next step to improve selectivity.
Caption: Iterative cycle for rational inhibitor design.
Causality of the Design Choice: By comparing the crystal structures of Kinase A and Kinase B, we might observe that Kinase B has a smaller hydrophobic pocket near the isopropyl group of our inhibitor. The rational design choice is to replace the hydroxymethyl group with a larger, more sterically demanding group (e.g., a cyclopropylmethanol). This modification is designed to be accommodated by the larger pocket of Kinase A but to create a steric clash in the tighter pocket of Kinase B, thereby disfavoring binding and enhancing selectivity. This is a classic SBDD strategy to exploit subtle structural differences between kinase active sites.[1][9]
Conclusion
The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, like any privileged structure, it is not inherently selective. A rigorous, multi-faceted approach to cross-reactivity profiling is essential to understand and optimize its performance. By integrating biochemical assays, cellular target engagement studies, and unbiased proteomics, researchers can build a comprehensive selectivity profile. This data, when coupled with structural biology and rational design, provides a powerful paradigm for mitigating off-target effects and developing safer, more effective therapeutic candidates. The principles and protocols outlined in this guide offer a robust framework for achieving this critical goal in drug discovery.
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- Bamborough, P., et al. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health.
- Zafar, H., et al. (n.d.). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. PubMed Central.
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- Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.
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- Szabo, C. M., et al. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
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- MDPI. (n.d.). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases.
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- MDPI. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds.
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A Head-to-Head Comparison of Oxazole and Thiazole Scaffolds in Drug Candidates: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of available scaffolds, the five-membered 1,3-azoles, particularly oxazole and thiazole, have emerged as privileged structures. Their prevalence in a multitude of FDA-approved drugs attests to their utility in engaging with biological targets and conferring favorable drug-like properties.[1]
This guide provides an in-depth, head-to-head comparison of the oxazole and thiazole scaffolds, moving beyond a superficial overview to dissect the nuanced differences in their physicochemical properties, metabolic fates, and strategic applications in drug design. As bioisosteres, the substitution of one for the other can be a powerful tool in lead optimization, yet a thorough understanding of the distinct characteristics of each ring is paramount to harnessing their full potential.
At a Glance: Key Physicochemical and Pharmacokinetic Distinctions
| Property | Oxazole | Thiazole | Implication in Drug Design |
| pKa (of conjugate acid) | 0.8 | 2.5 | Thiazole is a stronger base, which can influence salt formation, solubility, and off-target interactions. |
| logP (Octanol/Water) | 0.12 | 0.44 | Oxazole is inherently more polar, potentially leading to better aqueous solubility but lower cell permeability. |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | Thiazole's nitrogen is a more effective hydrogen bond acceptor, which can impact target binding affinity. |
| Aromaticity | Less Aromatic | More Aromatic | The higher aromaticity of thiazole contributes to its greater stability. |
| Metabolic Stability | Generally more resistant to oxidation. | Prone to CYP-mediated oxidation (epoxidation, S-oxidation), potentially leading to reactive metabolites. | Oxazoles may offer a more stable alternative, reducing the risk of metabolism-related toxicity. |
Delving Deeper: A Comparative Analysis
Physicochemical Properties: The Foundation of Drug Action
The seemingly subtle difference of an oxygen atom in oxazole versus a sulfur atom in thiazole gives rise to significant divergences in their electronic and steric properties.
Basicity and pKa: The pKa of the conjugate acid of thiazole is 2.5, making it a weak base. In contrast, the conjugate acid of oxazole has a pKa of 0.8, rendering it significantly less basic.[2] This difference in basicity is a critical consideration for drug-target interactions, as the nitrogen atom's ability to accept a proton can dictate binding modes and strengths. Furthermore, the higher basicity of thiazole can be leveraged for salt formation to improve solubility and crystallinity, but it may also lead to undesirable interactions with acidic off-targets.
Lipophilicity and Solubility: The parent oxazole ring is more polar than thiazole, as reflected in their respective logP values of 0.12 and 0.44.[3][4] This inherent polarity of the oxazole scaffold can be advantageous in addressing solubility challenges, a common hurdle in drug development. However, the increased lipophilicity of the thiazole ring can enhance membrane permeability and cell penetration.[5]
Hydrogen Bonding: The nitrogen atom in both heterocycles acts as a hydrogen bond acceptor. However, studies have indicated that thiazoles form more effective hydrogen bonds than oxazoles. This stronger hydrogen bonding capacity of the thiazole nitrogen can be a key factor in achieving high target affinity and selectivity.
Aromaticity and Stability: Thiazoles exhibit a greater degree of aromaticity compared to oxazoles. This increased aromatic character contributes to the greater overall stability of the thiazole ring system. Oxazoles, while still aromatic, possess some characteristics of a diene, making them more susceptible to certain types of reactions.[2]
Caption: Physicochemical property comparison of oxazole and thiazole.
Metabolic Stability: A Critical Determinant of a Drug's Fate
The metabolic fate of a drug candidate is a pivotal factor in its success. The oxazole and thiazole rings, while structurally similar, exhibit distinct metabolic profiles, primarily driven by the differing electronegativity and size of the oxygen and sulfur atoms.
Thiazole Metabolism: The thiazole ring is a known substrate for cytochrome P450 (CYP) enzymes.[6] The primary metabolic hotspots are the sulfur atom and the C4-C5 double bond.
-
S-oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the compound's polarity and clearance rate.
-
Epoxidation: Oxidation of the C4-C5 double bond forms a reactive epoxide intermediate.[6] These epoxides are electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA, which is a potential mechanism for toxicity.[6] The formation of such reactive metabolites is a significant concern in drug safety assessment.
-
Ring Cleavage: The thiazole ring can also undergo metabolic cleavage, leading to a variety of degradation products.
Oxazole Metabolism: In general, the oxazole ring is considered to be more metabolically robust than the thiazole ring.[2] The oxygen atom is less prone to oxidation compared to the sulfur atom in thiazole. While CYP-mediated oxidation of the oxazole ring can occur, it is generally a less favorable process. The most likely site of oxidation on an unsubstituted oxazole ring is the C4 position.[2] This relative metabolic inertness can be a significant advantage, potentially leading to a cleaner safety profile and more predictable pharmacokinetics.
Caption: Major metabolic pathways of the thiazole ring.
Strategic Application in Drug Design: The Art of Bioisosteric Replacement
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful strategy in medicinal chemistry. The oxazole-thiazole pair is a classic example of this principle. The choice between these two scaffolds can be a strategic one to fine-tune a molecule's properties.
When to Consider an Oxazole:
-
To Enhance Metabolic Stability: If a lead compound containing a thiazole ring suffers from extensive metabolism or the formation of reactive metabolites, replacing it with an oxazole can be a viable strategy to improve its pharmacokinetic profile.
-
To Increase Solubility: The inherent polarity of the oxazole ring can be exploited to improve the aqueous solubility of a drug candidate.
When to Consider a Thiazole:
-
To Increase Potency: The stronger hydrogen bonding capability of the thiazole nitrogen may lead to enhanced binding affinity for the target protein.
-
To Improve Permeability: The greater lipophilicity of the thiazole ring can be beneficial for compounds that need to cross cell membranes to reach their target.
Case in Point: Kinase Inhibitors
In the realm of kinase inhibitors, where a hydrogen bond to the hinge region of the kinase is often crucial for activity, the choice between an oxazole and a thiazole can be particularly impactful. While a thiazole may offer a stronger hydrogen bond, an oxazole might provide a more favorable metabolic profile, reducing the risk of CYP-mediated inactivation or toxicity. The optimal choice will depend on the specific binding pocket environment and the overall property profile of the molecule.
Approved Drugs: A Testament to Versatility
The successful application of both scaffolds is evident in the number of marketed drugs that incorporate them.
Notable Drugs Containing an Oxazole Scaffold:
-
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID).
-
Linezolid: An antibiotic used to treat serious bacterial infections.
-
Aleglitazar: A dual peroxisome proliferator-activated receptor (PPAR) agonist.[2]
Notable Drugs Containing a Thiazole Scaffold:
-
Dasatinib: A kinase inhibitor used to treat certain types of cancer.
-
Ritonavir: An antiretroviral drug used to treat HIV/AIDS.
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID).
Experimental Protocols for Scaffold Evaluation
To empirically assess the impact of the chosen scaffold, the following experimental protocols are fundamental in a drug discovery setting.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (typically at a final concentration of 1 µM) with pooled liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
Caco-2 Cell Permeability Assay
This assay is the industry standard for predicting intestinal absorption of orally administered drugs.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber of the filter support.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - for efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess the involvement of active efflux transporters.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate an oxazole or a thiazole scaffold into a drug candidate is a nuanced one, with each ring offering a distinct set of advantages and liabilities. Thiazole, with its higher basicity, greater lipophilicity, and stronger hydrogen bonding capability, may be the preferred choice for optimizing potency and permeability. Conversely, oxazole's greater polarity and enhanced metabolic stability make it an attractive option for improving solubility and mitigating metabolism-related risks.
A thorough understanding of the fundamental differences between these two important heterocycles, coupled with rigorous experimental evaluation, will empower the medicinal chemist to make informed decisions and ultimately design safer and more effective medicines. The strategic interplay between these two scaffolds will undoubtedly continue to be a fruitful area of exploration in the ongoing quest for novel therapeutics.
References
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- Biological activity of oxadiazole and thiadiazole deriv
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- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PMC.
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PubChem. (n.d.). Thiazole. Retrieved January 23, 2026, from [Link]
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Molecular structures of oxazole and thiazole, with the ring bond orders[7]. (n.d.). ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Isopropyl-1,3-oxazol-4-yl)methanol
This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Isopropyl-1,3-oxazol-4-yl)methanol (CAS No. 162740-03-6). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are based on a comprehensive analysis of the compound's constituent functional groups and established best practices for chemical waste management.
Part 1: Hazard Assessment and Waste Characterization
A thorough understanding of a compound's properties is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by analyzing its structural components: the isopropyl group, the oxazole ring, and the hydroxymethyl group.
The presence of the isopropyl moiety, analogous to that in isopropyl alcohol, strongly suggests that the compound is flammable.[1][2][3] The oxazole ring, found in various biologically active molecules, indicates a potential for biological effects and necessitates careful handling to avoid exposure.[4] Based on data from similar oxazole-containing compounds, it should be presumed to be an irritant and potentially harmful if ingested or inhaled.[5][6]
Physicochemical and Hazardous Properties
| Property | Value / Assessment | Rationale & Source |
| Molecular Formula | C₇H₁₁NO₂ | EvitaChem Product Information[4] |
| Molecular Weight | 141.17 g/mol | EvitaChem Product Information[4] |
| CAS Number | 162740-03-6 | EvitaChem Product Information[4] |
| Estimated Boiling Point | ~180°C | Based on structural analysis[4] |
| Solubility | Likely soluble in polar solvents (e.g., water, ethanol) | The hydroxymethyl group imparts polarity.[4] |
| Primary Hazard | Ignitability | The isopropyl group significantly lowers the compound's flash point, similar to isopropanol, which is highly flammable.[1][2][7] |
| Secondary Hazards | Eye/Skin Irritation, Potential Respiratory Irritant, Harmful if Swallowed | Inferred from analogous oxazole and alcohol compounds.[1][3][6] |
| Aquatic Toxicity | Presumed to be toxic to aquatic life. | A common characteristic of specialized organic molecules; release to the environment must be prevented.[5] |
EPA Hazardous Waste Classification
Based on this assessment, any waste containing this compound must be classified as hazardous. The most definitive classification under the Resource Conservation and Recovery Act (RCRA) is:
-
D001 (Ignitable Waste): This classification applies to liquids with a flash point below 140°F (60°C).[8] Given the compound's structural similarity to isopropanol (flash point 53°F), it is imperative to manage it as an ignitable hazardous waste.[7]
Part 2: Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is critical to prevent exposure during handling and disposal.[9] The required level of protection directly corresponds to the risk of exposure in the task being performed.[10]
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, nitrile gloves, lab coat, closed-toe shoes. | For handling small quantities (<100 mL) in a well-ventilated chemical fume hood.[6][10] |
| Operations with Splash/Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving with nitrile gloves. | When transferring volumes >100 mL, heating, or vortexing, where splashes or aerosols are possible.[10] |
| Emergency Spill Response | Full-face respirator with organic vapor cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to any uncontrolled release or spill of the compound outside of a containment device.[10] |
Part 3: Step-by-Step Waste Disposal Protocol
Adherence to a systematic disposal protocol is non-negotiable. This process ensures regulatory compliance and protects laboratory personnel and the environment.
Step 1: Waste Segregation
-
Causality: Never mix this compound waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) office.[5] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and risk.
-
Action: Designate a specific, sealed waste container solely for this compound and materials contaminated with it (e.g., pipette tips, gloves).
Step 2: Container Selection
-
Causality: The waste container must be chemically compatible with the compound to prevent degradation, leaks, or spills. It must also have a vapor-tight seal to contain flammable fumes.
-
Action: Use a high-density polyethylene (HDPE) or borosilicate glass container with a screw-top cap.[11][12] Both materials exhibit excellent resistance to alcohols and other organic compounds.[13][14] The container must be in good condition, free of cracks or defects.
Step 3: Waste Collection
-
Causality: Waste should be collected at the point of generation in a designated Satellite Accumulation Area (SAA) to minimize transport and handling.
-
Action: Place the designated waste container in a stable, secondary containment bin within your chemical fume hood or in a designated, well-ventilated area. Keep the container closed at all times except when adding waste.
Step 4: Comprehensive Labeling
-
Causality: Accurate labeling is a regulatory requirement and is crucial for communicating hazards to all personnel and ensuring proper final disposal.
-
Action: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristic: "Ignitable (D001)"
-
The accumulation start date.
-
Step 5: Interim Storage
-
Causality: Proper storage prevents fires, spills, and exposure. The D001 classification mandates storage away from potential ignition sources.
-
Action: Store the sealed waste container in a designated, cool, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[2][3] Ensure it remains within its secondary containment.
Step 6: Final Disposal
-
Causality: Hazardous waste must be treated and disposed of by licensed professionals in accordance with federal and state regulations to ensure environmental protection.
-
Action: Contact your institution's EHS department to arrange for the pickup of the full waste container. Do not attempt to dispose of this chemical yourself. The ultimate disposal method will likely be high-temperature incineration by a certified hazardous waste management facility.[15] Under no circumstances should this chemical be poured down the drain. [1][15][16][17]
Part 4: Emergency Procedures – Spill and Exposure Management
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS office.
-
Contain: For small spills inside a fume hood, use an inert absorbent material such as vermiculite or sand to contain the liquid.[5] Do not use paper towels or other combustible materials.
-
Collect: Carefully scoop the absorbent material into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as D001 hazardous waste.[5]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A stepwise workflow for the safe and compliant disposal of this compound.
References
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
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Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
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Plastic Container Chemical Resistance – Selecting the right plastic for your product. Aaron Packaging. [Link]
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EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. [Link]
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A Comprehensive Guide to the Safe Handling of (2-Isopropyl-1,3-oxazol-4-yl)methanol
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the integrity of your work and the safety of your laboratory environment are paramount. (2-Isopropyl-1,3-oxazol-4-yl)methanol, a key building block in medicinal chemistry, presents a unique set of handling requirements.[1][2][3] This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.
Hazard Assessment: A Synthesis of Structural Analogs
This compound is a substituted oxazole, a class of heterocyclic compounds with diverse biological activities.[2][3] The molecule's functionality suggests several potential hazards that must be addressed through rigorous safety protocols.
-
Flammability: The presence of the isopropyl group and the methanol moiety suggests that this compound is likely a flammable liquid.[4][5][6][8][9][10] Vapors may form explosive mixtures with air and can travel to an ignition source.[4][8][9]
-
Eye and Skin Irritation: Alcohols and many organic solvents are known to cause serious eye irritation.[4][5][6] Prolonged or repeated skin contact may lead to irritation or dermatitis.
-
Inhalation Hazards: Vapors may cause dizziness, drowsiness, and irritation to the respiratory tract.[4][5][6]
-
Toxicity: While specific data is unavailable for this compound, related oxazole derivatives and alcohols can be harmful if swallowed or absorbed through the skin.[11]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum PPE requirements.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-fitting safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against chemical splashes and vapors.[12] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Prevents direct skin contact.[6] Glove material should be selected based on breakthrough time and permeation rate for similar solvents. Lab coats should be kept fully buttoned.[6] |
| Respiratory Protection | Operations should be conducted in a certified chemical fume hood. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required. | Ensures that vapor concentrations are kept below permissible exposure limits.[7] Respirator use requires proper training and fit-testing. |
Operational Protocols: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7][10] The storage area should be clearly labeled as a flammable liquid storage area. Keep the container tightly closed.[5][7][11]
Handling and Use
This protocol should be performed within a certified chemical fume hood.
-
Preparation: Assemble all necessary equipment, including a spill kit, before starting work.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Dispensing: Ground all containers and receiving equipment to prevent static discharge.[5][7][11] Use only non-sparking tools.[4][7][11]
-
Reaction Setup: If the compound is to be used in a reaction, add it slowly to the reaction vessel. Be mindful of any potential exothermic reactions.
-
Post-Handling: After use, tightly seal the container and decontaminate all work surfaces.
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[13]
-
Containment (for small spills): For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for flammable liquids.[10][13][14][15]
-
Cleanup: Wearing appropriate PPE, absorb the spill, working from the outside in to minimize spreading.[15] Place the used absorbent material in a sealed, labeled container for hazardous waste disposal.[13][14]
-
Decontamination: Clean the spill area with soap and water.[14]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[16]
-
Containerization: Collect liquid waste in a clearly labeled, sealed, and compatible container.[12][16] Solid waste, such as contaminated gloves and absorbent pads, should be placed in a separate, labeled, and sealed container.[12]
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[4][12] This typically involves incineration at a licensed hazardous waste disposal facility.[16][17]
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Decision workflow for handling this compound.
By adhering to these rigorous safety protocols, you can confidently and safely advance your critical research and development efforts.
References
- Isopropyl Alcohol - SAFETY DATA SHEET. (2024, April 10). Google Cloud.
- This compound. EvitaChem.
- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2026). MDPI.
- Safety Data Sheet: Isopropyl alcohol. Chemos GmbH&Co.KG.
- Isopropyl alcohol. (2022, October 11). Zaera Research Group.
- Safety Data Sheet. (2025, April 6). Ricca Chemical.
- This compound. CymitQuimica.
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. (2025). Benchchem.
- Ethanol - Standard Operating Procedure. (2012, December 14). UCLA EH&S.
- SAFETY DATA SHEET - Oxazole. (2025, December 24). Thermo Fisher Scientific.
- Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
- A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC - NIH.
- Methanol - SAFETY DATA SHEET. (2009, April 27). Google Cloud.
- SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Pharmaceutical Guidelines.
- Chemical Release (Spill) Response Guideline. (2019, March 29). University of Lethbridge.
- Safety Data Sheet: Methanol. Carl ROTH.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Chemical Spill Procedures. Princeton EHS.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
- Chemical Spills: How to safely contain & remove. (2022, May 4). GV Health - Life.Protected. - YouTube.
- SAFETY DATA SHEET - Methanol. (2025, September 13). Sigma-Aldrich.
- Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
